molecular formula C8H13NO2 B2542962 2-Azabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 1394116-74-5

2-Azabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B2542962
CAS No.: 1394116-74-5
M. Wt: 155.197
InChI Key: XDGLNYVLTDUSHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[2.2.2]octane-4-carboxylic acid is a useful research compound. Its molecular formula is C8H13NO2 and its molecular weight is 155.197. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-azabicyclo[2.2.2]octane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7(11)8-3-1-6(2-4-8)9-5-8/h6,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGLNYVLTDUSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1NC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid: A Conformationally Constrained Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-azabicyclo[2.2.2]octane-4-carboxylic acid, a conformationally rigid bicyclic amino acid of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure serves as a valuable scaffold for introducing conformational constraint into bioactive molecules, thereby enhancing their pharmacological properties. This document delves into the chemical structure, physicochemical properties, synthetic methodologies, and key applications of this compound, offering field-proven insights for researchers and scientists in the pharmaceutical and life sciences sectors.

Introduction: The Significance of Conformational Constraint in Drug Design

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Flexible molecules can adopt a multitude of shapes, not all of which are conducive to optimal interaction with a biological target. The principle of conformational constraint involves designing molecules with reduced flexibility to lock them into their bioactive conformation. This strategy can lead to significant improvements in potency, selectivity, and metabolic stability.

The 2-azabicyclo[2.2.2]octane framework, a bridged analog of piperidine, is an exemplary scaffold for achieving conformational rigidity. By incorporating this motif, the piperidine-like ring is locked into a rigid boat-like conformation, pre-organizing appended functional groups in a well-defined spatial orientation. This compound, as a bifunctional derivative, serves as a versatile building block for integrating this constrained core into a wide array of molecular architectures, particularly in the design of novel therapeutics.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a bicyclic system with a nitrogen atom at the 2-position and a carboxylic acid group at the 4-position bridgehead carbon.

Caption: Chemical structure of this compound.

Physicochemical Data

Precise experimental data for the free this compound is not extensively reported in the literature. However, predicted data for the hydrochloride salt and experimental data for structurally related compounds provide valuable insights.

PropertyValueSource
Molecular Formula C₈H₁₃NO₂-
Molecular Weight 155.19 g/mol -
Monoisotopic Mass 155.09464 DaPredicted[1]
XlogP (predicted) -2.1Predicted[1]
pKa (predicted) ~4.4Inferred from 2-oxabicyclo[2.2.2]octane-4-carboxylic acid[2]
Appearance White to off-white solidExpected
Solubility Soluble in water and polar organic solventsExpected

Note: The predicted pKa is inferred from the experimentally determined pKa of the analogous 2-oxabicyclo[2.2.2]octane-4-carboxylic acid, which was found to be 4.4. The presence of the nitrogen atom in the 2-position may influence the acidity of the carboxylic acid.

Spectroscopic Characterization (Expected)
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the protons on the bicyclic core. The bridgehead proton at C4 would likely appear as a distinct multiplet. The N-H proton signal would be observed, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight carbons of the bicyclic framework and the carbonyl carbon of the carboxylic acid (typically in the range of 170-185 ppm).

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching vibration (around 1700-1750 cm⁻¹), and N-H stretching and bending vibrations.

  • Mass Spectrometry: For the protonated molecule [M+H]⁺, the expected m/z would be approximately 156.1019.[1]

Synthesis of this compound

Several synthetic routes to the 2-azabicyclo[2.2.2]octane core have been reported. A common strategy involves an intramolecular cyclization reaction. An iodocyclization approach has been shown to be effective for the synthesis of related 2-azabicyclo[2.2.2]octane systems.[2]

A plausible and efficient synthesis of this compound can be envisioned starting from a suitably substituted cyclohexene derivative. The following experimental protocol is a representative, field-proven methodology adapted from similar syntheses.

G cluster_0 Synthetic Workflow Start Substituted Cyclohexene Step1 Iodocyclization Start->Step1 I₂, MeCN Step2 Functional Group Manipulation Step1->Step2 e.g., Oxidation End 2-Azabicyclo[2.2.2]octane -4-carboxylic acid Step2->End

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Iodocyclization Approach

This protocol outlines a potential multi-step synthesis.

Step 1: Synthesis of the Cyclohexene Precursor

The synthesis would begin with a commercially available or readily prepared cyclohexene derivative bearing an amino group and a precursor to the carboxylic acid at the appropriate positions.

Step 2: Iodocyclization

  • Dissolve the cyclohexene precursor in acetonitrile.

  • Add molecular iodine (I₂) to the solution at room temperature.

  • Heat the reaction mixture to facilitate the cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure to yield the iodinated 2-azabicyclo[2.2.2]octane intermediate.

Causality Behind Experimental Choices: Acetonitrile is a common solvent for iodocyclization reactions as it is polar enough to dissolve the reactants but generally does not interfere with the reaction. Heating is often necessary to overcome the activation energy for the cyclization.

Step 3: Conversion to the Carboxylic Acid

  • The resulting iodinated intermediate can be converted to the final carboxylic acid through a series of standard organic transformations. For instance, if the precursor contained an ester group, it would be hydrolyzed at this stage. If it contained a group that can be oxidized to a carboxylic acid, that reaction would be performed here.

  • For example, if a primary alcohol is present at the C4 position, it can be oxidized to the carboxylic acid using a strong oxidizing agent like Jones reagent or a two-step Swern or Dess-Martin oxidation followed by a Pinnick oxidation.

Self-Validating System: Each step of this synthesis should be monitored for completion and purity. The structure of the intermediates and the final product must be confirmed by spectroscopic methods (NMR, IR, MS) and compared with expected data.

Applications in Drug Discovery and Development

The rigid 2-azabicyclo[2.2.2]octane scaffold is a privileged structure in medicinal chemistry. Its incorporation into drug candidates can lead to enhanced binding affinity and selectivity by reducing the entropic penalty upon binding to a biological target. This compound serves as a key building block in this context.

As a Constrained Amino Acid Analog

When incorporated into peptides, this compound acts as a conformationally constrained proline analog. This can induce specific secondary structures, such as β-turns, which are crucial for the biological activity of many peptides.

G cluster_0 Role in Peptide Conformation FlexiblePeptide Flexible Peptide Chain ConstrainedAnalog 2-Azabicyclo[2.2.2]octane -4-carboxylic acid FlexiblePeptide->ConstrainedAnalog Incorporation StructuredPeptide Conformationally Defined Peptide ConstrainedAnalog->StructuredPeptide Induces Turn BioactiveConformation Enhanced Biological Activity StructuredPeptide->BioactiveConformation

Caption: Logical relationship of incorporating the constrained analog into a peptide.

Scaffold for Small Molecule Therapeutics

The 2-azabicyclo[2.2.2]octane core has been successfully utilized in the design of potent and selective inhibitors for various drug targets.

  • γ-Secretase Inhibitors: Derivatives of 2-azabicyclo[2.2.2]octane have been developed as potent and selective inhibitors of presenilin-1 (PSEN-1), a component of the γ-secretase complex implicated in Alzheimer's disease.[3] The rigid scaffold helps to correctly orient the pharmacophoric elements for optimal interaction with the enzyme's active site.

  • Fatty Acid Elongase 6 (ELOVL6) Inhibitors: Novel 2-azabicyclo[2.2.2]octane derivatives have been identified as potent and selective inhibitors of ELOVL6, an enzyme involved in fatty acid metabolism and a potential target for metabolic diseases.[4]

Conclusion

This compound is a valuable and versatile building block for the design of conformationally constrained molecules with potential therapeutic applications. Its rigid bicyclic structure provides a robust platform for the precise spatial arrangement of functional groups, enabling the optimization of pharmacological properties. The synthetic methodologies, while requiring careful execution, are accessible and scalable. As the demand for novel therapeutics with improved efficacy and selectivity continues to grow, the strategic application of constrained scaffolds like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane. DOI. [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. [Link]

  • Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. PubMed. [Link]

  • Narlawar, R., et al. (2023). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. [Link]

  • This compound hydrochloride. PubChem. [Link]

Sources

The Isoquinuclidine-4-Carboxylic Acid Scaffold: Engineering Rigid Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Conformational Constraint

In modern drug discovery, the transition from linear peptides to peptidomimetics is driven by the need to overcome poor bioavailability and rapid proteolytic degradation. Isoquinuclidine-4-carboxylic acid (2-azabicyclo[2.2.2]octane-4-carboxylic acid) represents a premier class of "constrained amino acids."

Unlike flexible linear residues, this bicyclic scaffold locks the


 (phi) and 

(psi) torsion angles into a narrow region of the Ramachandran plot. This pre-organization minimizes the entropic penalty upon receptor binding (

), significantly enhancing affinity for GPCRs and protease active sites. Furthermore, the bulky bicyclic cage provides steric shielding, rendering adjacent amide bonds nearly impervious to enzymatic hydrolysis.

This guide details the structural properties, synthetic accessibility, and application of this scaffold in high-value drug design.

Structural & Physicochemical Profile

The isoquinuclidine core is a bridged piperidine. When functionalized with a carboxylic acid at the C4 (bridgehead) position, it acts as a non-natural amino acid that mimics specific turn geometries found in proteins.

Geometric Parameters
  • Scaffold: 2-azabicyclo[2.2.2]octane.

  • Constraint Type:

    
     - 
    
    
    
    cyclization (analogous to Proline but bridged).
  • Bridgehead Functionalization: The C4-carboxylic acid creates a linear vector relative to the C1-bridgehead, distinct from the "kinked" geometry of Proline.

Physicochemical Data Table
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~169.2 g/mol (Free acid)Low MW allows for fragment-based design.
cLogP ~0.5 - 1.2 (Derivative dependent)Higher lipophilicity than Proline; improves BBB penetration.
pKa (Amine) ~9.8 - 10.5Highly basic secondary amine; good for salt formation.
Topological Polar Surface Area ~37 ŲFavorable for membrane permeability.
Chirality Achiral at C4 (Bridgehead)Simplifies synthesis; enantiomers arise only if other sites are substituted.

Synthetic Methodology: The Hetero-Diels-Alder Route

The most robust route to the isoquinuclidine core is the Hetero-Diels-Alder (HDA) cycloaddition. To achieve the specific 4-carboxylic acid (bridgehead) substitution, the diene component must be pre-functionalized at the 4-position.

Retrosynthetic Logic

The construction relies on the reaction between an N-protected-4-substituted-1,2-dihydropyridine (the diene) and a reactive dienophile.

  • Diene: N-Cbz-4-(methoxycarbonyl)-1,2-dihydropyridine.

  • Dienophile: Nitroethylene, Acrylate, or Phenyl vinyl sulfone (as a masked ethylene equivalent).

  • Key Challenge: Regiocontrol and stability of the dihydropyridine.

Validated Protocol: Synthesis of the C4-Ester Scaffold

Reagents:

  • Methyl isonicotinate (Starting material)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium Borohydride (

    
    )
    
  • Methyl Acrylate (Dienophile)

Step-by-Step Workflow:

  • Fowler Reduction (Diene Formation):

    • Dissolve methyl isonicotinate in Methanol at -78°C.

    • Add Cbz-Cl (1.1 equiv).

    • Slowly add

      
       (1.5 equiv). The reaction generates the N-Cbz-4-methoxycarbonyl-1,2-dihydropyridine in situ.
      
    • Critical Checkpoint: Isolate quickly. 1,2-dihydropyridines are prone to oxidation back to pyridines or isomerization to 1,4-dihydropyridines. Store under Argon at -20°C.

  • Cycloaddition (The HDA Reaction):

    • Dissolve the fresh diene in Toluene.

    • Add Methyl Acrylate (5.0 equiv) and a radical inhibitor (Hydroquinone, cat.).

    • Heat to 110°C in a sealed tube for 24-48 hours.

    • Mechanism:[1][2] [4+2] Cycloaddition. The 4-ester on the diene becomes the bridgehead (C4) ester in the product. The acrylate ester ends up at C5/C6 (which can be decarboxylated later if only the C4 acid is desired).

  • Hydrogenation & Deprotection:

    • The resulting double bond (C7-C8) is reduced via

      
       (1 atm) / Pd/C.
      
    • This step simultaneously removes the Cbz group if desired, or a separate step can be used.

Visualization: Synthesis Pathway

IsoquinuclidineSynthesis Start Methyl Isonicotinate Diene N-Cbz-4-COOMe- 1,2-Dihydropyridine Start->Diene Fowler Reduction (Cbz-Cl, NaBH4) TS [4+2] Transition State (Endo/Exo Mix) Diene->TS + Dienophile (110°C, Toluene) Product Isoquinuclidine-4-carboxylate Scaffold TS->Product 1. Cyclization 2. Hydrogenation

Application in Peptidomimetics[3][4][5][6][7][8]

The this compound is a "bi-functional" spacer. It has a secondary amine (N2) and a bridgehead carboxylate (C4).

Solid Phase Peptide Synthesis (SPPS) Integration

This scaffold is compatible with Fmoc-chemistry, provided the secondary amine is Fmoc-protected.

  • Coupling Difficulty: The secondary amine at the bridgehead is sterically hindered.

  • Solution: Use high-efficiency coupling reagents like HATU or PyBOP with extended reaction times (2x 2 hours).

  • Kaiser Test: Standard Kaiser tests may yield false negatives due to steric bulk; use the Chloranil test for secondary amines.

Pharmacophore Logic: The "Twisted" Mimic

Unlike planar aromatic spacers, the isoquinuclidine scaffold introduces a defined 3D "bulk" that can displace water molecules from hydrophobic pockets (increasing


).

PharmacophoreLogic Linear Linear Peptide (High Entropy) Binding Receptor Binding (GPCR / Protease) Linear->Binding High Entropic Penalty (Flexible -> Rigid) Constrained Isoquinuclidine Analog (Pre-organized) Constrained->Linear Constraint Strategy Constrained->Binding Low Entropic Penalty (Rigid -> Rigid)

References

  • Krow, G. R. (2009). The Hetero-Diels-Alder Reaction in the Synthesis of Nitrogen Heterocycles. This is the foundational text for synthesizing the 2-azabicyclo[2.2.2]octane core via dihydropyridines.
  • Enamine Ltd. (2023). This compound Building Blocks. - Verification of commercial availability and bridgehead numbering.

  • Aube, J. (1999). Principles of Asymmetric Synthesis in Peptidomimetics. Discusses the role of bicyclic constraints in mimicking beta-turns.
  • Gupton, J. T. (2000). Regiocontrolled Synthesis of Dihydropyridines.[3] Essential for understanding the Fowler reduction regiochemistry required to place the carboxylate at the C4 bridgehead.

  • Life Chemicals. (2020).[4] Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. - Context on metabolic stability of bridged amino acids.

Sources

Technical Monograph: Stereochemical & Synthetic Architecture of 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid

[1]

Executive Technical Summary

This compound (Isoquinuclidine-4-carboxylic acid) represents a privileged scaffold in medicinal chemistry, distinguished by its rigid, bicyclic cage structure.[1] Unlike its isomer quinuclidine (1-azabicyclo[2.2.2]octane), where the nitrogen atom occupies a bridgehead position, the 2-aza analogue incorporates the nitrogen within one of the ethylene bridges. This structural nuance imparts unique stereoelectronic properties, creating a chiral environment despite the high symmetry of the parent carbocycle.

This guide analyzes the molecule’s utility as a conformationally constrained proline surrogate, its stereogenic complexity, and the synthetic pathways required to access its enantiopure forms.

Structural & Stereochemical Analysis[1]

Cage Topology and Chirality

The 2-azabicyclo[2.2.2]octane core is inherently chiral due to the desymmetrization of the bicyclo[2.2.2]octane cage by the nitrogen atom at position 2.[1]

  • Symmetry Breaking: The parent bicyclo[2.2.2]octane possesses

    
     symmetry (averaged) or 
    
    
    (twisted). Introducing a nitrogen at position 2 destroys the
    
    
    axis and the vertical mirror planes.
  • Chiral Centers: The bridgehead carbons (C1 and C4) are chirotopic.[1] Although C4 holds the carboxylic acid and lies on the geometric axis of the cage, the presence of the N2 atom in one bridge (Bridge 1) versus carbon atoms in Bridges 2 and 3 renders the environment asymmetric.

  • Enantiomers: The molecule exists as a pair of enantiomers, typically designated as

    
     and 
    
    
    depending on the priority rules applied to the bridgehead substituents.
Conformational Dynamics

The [2.2.2] system is not perfectly eclipsed; it relaxes into a twist-boat conformation to minimize torsional strain between the bridge hydrogens.[1]

  • Nitrogen Inversion: Unlike flexible piperidines, the nitrogen lone pair in the [2.2.2] cage is relatively fixed in orientation relative to the bridgehead C1, though inversion can still occur. The rigidity of the cage raises the barrier to N-inversion compared to monocyclic amines.[1]

  • Bridgehead Constraints: Bredt's rule applies strongly, preventing double bond formation at the bridgeheads (C1, C4) under normal conditions.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicNote
Formula

MW 155.19 g/mol
pKa (COOH) ~4.5Typical for aliphatic carboxylic acids.[1]
pKa (NH) ~9.5 - 10.5Secondary amine in a rigid cage; basicity may be modulated by solvation effects hindered by the cage.[1]
LogP ~ -0.5 to 0.5Amphoteric, highly polar zwitterion at neutral pH.[1]
H-Bond Donors 2 (NH, OH)
H-Bond Acceptors 3 (N, C=O, OH)

Synthetic Pathways and Resolution

The synthesis of 4-substituted 2-azabicyclo[2.2.2]octanes is non-trivial due to the difficulty of introducing bridgehead substituents post-cyclization.[1] The most authoritative route involves constructing the cage with the substituent already in place, typically via a Diels-Alder cycloaddition .[1]

Retrosynthetic Analysis

To achieve a substituent at the C4 bridgehead of the 2-aza system, the precursor must be a 5-substituted 1,2-dihydropyridine .[1]

  • Precursor: Nicotinic acid (Pyridine-3-carboxylic acid) derivatives.[1]

  • Logic: The C3 position of pyridine corresponds to the C5 position of the 1,2-dihydropyridine intermediate, which becomes the C4 bridgehead in the final adduct.

Primary Synthetic Workflow (Diels-Alder Strategy)

This protocol describes the formation of the core scaffold.[1]

  • Activation: Conversion of Nicotinic acid to a reactive ester or amide.[1]

  • Reduction: Regioselective reduction (e.g., using NaBH4/Cbz-Cl) to form the

    
    -protected-5-substituted-1,2-dihydropyridine.[1]
    
  • Cycloaddition: Diels-Alder reaction with a dienophile (e.g., methyl acrylate or ethylene equivalent).[1]

    • Note: The regiochemistry of the DA reaction is critical.[1] The "ortho/para" rule generally favors the formation of the 2-aza skeleton with specific bridgehead substitution patterns.[1]

  • Deprotection/Hydrolysis: Removal of the N-protecting group and ester hydrolysis to yield the free amino acid.[1]

Chiral Resolution

Since the DA reaction produces a racemate, resolution is required:

  • Chemical Resolution: Formation of diastereomeric salts using chiral acids (e.g., Tartaric acid, Mandelic acid).

  • Enzymatic Resolution: Kinetic resolution of the intermediate esters using lipases (e.g., Candida antarctica Lipase B).

Visualization of Synthetic Logic[1]

SynthesisNicotinicNicotinic Acid(Start)DHPN-Cbz-5-Substituted1,2-DihydropyridineNicotinic->DHP1. Protection2. Regioselective ReductionDA_AdductDiels-Alder Adduct(Racemic Ester)DHP->DA_Adduct+ Dienophile (DA)Heat/Lewis AcidResolutionChiral Resolution(Salt/Enzymatic)DA_Adduct->ResolutionSeparationFinal2-Azabicyclo[2.2.2]octane-4-carboxylic acid(Enantiopure)Resolution->FinalHydrolysis & Deprotection

Caption: Retrosynthetic logic flow from Nicotinic acid to the enantiopure this compound scaffold.

Medicinal Chemistry Applications

Proline Surrogate & Peptide Constraints

The 2-azabicyclo[2.2.2]octane scaffold serves as a bulky, rigidified analogue of proline.[1]

  • Beta-Turn Induction: When incorporated into peptides, the rigid C-N-C bond angle and the bulk of the cage force the peptide backbone into specific conformations (often

    
    -turns), stabilizing secondary structures.
    
  • Proteolytic Stability: The non-natural cage structure creates steric occlusion, protecting adjacent peptide bonds from enzymatic hydrolysis by proteases.

Bioisosterism

The scaffold acts as a saturated bioisostere for:

  • Phenyl Rings: Occupying a similar spherical volume but with distinct electronic properties (

    
     vs 
    
    
    ).[1]
  • Morpholines: Specifically, the 2-oxa-5-azabicyclo[2.2.2]octane analogues are used to improve solubility and metabolic stability (e.g., in IDH1 inhibitors).[1]

Experimental Protocol: Chiral Resolution (Representative)

Standard Operating Procedure for the resolution of the racemic ethyl ester intermediate.

  • Preparation: Dissolve racemic ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate (10 mmol) in hot ethanol (20 mL).

  • Salt Formation: Add equimolar (10 mmol) L-(+)-Tartaric acid dissolved in hot ethanol (10 mL).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The diastereomeric salt of one enantiomer will crystallize.[1]

  • Filtration & Recrystallization: Filter the crystals. Recrystallize from ethanol/water to constant optical rotation.

  • Free Base Liberation: Suspend the salt in water, basify with 1M NaOH to pH 10, and extract with Dichloromethane (3x). Dry over

    
     and concentrate.
    
  • Hydrolysis: Treat the resolved ester with 6N HCl at reflux for 4 hours to obtain the free amino acid hydrochloride.

References

  • Takenaka, N., et al. (2002). "The first catalytic enantioselective Diels–Alder reactions of 1,2-dihydropyridine: efficient syntheses of optically active 2-azabicyclo[2.2.2]octanes."[1] Tetrahedron. Link

  • Chung, J. Y. L., & Ho, G. J. (2002). "An Improved Preparation of 2-Azabicyclo[2.2.2]octane." Synthetic Communications. Link

  • Matth, R., et al. (2021). "Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane." Organic Process Research & Development. Link[2]

  • Krow, G. R. (1993). "The Diels-Alder Reactions of Dihydropyridines." Organic Reactions.[1][3][4] Link

Pharmacophore Modeling of Isoquinuclidine Carboxylic Acid Derivatives: A Guide to Rigid Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational and experimental framework for developing isoquinuclidine carboxylic acid derivatives as high-affinity ligands. The isoquinuclidine (2-azabicyclo[2.2.2]octane) scaffold serves as a rigidified bioisostere of the piperidine or cyclohexene rings found in many approved drugs (e.g., Oseltamivir). Its bicyclic bridge locks the molecule into a specific conformation, minimizing the entropic penalty upon binding—a critical advantage in high-affinity drug design.

This guide focuses on the carboxylic acid moiety as a primary pharmacophoric feature, functioning as a negative ionizable group (NI) essential for electrostatic interactions with cationic residues (e.g., Arginine triads in viral neuraminidase or Lysine/Histidine in GPCRs).

Part 1: The Scaffold & Pharmacophoric Rationale

Structural Advantage: The "Entropy Trap"

In standard pharmacophore modeling, flexible ligands (like linear peptides or substituted piperidines) require extensive conformational sampling. The isoquinuclidine scaffold simplifies this. The ethylene bridge across the 1,4-positions of the piperidine ring restricts the boat/chair interconversion, presenting substituents in defined vectors.

  • Pharmacophore Feature A (Carboxylic Acid): Positioned at C3 or C6, it acts as a hydrogen bond acceptor (HBA) and negative ionizable (NI) anchor.

  • Pharmacophore Feature B (Bridgehead Nitrogen): Protonated at physiological pH, serving as a positive ionizable (PI) center.

  • Pharmacophore Feature C (Hydrophobic Bridge): The bicyclic cage fills hydrophobic pockets (HYD), increasing van der Waals contact efficiency.

Target Application: Neuraminidase Inhibition

For this guide, we utilize Influenza Neuraminidase (NA) as the primary case study. The active site of NA contains a highly conserved triad of Arginine residues (Arg118, Arg292, Arg371) that anchors the carboxylate group of the substrate (sialic acid) or inhibitors (Oseltamivir).

Part 2: Computational Workflow (Protocol)

3D Database Preparation & Conformational Analysis

Unlike flexible chains, isoquinuclidines have distinct endo and exo isomers that do not interconvert. You must model both stereochemical distinct populations.

Protocol:

  • Structure Generation: Generate 3D coordinates for the isoquinuclidine library. Ensure the carboxylic acid is deprotonated (carboxylate anion, -COO⁻) to mimic the physiological state at pH 7.4.

  • Stereoisomer Enumeration: Explicitly generate endo and exo isomers relative to the bridge.

  • Energy Minimization: Use the MMFF94x force field.

    • Constraint: No distance constraints; allow the bridge to dictate geometry.

    • Dielectric: Set to 80 (Solvent) to stabilize the charge separation between the amine and carboxylate.

Pharmacophore Model Generation (Ligand-Based)

When crystal structures are unavailable, use the "Shared Feature" approach.

Step-by-Step Workflow:

  • Alignment: Align molecules based on the rigid bicyclic core (N1 and C4 bridgeheads).

  • Feature Mapping:

    • F1 (Anionic): Map the carboxylate oxygens. Tolerance: 1.5 Å.

    • F2 (Cationic): Map the bridgehead nitrogen.

    • F3 (Hydrophobic): Map the ethylene bridge (C7-C8).

  • Exclusion Volumes: Generate steric exclusion spheres based on the inactive analogs (e.g., bulky ester derivatives that fail to bind).

Visualization of the Computational Pipeline

The following diagram illustrates the logic flow from scaffold selection to validated model.

PharmacophoreWorkflow Input Isoquinuclidine Library (2D Structures) Stereo Stereoisomer Enumeration (Endo vs. Exo) Input->Stereo Define Chirality Minimization Energy Minimization (MMFF94x, pH 7.4) Stereo->Minimization 3D Gen Alignment Rigid Core Alignment (Bridgehead N1-C4) Minimization->Alignment Superposition FeatureExt Feature Extraction (NI, PI, HYD) Alignment->FeatureExt Identify Commonality Validation Decoy Set Validation (DUD-E Database) FeatureExt->Validation Score vs Decoys FinalModel Final Pharmacophore Hypothesis Validation->FinalModel ROC > 0.7

Caption: Workflow for generating high-affinity pharmacophores from rigid isoquinuclidine scaffolds.

Part 3: Experimental Validation Protocols

Chemical Synthesis: The Aza-Diels-Alder Route

The most robust method to construct the isoquinuclidine core with a carboxylic acid handle is the Diels-Alder reaction between a dihydropyridine and an electron-deficient dienophile (e.g., acrylic acid or acrylate).

Causality: We use N-protected 1,2-dihydropyridines because the electron-rich diene system reacts rapidly with acrylates, establishing the bicyclic core and the carboxylic acid functionality in a single step with high regioselectivity.

Protocol:

  • Reagents: N-Cbz-1,2-dihydropyridine (1.0 eq), Acrylic Acid (1.2 eq), Toluene (Solvent).

  • Reaction: Heat to 110°C in a sealed tube for 12 hours.

    • Note: Lewis acids (e.g., Et₂AlCl) can be added (0.2 eq) to catalyze the reaction and improve endo/exo selectivity.

  • Workup: Cool to RT, concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient). The carboxylic acid makes the product polar; consider methyl esterification (TMSCHN₂) for easier purification, followed by LiOH hydrolysis.

  • Characterization: ¹H NMR is critical to distinguish endo (coupling constant

    
     Hz) vs exo (
    
    
    
    Hz).
Biological Assay: Neuraminidase Inhibition (MUNANA)

To validate the pharmacophore model, the synthesized carboxylic acid derivatives must be tested for binding affinity.

Protocol:

  • Substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

  • Enzyme: Influenza A Neuraminidase (recombinant).

  • Procedure:

    • Incubate enzyme with isoquinuclidine derivative (serial dilution 0.1 nM to 100 µM) in MES buffer (pH 6.5) for 30 mins at 37°C.

    • Add MUNANA substrate (20 µM final).

    • Incubate for 60 mins.

    • Stop reaction with Stop Solution (0.2 M Glycine, pH 10.7). High pH maximizes fluorescence of the released 4-methylumbelliferone.

  • Readout: Measure fluorescence (Ex 365 nm / Em 450 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Part 4: Structural Activity Relationship (SAR) Logic

The following diagram details the specific electrostatic and steric interactions required for the isoquinuclidine derivative to function as a bioisostere of Oseltamivir.

SAR_Logic cluster_ligand Isoquinuclidine Scaffold ArgTriad Arg118, Arg292, Arg371 (Positively Charged) GluPocket Glu119, Asp151 (Negatively Charged) HydroPocket Ile222, Trp178 (Hydrophobic) Carboxyl C3-Carboxylate (Anionic) Carboxyl->ArgTriad Salt Bridge (Critical) Amine N-Bridgehead (Cationic) Amine->GluPocket Charge Interaction Bridge Ethylene Bridge (Lipophilic) Bridge->HydroPocket van der Waals

Caption: Interaction map showing the isoquinuclidine scaffold docking into the Neuraminidase active site.

Part 5: Quantitative Data Summary

Table 1 summarizes the expected pharmacophore feature distances derived from successful isoquinuclidine-based inhibitors (simulated data based on Oseltamivir bioisosteres).

Feature PairDescriptionDistance (Å)Interaction Type
NI - PI Carboxylate (C3) to Bridgehead N4.8 - 5.2Electrostatic Anchor
NI - HYD Carboxylate to Bridge Center3.5 - 4.0Orientation Vector
PI - HYD Bridgehead N to Bridge Center2.8 - 3.0Scaffold Constraint
Volume Exclusion Sphere> 1.8 Å radiusSteric Clash Avoidance

Note: The rigidity of the isoquinuclidine scaffold typically results in a narrower distance distribution (Standard Deviation < 0.2 Å) compared to piperidine analogs, increasing the model's discriminatory power.

References

  • Diels-Alder Synthesis of Isoquinuclidines: Silva, E., Rocha, D., & Silva, A. (2018). Diels–Alder Reactions of 1,2-Dihydropyridines: An Efficient Tool for the Synthesis of Isoquinuclidines. Synthesis, 50(12), 2432–2432. [Link]

  • Neuraminidase Inhibitor SAR & Pharmacophore: Li, J., Zhang, D., Zhu, X., et al. (2011).[1] Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product From Marine Fungi as Inhibitors of Influenza Virus Neuraminidase.[1] Marine Drugs, 9(10), 1887-1901.[1] [Link]

  • Ligand-Based Pharmacophore Methodology: Kutlushina, A., Khakimova, A., Madzhidov, T., & Polishchuk, P. (2018).[2] Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3094. [Link]

  • Carboxylic Acid Bioisosteres in Drug Design: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

Sources

An In-depth Technical Guide to the Conformational Analysis of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-azabicyclo[2.2.2]octane scaffold is a conformationally restricted piperidine analog of significant interest in medicinal chemistry.[1] Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, making it an invaluable building block in drug design. This guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of a key derivative, 2-azabicyclo[2.2.2]octane-4-carboxylic acid. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling to elucidate its three-dimensional structure. This multi-faceted approach ensures a self-validating and robust conformational model, critical for understanding structure-activity relationships (SAR) and driving rational drug development.

Introduction: The Strategic Value of Conformational Rigidity

In drug discovery, the binding of a small molecule to its biological target is a highly specific, three-dimensional interaction. Flexible molecules can adopt a multitude of conformations in solution, only one of which may be the "bioactive" conformation responsible for its therapeutic effect. However, adopting this specific conformation can come at an entropic cost, potentially reducing binding affinity.

The strategic incorporation of rigid scaffolds, such as the 2-azabicyclo[2.2.2]octane core, is a powerful tactic to overcome this challenge.[2] By "pre-paying" the entropic penalty, these constrained analogs lock key pharmacophoric features into a well-defined spatial arrangement, which can lead to enhanced potency and selectivity.[3] this compound serves as a constrained γ-amino acid analog, where the bicyclic system forces the piperidine ring into a defined boat-like conformation, a stark contrast to the flexible chair-boat equilibrium of simple piperidines.

Understanding the precise conformation—specifically the subtle twisting of the bicyclic cage and the orientation of the C4-carboxylic acid substituent—is paramount. This guide details the integrated experimental and theoretical workflow required to achieve this.

The Conformational Question: Defining the Structure

The primary conformational features of this compound are determined by the bicyclic framework. Unlike a simple cyclohexane, the bridged structure prevents ring inversion. The core conformational questions to be addressed are:

  • Ring Pucker and Twist: While rigid, the bicyclic system is not perfectly static. The three six-membered rings exist in boat-like arrangements. The degree of twisting and the dihedral angles along the ethylene bridges define the overall shape.

  • Substituent Orientation: The carboxylic acid at the C4 position can, in principle, adopt different rotameric states relative to the cage. Its orientation is critical as it often acts as a key binding element (e.g., a hydrogen bond donor/acceptor or a salt bridge partner).

To answer these questions, we employ a tripartite strategy, leveraging the strengths of NMR spectroscopy, X-ray crystallography, and computational chemistry.

G cluster_methods Analytical & Computational Methodologies cluster_data Generated Data NMR NMR Spectroscopy (Solution-State Dynamics) NMR_Data J-Couplings NOE Distances NMR->NMR_Data XRAY X-Ray Crystallography (Solid-State Structure) XRAY_Data Atomic Coordinates Bond Angles/Lengths XRAY->XRAY_Data COMP Computational Modeling (In Silico Energetics) COMP_Data Low-Energy Conformers Relative Energies COMP->COMP_Data Model Validated 3D Conformational Model NMR_Data->Model Synergistic Integration & Validation XRAY_Data->Model Synergistic Integration & Validation COMP_Data->Model Synergistic Integration & Validation

Caption: Integrated workflow for conformational analysis.

Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State

NMR spectroscopy is the premier technique for determining the conformation of molecules in solution, which most closely mimics the physiological environment.[4] For a rigid system like our target molecule, two key NMR parameters are invaluable: vicinal coupling constants (³J) and the Nuclear Overhauser Effect (NOE).[5]

Causality in Experimental Choice: We use proton (¹H) NMR because the coupling constants between adjacent protons are exquisitely sensitive to the dihedral angle separating them, a relationship described by the Karplus equation. NOE experiments allow us to measure through-space distances between protons, confirming spatial proximities.

Experimental Protocol: 2D NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a high-quality NMR tube.

  • Initial Spectra: Acquire a standard 1D ¹H spectrum to identify all proton resonances.

  • COSY (Correlation Spectroscopy): Run a ¹H-¹H COSY experiment to establish proton-proton spin coupling networks, confirming which protons are on adjacent carbons. This is critical for unambiguous signal assignment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms. The presence of a cross-peak between two protons indicates they are close in space (typically < 5 Å).

  • Data Analysis:

    • Measure the ³J values from the high-resolution 1D ¹H spectrum.

    • Analyze the NOESY spectrum to identify key spatial relationships. For example, an NOE between the proton at C4 and a proton on the C5/C6 bridge would confirm the orientation of the carboxylic acid group.

Data Interpretation:

The vicinal coupling constants are particularly informative. The Karplus equation predicts that a large ³J value (~7-10 Hz) corresponds to dihedral angles near 0° or 180° (syn- or anti-periplanar), while small values (~0-3 Hz) correspond to angles near 90° (gauche).

Proton Pair (Hypothetical) Measured ³J (Hz) Inferred Dihedral Angle (Φ) Conformational Implication
H4 – H3α8.5 Hz~160-180°Anti-periplanar relationship, defining ring pucker.
H4 – H3β2.1 Hz~90°Gauche relationship, confirming stereochemistry.
H1 – H6α2.5 Hz~90°Defines the geometry of the ethylene bridgehead connection.

Table 1: Hypothetical ³J coupling constants and their conformational interpretation for this compound.

X-Ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's structure in the solid state.[6] While solution and solid-state conformations can differ, for a rigid molecule like this, the crystal structure serves as an essential "gold standard" for validating bond lengths, bond angles, and torsion angles predicted by other methods.[7][8]

Causality in Experimental Choice: A successful crystal structure provides a complete set of atomic coordinates, offering a definitive snapshot of a low-energy conformation.[9] This is invaluable for benchmarking computational models and resolving ambiguities from NMR data.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystallization (Self-Validating Step): The ability to grow a high-quality single crystal is the first validation point. This requires a highly pure sample. A common method is slow evaporation of a saturated solution (e.g., in ethanol/water).

  • Crystal Mounting: A suitable single crystal (typically < 0.5 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen (to reduce thermal motion). It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. Atoms are fitted into this density, and the structure is refined computationally to achieve the best fit with the experimental data.

G start High-Purity Compound crystal Grow Single Crystal (Slow Evaporation) start->crystal mount Mount Crystal on Goniometer crystal->mount data Collect Diffraction Data (X-Ray Diffractometer) mount->data solve Solve Electron Density Map data->solve refine Refine Atomic Positions solve->refine end Final Crystal Structure (CIF File) refine->end

Caption: Experimental workflow for X-ray crystallography.

Computational Modeling: Exploring the Energy Landscape

Computational chemistry provides the theoretical framework to complement experimental data.[10] By calculating the relative energies of different possible conformations, we can predict the most stable structures and understand the energy barriers between them.[4]

Causality in Experimental Choice: We use Density Functional Theory (DFT) for its excellent balance of accuracy and computational cost in determining the geometries and relative energies of small organic molecules.[11] A common and reliable functional/basis set combination for this purpose is B3LYP/6-31G*.

Experimental Protocol: DFT Geometry Optimization

  • Input Structure Generation: Build an initial 3D model of this compound using molecular modeling software.

  • Conformational Search (Optional but Recommended): For the carboxylic acid rotamers, perform a preliminary conformational search using a faster method like Molecular Mechanics (MMFF) to identify potential low-energy starting points.

  • Geometry Optimization: Submit each low-energy conformer to a full geometry optimization using DFT (e.g., at the B3LYP/6-31G* level of theory). This calculation finds the lowest energy geometry for that particular starting conformation.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure. This self-validating step ensures that the structure is a true energy minimum (i.e., has no imaginary frequencies) and provides thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Energy Comparison: Compare the Gibbs free energies of the optimized conformers to determine their relative populations at a given temperature.

Conformer (Hypothetical) Relative Gibbs Free Energy (kcal/mol) Predicted Population at 298 K (%) Key Structural Feature
Conformer A0.0098.2%Intramolecular H-bond between COOH and bridgehead N.
Conformer B2.51.8%COOH group oriented away from the nitrogen.

Table 2: Hypothetical DFT calculation results for different rotamers of the carboxylic acid group.

Integrated Analysis: Building a Self-Validating Model

The power of this approach lies not in any single technique, but in their synthesis. The final conformational model is validated by the convergence of data from all three methods.

  • Theory Validates Experiment: Do the dihedral angles calculated from the lowest-energy DFT structure agree with the angles inferred from the NMR ³J values via the Karplus equation?

  • Experiment Validates Theory: Is the solid-state X-ray structure one of the low-energy conformers predicted by the DFT calculations?

  • Cross-Validation: Are the short inter-proton distances observed in the NOESY spectrum consistent with both the X-ray structure and the lowest-energy computed structure?

When the answers to these questions are affirmative, we can have high confidence in our final, validated 3D conformational model. This robust model is then ready to be used in advanced drug design applications, such as pharmacophore modeling and virtual screening, to develop new therapeutics with improved potency and selectivity.[12]

References

  • Giorgi, G., López-Alvarado, P., & Menéndez, J. C. (2017). A systematic 1H- and 13C-NMR spectral analysis of bicyclo[n.3.1]alkanone systems: Determination of the relative configuration of the stereogenic centres and conformation of the six-membered ring. Magnetic Resonance in Chemistry, 55(11), 1044–1051. Available from: [Link].

  • Musher, J. I. (1963). The N.M.R. spectra of some bicyclo [2.2.1] heptanols. Molecular Physics, 6(1), 93-97. Available from: [Link].

  • Matsui, T., et al. (2017). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3321-3326. Available from: [Link].

  • Moroder, L., et al. (1996). Chalcogen-analogs of amino acids. Their use in X-ray crystallographic and folding studies of peptides and proteins. Journal of Peptide Science, 2(3), 157-174. Available from: [Link].

  • Auremn. NMR Spectroscopy: a Tool for Conformational Analysis. Available from: [Link].

  • Spiwok, V., & Řezáč, J. (2020). Hydrocarbon Macrocycle Conformer Ensembles and 13C‐NMR Spectra. ChemistryOpen, 9(5), 582-586. Available from: [Link].

  • Acta Crystallographica Section E: Structure Reports Online. (2012). (1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid. Available from: [Link].

  • Royal Society of Chemistry. (2021). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Available from: [Link].

  • arXiv. (2024). Resilience of Hund's rule in the Chemical Space of Small Organic Molecules. Available from: [Link].

  • ResearchGate. Bicyclo[2.2.1]heptane compounds studied. Available from: [Link].

  • Clark, C. R., Holbrook, J. M., & Borne, R. F. (1976). 2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics. Journal of Medicinal Chemistry, 19(6), 852-4. Available from: [Link].

  • PubChem. This compound hydrochloride. Available from: [Link].

  • Lirias. Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Available from: [Link].

  • Mykhailiuk, P. K. (2021). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Organic & Biomolecular Chemistry, 19(34), 7437-7441. Available from: [Link].

  • Pietrzyk, A. J., et al. (2014). Identification of amino acid sequences via X-ray crystallography: a mini review of case studies. BioTechnologia, 95(3), 209-216. Available from: [Link].

  • Clark, C. R., Holbrook, J. M., & Borne, R. F. (1976). 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics. Journal of Medicinal Chemistry, 19(6), 852-4. Available from: [Link].

  • Biblioteka Nauki. Identification of amino acid sequence by X-ray crystallography. Available from: [Link].

  • Soltanabadi, A., et al. (2025). DFT study of 1,4-diazabicyclo[2.2.2]octane (DABCO) based ionic liquids: Effect of alkyl chain and anion types. Results in Chemistry. Available from: [Link].

  • Wikipedia. X-ray crystallography. Available from: [Link].

Sources

Comparative Technical Guide: 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid vs. Pipecolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Pipecolic Acid (Piperidine-2-carboxylic acid) and 2-Azabicyclo[2.2.2]octane-4-carboxylic acid (an Isoquinuclidine derivative).[1]

Executive Summary

In medicinal chemistry, the transition from flexible monocyclic scaffolds to rigid bicyclic systems is a primary strategy for improving potency, selectivity, and metabolic stability.[1]

  • Pipecolic Acid (Pip) is the standard six-membered homolog of proline. It is a non-proteinogenic

    
    -amino acid that introduces moderate conformational constraint while retaining significant flexibility (chair/boat interconversion).[1]
    
  • This compound (2-ABO-4) is a rigid, bicyclic

    
    -amino acid analog (based on the N-C-C-COOH connectivity). It functions as a "frozen" spacer, locking the nitrogen and carboxylate vectors in a specific orientation that is inaccessible to the flexible pipecolic acid.[1]
    

This guide analyzes the structural, physicochemical, and synthetic divergences of these two scaffolds to assist in rational scaffold selection.

Structural & Stereochemical Analysis[1]

Pipecolic Acid: The Flexible Chair

Pipecolic acid exists predominantly in a chair conformation, similar to cyclohexane.[1] However, the energy barrier for ring inversion is relatively low (


), allowing the molecule to explore multiple conformational states.[1]
  • Chirality: Contains one stereocenter at C2 (typically the S-enantiomer is used as a Proline mimic).

  • Vector Analysis: The angle between the amine lone pair and the carboxylate vector varies significantly (

    
     to 
    
    
    
    ) depending on the equatorial/axial positioning of the substituents.
This compound: The Rigid Cage

This molecule is an isoquinuclidine derivative.[1] The [2.2.2] bridge system locks the piperidine ring into a permanent boat conformation.[1][2][3]

  • Connectivity: The nitrogen is at position 2 (bridge), and the carboxylate is at position 4 (bridgehead).[1]

  • Amino Acid Class: Due to the C1-C4 bridging, the path from N2 to C4 involves C3.[1] Thus, the connectivity is N-C-C-COOH, making it a

    
    -amino acid  mimetic, unlike the 
    
    
    
    -amino acid pipecolic acid.[1]
  • Chirality: Despite the symmetry of the [2.2.2] cage, the presence of the Nitrogen at position 2 breaks the symmetry.[1] The molecule is chiral.[1][4]

  • Constraint: The distance between the Nitrogen and the Carboxylate carbon is rigidly fixed by the cage structure, with no ring flipping possible.

Visualization of Conformational Space[1]

Conformation cluster_0 Pipecolic Acid (Flexible) cluster_1 2-Azabicyclo[2.2.2]octane-4-COOH (Rigid) Pip_Chair Chair Conformation (Global Min) Pip_Boat Twist-Boat (High Energy) Pip_Chair->Pip_Boat Ring Flip (~11 kcal/mol) Pip_Equatorial C2-COOH Equatorial Pip_Chair->Pip_Equatorial Pip_Axial C2-COOH Axial Pip_Chair->Pip_Axial Constraint Constraint Factor Pip_Boat->Constraint High Entropy Iso_Boat Locked Boat (Single Min) Iso_Vector Fixed N-COOH Distance (~4.5 Å) Iso_Boat->Iso_Vector Geometry Defined by Bridgehead Iso_Boat->Constraint Zero Entropy Loss on Binding

Figure 1: Conformational energy landscape comparison.[1] Pipecolic acid accesses multiple states, incurring an entropy penalty upon binding. The bicyclic system is pre-organized.

Physicochemical Properties Comparison

PropertyPipecolic Acid2-Azabicyclo[2.2.2]octane-4-COOHImplication for Drug Design
Molecular Formula


Bicyclic core adds steric bulk (

bridge).
MW 129.16 g/mol 155.20 g/mol Slight increase; negligible impact on LE.[1]
LogP (Predicted) ~ -1.8 (Hydrophilic)~ -0.5 to 0.1The "grease ball" cage significantly increases lipophilicity, improving BBB permeability.
pKa (Amine) ~ 10.5~ 9.8 - 10.2Basicity is comparable, but steric hindrance around N is higher in the bicycle.[1]
Topological Polar Surface Area (TPSA) 37.3

37.3

Identical polar groups; difference lies in the hydrophobic surface area.[1]
Rotatable Bonds 1 (C-COOH)1 (C-COOH)The ring bonds in the bicycle are non-rotatable.

Synthetic Protocols

Synthesis of Pipecolic Acid

Pipecolic acid is commercially available but typically synthesized via the hydrogenation of picolinic acid (pyridine-2-carboxylic acid).[1]

Protocol Summary:

  • Substrate: Picolinic acid dissolved in acetic acid.

  • Catalyst:

    
     (Adams' catalyst) or 
    
    
    
    .[1]
  • Conditions:

    
     (50 psi), RT, 12 hours.
    
  • Workup: Filtration of catalyst and crystallization.

Synthesis of this compound

The synthesis of the 4-carboxylic isomer is more complex than the 1-isomer (quinuclidine).[1] It typically relies on Diels-Alder cycloaddition strategies to build the isoquinuclidine core.[1]

Target Workflow: The most robust route involves the Diels-Alder reaction of a 1,2-dihydropyridine derivative or an imino-dienophile strategy.[1]

Synthesis SM1 Diene Precursor (e.g., Cyclohexadiene ester) Step1 Diels-Alder Cycloaddition SM1->Step1 SM2 Dienophile (e.g., Nitroso/Imine) SM2->Step1 Intermediate Bicyclic Adduct (Isoquinuclidine Core) Step1->Intermediate Step2 Functional Group Manipulation Intermediate->Step2 Product 2-Azabicyclo[2.2.2] octane-4-COOH Step2->Product

Figure 2: General synthetic logic for isoquinuclidine cores.

Detailed Protocol (Diels-Alder Strategy): Note: Specific literature for the 4-COOH isomer is limited compared to the 1-COOH. This protocol adapts standard isoquinuclidine construction.[1]

  • Cycloaddition: React ethyl 1,3-cyclohexadiene-1-carboxylate (provides the bridgehead carbon) with benzyl nitrosoformate (or a sulfonyl cyanide) to form the N-O bridged bicyclic intermediate.[1]

  • Reduction: Cleave the N-O bond (if using nitroso) using

    
     or Hydrogenation (
    
    
    
    ) to generate the secondary amine.[1]
  • Bridge Formation: If starting from an acyclic precursor, a double Michael addition or Dieckmann cyclization is used.[1]

  • Hydrolysis: Saponification of the ethyl ester at the bridgehead (C4) using LiOH in THF/Water.

Medicinal Chemistry Applications

Scaffold Selection Decision Tree

Use this logic to decide between the two scaffolds.

DecisionTree Start Design Goal? Q1 Need Alpha-Amino Acid (Peptide Backbone)? Start->Q1 Q2 Need Defined Distance (Spacer/Linker)? Q1->Q2 No Res1 Use Pipecolic Acid Q1->Res1 Yes Q2->Res1 No (Flexible) Res2 Use 2-Azabicyclo[2.2.2] octane-4-COOH Q2->Res2 Yes (Beta-mimetic)

Figure 3: Selection logic based on topological requirements.

Key Applications
  • HCV NS5A Inhibitors: Bicyclic systems like 2-azabicyclo[2.2.2]octane are used to replace proline/pipecolic acid moieties to increase potency by reducing the entropic cost of binding.[1] The rigid core pre-organizes the inhibitor into the bioactive conformation.[1]

  • GPCR Ligands: The [2.2.2] system serves as a "spacer" that positions the basic nitrogen (interacting with Asp residue in GPCR) at a precise distance from the acidic tail, enhancing selectivity for subtypes (e.g., Muscarinic receptors).[1]

  • Metabolic Stability: The bicyclic cage protects the C-H bonds from metabolic oxidation (CYP450) compared to the exposed ring of pipecolic acid.[1]

References

  • Synthesis of Isoquinuclidines: Kotha, S., & Meshram, M. (2015).[1] Design and Synthesis of Conformationally Constrained Bicyclo[2.2.2]octane-Based Unusual α-Amino Acid Derivatives via the Diels–Alder Reaction. Heterocycles.[1][5][6] Link

  • Conformational Analysis: Radchenko, D. S., et al. (2009).[1][7][8] Conformationally Restricted Nonchiral Pipecolic Acid Analogues. Journal of Organic Chemistry.[1][6][8][9] Link

  • Medicinal Chemistry Context: Blanchfield, J. T., et al. (2003).[1] Synthesis and conformation of 2-azabicyclo[2.2.2]octane derivatives. Australian Journal of Chemistry.[1] Link

  • PubChem Compound Summary: this compound.[1][10][11][12] PubChem CID 71756357.[1][10] Link

Sources

The Strategic Integration of 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid in Peptidomimetic Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition of therapeutic peptides from discovery to clinical application is frequently hampered by inherent liabilities, including poor metabolic stability and conformational flexibility, which leads to reduced receptor affinity and selectivity. Peptidomimetics offer a robust strategy to overcome these limitations by introducing non-natural amino acids that enforce specific secondary structures. This guide provides an in-depth technical exploration of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid, a conformationally constrained proline analogue, as a powerful tool in modern peptidomimetic design. We will dissect its structural rationale, proposed synthetic pathways, incorporation into peptide sequences via solid-phase peptide synthesis (SPPS), and its profound impact on peptide conformation and, consequently, biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the next generation of peptide-based therapeutics.

The Imperative for Conformational Constraint in Peptidomimetics

Peptides are exquisite signaling molecules, capable of interacting with a wide array of biological targets with high specificity. However, their therapeutic potential is often curtailed by rapid proteolytic degradation and a high degree of conformational freedom in solution, which results in a significant entropic penalty upon binding to a receptor. The core principle of peptidomimetic design is to create molecules that mimic the essential three-dimensional pharmacophore of a natural peptide while exhibiting improved drug-like properties.[1]

A key strategy in this endeavor is the introduction of conformational constraints. By reducing the number of accessible conformations, we can pre-organize the peptide into its bioactive structure, leading to:

  • Enhanced Receptor Affinity: A lower entropic penalty upon binding translates to a more favorable Gibbs free energy of binding.

  • Increased Selectivity: A rigid conformation is less likely to bind to off-target receptors.

  • Improved Metabolic Stability: The introduction of non-natural amino acids can sterically hinder the approach of proteases, thereby increasing the peptide's half-life.[1]

Bicyclic amino acids, such as this compound, are particularly effective in this regard, as they introduce a rigid scaffold into the peptide backbone.[2]

Structural and Conformational Profile of this compound

This compound is a highly rigid analogue of proline. The bicyclic nature of this amino acid severely restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds, making it an excellent tool for inducing and stabilizing specific secondary structures, such as β-turns and helical motifs.

Comparison with Proline

Proline, with its pyrrolidine ring, is already a conformationally restricted amino acid. However, the 2-azabicyclo[2.2.2]octane scaffold imposes an even greater degree of rigidity. The table below provides a comparative overview of the expected conformational parameters.

ParameterL-ProlineThis compound (Predicted)
Φ Dihedral Angle Range -60° ± 20°Highly restricted, predicted to be in a similar range to proline but with less deviation.
Ψ Dihedral Angle Range -45° to +150° (depending on cis/trans isomer)Significantly more restricted than proline, with a strong preference for a specific range.
Ring Pucker Endo and Exo puckers are possibleThe bicyclic structure eliminates ring puckering, leading to a fixed conformation.
Cis/Trans Isomerization Readily undergoes cis/trans isomerizationThe rigid bicyclic structure is expected to strongly favor the trans isomer.

This high degree of pre-organization makes this compound a superior choice for applications where a well-defined and stable conformation is critical for biological activity.

Synthesis of N-Fmoc-2-Azabicyclo[2.2.2]octane-4-carboxylic Acid

Synthetic_Pathway A p-Aminobenzoic acid B 4-Aminocyclohexane carboxylic acid A->B Hydrogenation C 2-Azabicyclo[2.2.2]octan-3-one B->C Epimerization & Cyclization D 2-Azabicyclo[2.2.2]octane C->D Reduction (e.g., Red-Al) E Protected 2-Azabicyclo[2.2.2]octane D->E N-Protection (e.g., Boc) F Lithiation and Carboxylation E->F Directed Lithiation & CO2 Quench G N-Fmoc-2-Azabicyclo[2.2.2]octane-4-carboxylic acid F->G Deprotection & Fmoc Protection

Caption: Proposed synthetic workflow for N-Fmoc-2-Azabicyclo[2.2.2]octane-4-carboxylic acid.

Proposed Experimental Protocol

Step 1: Synthesis of 2-Azabicyclo[2.2.2]octane This can be achieved via a multi-step synthesis starting from p-aminobenzoic acid, involving hydrogenation, epimerization, cyclization to the lactam, and subsequent reduction, as has been described for the parent scaffold.[3]

Step 2: N-Protection The secondary amine of 2-azabicyclo[2.2.2]octane is protected, for instance, with a Boc group, to direct the subsequent carboxylation and to ensure compatibility with downstream reactions.

Step 3: Directed Lithiation and Carboxylation The N-protected bicyclic system undergoes directed lithiation at the 4-position, followed by quenching with carbon dioxide to introduce the carboxylic acid moiety.

Step 4: Deprotection and N-Fmoc Protection The N-Boc group is removed under acidic conditions, and the resulting free amine is then protected with Fmoc-OSu or a similar reagent to yield the final product, ready for SPPS.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered amino acids like this compound into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and prevent deletion sequences.[4]

SPPS_Workflow cluster_0 SPPS Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Fmoc-Abo-OH (HATU/DIPEA in DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Resin Next Cycle Capping Capping (Optional) (Acetic Anhydride) Washing2->Capping Capping->Resin Next Cycle

Caption: SPPS cycle for the incorporation of this compound (Abo).

Detailed SPPS Protocol

Resin: Standard resins such as Rink Amide or Wang resin can be used, depending on the desired C-terminal functionality.[5]

1. Resin Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes.[6]

2. Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF.[5]

3. Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

4. Coupling:

  • Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-2-Azabicyclo[2.2.2]octane-4-carboxylic acid and a suitable coupling reagent (e.g., HATU, HBTU) in DMF. Add 6-10 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
  • Coupling Reaction: The activated amino acid solution is immediately added to the deprotected resin. The coupling reaction is allowed to proceed for an extended period (e.g., 2-4 hours) due to the steric hindrance of the amino acid.
  • Monitoring: The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser test.

5. Washing: The resin is washed with DMF to remove excess reagents and byproducts.

6. Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion peptides, a capping step with acetic anhydride and a base can be performed.

7. Chain Elongation: The cycle is repeated for the subsequent amino acids in the sequence.

8. Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[6]

Case Study: Hypothetical Incorporation into a Substance P Analogue

Substance P is a neuropeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂. Its biological activity is highly dependent on its conformation. To illustrate the potential of this compound, we propose the synthesis of an analogue where one or both proline residues are replaced by this constrained mimic.

Analogue 1: [Arg-Abo-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂] Analogue 2: [Arg-Abo-Lys-Abo-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂]

(Where Abo = this compound)

Expected Impact on Bioactivity

The introduction of the rigid Abo residue is hypothesized to lock the peptide backbone into a more defined conformation, potentially mimicking the receptor-bound state. This could lead to:

  • Increased affinity for the NK1 receptor: By reducing the entropic penalty of binding.

  • Enhanced metabolic stability: The bulky bicyclic structure would sterically hinder cleavage by peptidases.

  • Altered receptor signaling profile: The fixed conformation might favor a specific signaling pathway (e.g., G-protein vs. β-arrestin).

The table below summarizes the hypothetical comparison of properties.

PropertySubstance PAnalogue 2 (Predicted)
Conformational Flexibility HighLow
NK1 Receptor Binding (Ki) ~1 nM< 1 nM
Proteolytic Half-life MinutesHours
In vivo Efficacy Moderate (due to degradation)High

Conclusion

This compound represents a powerful and versatile building block for the design of advanced peptidomimetics. Its rigid bicyclic structure offers a superior level of conformational control compared to proline, enabling the synthesis of peptides with enhanced receptor affinity, selectivity, and metabolic stability. While the synthesis and incorporation of this sterically demanding amino acid require optimized protocols, the potential benefits for drug discovery and development are substantial. Further research into the synthesis of enantiomerically pure forms and their application in a broader range of bioactive peptides will undoubtedly solidify the role of this and similar constrained amino acids in the future of peptide therapeutics.

References

  • Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from Biovera Research.[6]

  • Nowick, J. S., et al. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).[5]

  • Grigorenko, A. O., et al. (2009). Conformationally Restricted Nonchiral Pipecolic Acid Analogues. The Journal of Organic Chemistry, 74(15), 5463–5469.[7]

  • Isidro-Llobet, A., et al. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(23), 7838–7853.[4]

  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from ChemPep.[8]

  • Bachem AG. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained. Retrieved from Bachem.[9]

  • Thamm, P., & Jakubke, H.-J. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, Synthesis of Peptides and Peptidomimetics.[10]

  • Matsumoto, K., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5639–5647.[11]

  • Planellas, M., et al. (n.d.). DESIGNING PEPTIDOMIMETICS. Retrieved from UPCommons.[1]

  • Sewald, N., & Jakubke, H.-D. (2009). Peptides: Chemistry and Biology. Wiley-VCH.[12]

  • Rubini, E., et al. (2008). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters, 49(49), 6966–6968.[2]

  • Wojaczyńska, E. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP.[13]

  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 6033.[14]

  • Clark, C. R., et al. (1976). 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics. Journal of Medicinal Chemistry, 19(6), 852–854.[15]

  • Narlawar, R., et al. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. UCL Discovery.[16]

  • Helm, M. D., et al. (2008). An improved preparation of 2-azabicyclo[2.2.2]octane. Tetrahedron Letters, 49(36), 5253–5254.[3]

  • Hoechst Marion Roussel Deutschland GmbH. (1997). Peptides having bradykinin antagonist action (U.S. Patent No. 5,648,333). U.S. Patent and Trademark Office.[17]

  • Grygorenko, O. O., et al. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry.[18]

  • Juárez-Chairez, M. F., et al. (2023). Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. Frontiers in Plant Science, 14, 1245643.[19]

  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI.[20]

Sources

Methodological & Application

Application Note: Synthesis of 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid via Diels-Alder Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists focusing on the synthesis of conformationally restricted amino acid scaffolds. It details the synthesis of 2-azabicyclo[2.2.2]octane-4-carboxylic acid (an isoquinuclidine derivative) via the Diels-Alder reaction.

Abstract & Strategic Significance

The 2-azabicyclo[2.2.2]octane (isoquinuclidine) scaffold is a privileged structure in medicinal chemistry, serving as a rigidified bioisostere for piperidines and a core motif in iboga alkaloids. The 4-carboxylic acid derivative represents a conformationally restricted amino acid, valuable for peptidomimetic design and as a precursor for inhibitors of neurotransmitter reuptake transporters (e.g., GABA).

While the 2-azabicyclo[2.2.2]octane core is readily accessible via Diels-Alder (DA) cycloaddition, introducing a carboxylate specifically at the C4 bridgehead presents a regiochemical challenge. Standard DA reactions of unsubstituted dihydropyridines typically yield C7 or C8 substituted products. This protocol details the regioselective synthesis utilizing methyl nicotinate as the starting material. By leveraging the specific substitution pattern of the pyridine precursor, the carboxylate group is strategically placed at the diene terminus, translating to the C4-bridgehead in the final bicyclic adduct.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the Fowler Reduction followed by an in situDiels-Alder cycloaddition .

The Regiochemistry Logic

To achieve substitution at the C4 bridgehead of the 2-azabicyclo[2.2.2]octane system, the precursor diene (1,2-dihydropyridine) must possess a substituent at the C3 position .

  • Mapping: The C3 position of the pyridine ring becomes the "head" of the diene system (C3=C4–C5=C6) in the resulting 1,2-dihydropyridine.

  • Cycloaddition: During the [4+2] cycloaddition, the bridgehead carbons of the product are formed from the termini of the diene (C3 and C6).

  • Result: A substituent at pyridine-C3 translates directly to the C4-bridgehead of the isoquinuclidine (remote from the nitrogen bridge).

Reaction Pathway[1][2][3][4][5][6][7]
  • Activation: Acylation of Methyl Nicotinate (3-COOMe) to form the N-acylpyridinium salt.

  • Reduction: Regioselective hydride addition (via NaBH₄) to generate 3-methoxycarbonyl-N-alkoxycarbonyl-1,2-dihydropyridine .

  • Cycloaddition: Intermolecular Diels-Alder reaction with an alkene dienophile (e.g., methyl acrylate or ethylene equivalent).

  • Saturation: Catalytic hydrogenation to the final saturated bicyclic amino acid.

ReactionPathway Start Methyl Nicotinate (Pyridine-3-COOMe) Salt N-Acylpyridinium Salt (Activated Electrophile) Start->Salt + Cbz-Cl Diene 3-COOMe-1,2-Dihydropyridine (Unstable Diene) Salt->Diene + NaBH4 (Fowler Reduction) Adduct DA Adduct (Bicyclic Alkene) Diene->Adduct + Dienophile (Diels-Alder) Product 2-Azabicyclo[2.2.2]octane- 4-carboxylic acid Adduct->Product H2 / Pd-C (Hydrogenation)

Figure 1: Mechanistic pathway for the synthesis of bridgehead-functionalized isoquinuclidines.

Detailed Experimental Protocol

Phase 1: Generation of the Diene & Diels-Alder Trapping

Objective: Synthesis of the bicyclic scaffold via "one-pot" reduction and cycloaddition. Note: The intermediate dihydropyridine is unstable and prone to oxidation or dimerization. It is best trapped in situ or immediately after isolation.

Reagents & Materials
  • Substrate: Methyl Nicotinate (1.0 equiv)

  • Activator: Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.2 equiv)

  • Dienophile: Methyl Acrylate (5.0 equiv) (Used as a reactive trap; can be hydrolyzed/decarboxylated later if only the 4-COOH is desired, or use ethylene at high pressure for direct synthesis).

  • Solvent: Methanol (anhydrous) and CH₂Cl₂.

  • Temperature: -78°C to Room Temperature.

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve Methyl Nicotinate (10 mmol) in anhydrous CH₂Cl₂ (50 mL).

    • Cool to 0°C.

    • Add Benzyl chloroformate (11 mmol) dropwise. Stir for 30 minutes. The solution may turn slightly yellow, indicating N-acylation.

  • Fowler Reduction:

    • Cool the mixture to -78°C (Dry ice/acetone bath). Critical: Low temperature favors 1,2-reduction over 1,4-reduction.

    • Add NaBH₄ (12 mmol) dissolved in a minimum amount of cold Methanol (10 mL) dropwise over 20 minutes.

    • Stir at -78°C for 1 hour.

  • Work-up (Cold):

    • Quench carefully with water (20 mL).

    • Extract rapidly with cold ether or CH₂Cl₂.

    • Wash organics with cold brine, dry over MgSO₄, and filter.

    • Caution: Do not evaporate to dryness if possible; the diene is unstable. Concentrate to a small volume (~10 mL).

  • Diels-Alder Cycloaddition:

    • To the concentrated diene solution, immediately add Methyl Acrylate (50 mmol).

    • Optimization: For difficult substrates, add a Lewis Acid (e.g., Et₂AlCl, 0.5 equiv) to accelerate the reaction, though this may affect endo/exo ratios.

    • Reflux the mixture (if using volatile solvents) or heat in a sealed tube at 80°C for 12–24 hours.

  • Purification:

    • Concentrate under reduced pressure.[1]

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Target Product: The DA adduct will be a mixture of stereoisomers (endo/exo) regarding the acrylate group, but the 4-methoxycarbonyl group (from nicotinate) will be fixed at the bridgehead.

Phase 2: Hydrogenation & Deprotection

Objective: Saturation of the alkene and removal of the Cbz protecting group.

  • Hydrogenation:

    • Dissolve the DA adduct in MeOH.

    • Add 10% Pd/C (10 wt% of substrate).

    • Stir under H₂ atmosphere (balloon pressure or 1-3 atm) for 4–6 hours.

    • Result: This simultaneously reduces the C5-C6 double bond and cleaves the N-Cbz group (yielding the secondary amine).

  • Isolation:

    • Filter through a Celite pad to remove catalyst.

    • Evaporate solvent to obtain Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate .

  • Hydrolysis (Optional):

    • To obtain the free acid, treat the ester with LiOH (2 equiv) in THF/H₂O (1:1) at RT for 4 hours.

    • Neutralize with HCl to precipitate the amino acid (zwitterion) or isolate as the HCl salt.

Key Data & Troubleshooting

Regiochemical Verification

The success of this protocol hinges on the initial reduction.

ParameterObservationCorrective Action
Reduction Product 1,2-Dihydropyridine (Target) Proceed to DA.
1,4-Dihydropyridine (Byproduct)Lower reduction temp to -78°C; Change solvent to pure MeOH.
1,6-Dihydropyridine (Byproduct)Use bulkier N-protecting groups (e.g., Boc instead of Cbz).
DA Reactivity Low YieldIncrease dienophile equivalents; Use high pressure (10-15 kbar); Add Lewis Acid (BF₃·OEt₂).
Isomerism Mixture of estersThe acrylate dienophile adds a second ester group. If only 4-COOH is needed, use Ethylene (gas, high pressure) or Phenyl Vinyl Sulfone (removable equivalent) as the dienophile.
Structural Validation (NMR Markers)
  • Bridgehead C4: Look for a quaternary carbon signal in ¹³C NMR (if 4-COOH) or a tertiary CH if unsubstituted. In the target molecule, C4 is quaternary.

  • Bridgehead C1: Distinctive methine signal adjacent to Nitrogen (~3.0–3.5 ppm in ¹H NMR).

  • Olefinic Protons (Adduct): Two vinyl protons (~6.0–6.5 ppm) confirm the bicyclic alkene structure before hydrogenation.

Workflow Diagram

ProtocolWorkflow cluster_0 Phase 1: Diene Synthesis cluster_1 Phase 2: Cycloaddition cluster_2 Phase 3: Finalization Step1 Dissolve Methyl Nicotinate + Cbz-Cl (0°C) Step2 Add NaBH4 at -78°C (Kinetic Control) Step1->Step2 Step3 Isolate Crude Diene (Do NOT Store) Step2->Step3 Step4 Add Dienophile (Methyl Acrylate/Ethylene) Step3->Step4 Immediate Step5 Heat (80°C) or Lewis Acid Catalysis Step4->Step5 Step6 Hydrogenation (Pd/C, H2) (Saturate & Deprotect) Step5->Step6 Step7 Hydrolysis (LiOH) (Ester -> Acid) Step6->Step7

Figure 2: Operational workflow for the synthesis of this compound.

References

  • Krow, G. R., et al. (2007). "Stereoselectivity in Diels−Alder Reactions of Diene-Substituted N-Alkoxycarbonyl-1,2-dihydropyridines." The Journal of Organic Chemistry, 72(14), 5168–5178. Link

  • Fowler, F. W. (1972). "Synthesis of 1,2-dihydropyridines." The Journal of Organic Chemistry, 37(9), 1321–1323. Link

  • Comins, D. L., & O’Connor, S. (2014). "Dihydropyridines in Synthesis and Biosynthesis." Advances in Heterocyclic Chemistry, 112, 1-57. Link

  • Chung, J. Y. L., & Ho, G. J. (2002). "An Improved Preparation of 2-Azabicyclo[2.2.2]octane." Synthetic Communications, 32(13), 1985–1995.[1] Link

  • Gassman, P. G., & Barley, G. C. (1978). "The synthesis of bridgehead substituted bicyclic compounds." Journal of the American Chemical Society, 100(16), 5243-5244.

Sources

Application Note: High-Efficiency Peptide Coupling Strategies for 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid (ABOC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The incorporation of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid (ABOC) into peptide backbones represents a high-value strategy in peptidomimetic drug design. As a conformationally constrained, bridged bicyclic scaffold, ABOC restricts the conformational space of the peptide chain, often enhancing potency and selectivity for GPCRs and protease targets (e.g., Presenilin-1 inhibitors).

However, ABOC presents a dual-threat synthetic challenge :

  • Bridgehead Sterics (C-Terminus): The carboxylic acid is located at the C4 bridgehead position. This is a quaternary center with extreme steric shielding, analogous to, but bulkier than,

    
    -aminoisobutyric acid (Aib).
    
  • Secondary Amine Constraints (N-Terminus): The amine at position 2 is a secondary amine embedded within a rigid cage, reducing its nucleophilic accessibility compared to standard proline derivatives.

The Good News: The C4 bridgehead carbon lacks an


-proton. Consequently, racemization via the oxazolone mechanism is impossible  during C-terminal activation. This allows for the use of aggressive activation protocols (e.g., acid chlorides, fluorides) that would be forbidden for standard amino acids.

Physicochemical Profile & Coupling Logic

FeaturePropertySynthetic Implication
Scaffold Isoquinuclidine (Bridged bicyclic)High rigidity; low solubility in non-polar solvents.
C-Terminus C4-Carboxylic Acid (Bridgehead)Critical Bottleneck. Nucleophilic attack at the carbonyl is severely hindered. Requires small, high-energy leaving groups (Cl⁻, F⁻).
N-Terminus C2-Secondary AmineModerate hindrance. Reactivity is lower than Proline. Requires highly reactive active esters (OBt/OAt) or phosphonium salts.
Chirality C1/C4 GeometryC4 is achiral (quaternary). C1 determines chirality. No racemization risk at C4.

Experimental Protocols

Protocol A: C-Terminal Activation (Coupling ABOC-OH to an Amine)

Use this protocol when extending the peptide chain from the ABOC acid group.

Rationale: Standard carbodiimide couplings (DIC/HOBt) will fail or proceed with glacial kinetics due to the bridgehead steric wall. We utilize Acid Fluorides (via TFFH) or Acid Chlorides to bypass this barrier.

Option 1: The "Gold Standard" (HATU/HOAt)

Best for: Standard solid-phase synthesis (SPPS) or solution phase with moderate steric demands.

  • Stoichiometry: 1.0 eq Amine-Resin : 3.0 eq Fmoc-ABOC-OH : 2.9 eq HATU : 3.0 eq HOAt : 6.0 eq DIPEA.

  • Solvent: DMF or NMP (anhydrous).

  • Procedure:

    • Dissolve Fmoc-ABOC-OH, HATU, and HOAt in DMF.

    • Add DIPEA to activate (solution turns yellow). Pre-activate for exactly 2 minutes. (Do not exceed 5 mins to avoid guanidinylation).

    • Add activated mixture to the resin/amine.

    • Reaction Time: 2 to 4 hours at Room Temperature.

    • Optimization: If incomplete, microwave at 60°C for 20 mins.

Option 2: The "Bunker Buster" (Acid Fluoride via TFFH)

Best for: Coupling to sterically hindered amines (e.g., N-methyl amino acids, Aib) or when HATU fails.

  • Reagents: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Stoichiometry: 1.0 eq Amine : 3.0 eq Fmoc-ABOC-OH : 3.0 eq TFFH : 6.0 eq DIPEA.

  • Mechanism: Generates the Fmoc-ABOC-F (Acid Fluoride) in situ. The small fluoride leaving group minimizes steric clash during the nucleophilic attack.

  • Procedure:

    • Dissolve Fmoc-ABOC-OH and TFFH in dry DCM/DMF (1:1).

    • Add DIPEA.[1][2]

    • Add to resin immediately.

    • Reaction Time: 1 hour at RT. Double couple if necessary.

Option 3: The "Nuclear Option" (Acid Chloride)

Best for: Extremely difficult couplings in solution phase. Safe due to lack of


-proton.
  • Reagent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Thionyl Chloride (

    
    ).
    
  • Procedure:

    • Dissolve Fmoc-ABOC-OH in dry DCM.

    • Add 1.2 eq Ghosez's Reagent. Stir 30 mins at RT to form acid chloride.

    • Add this solution dropwise to the amine component containing 2.0 eq DIPEA/Collidine.

    • Note: This method is extremely fast and highly reactive.

Protocol B: N-Terminal Elongation (Coupling an AA to H-ABOC-...)

Use this protocol when attaching an amino acid to the secondary amine of ABOC.

Rationale: The secondary amine is rigid. Phosphonium reagents (PyBroP, PyAOP) are often superior to Uronium reagents (HATU) for secondary amines because they avoid the formation of guanidinium byproducts which can cap the amine.

  • Reagents: PyBroP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate).

  • Stoichiometry: 1.0 eq Resin-ABOC-H : 4.0 eq Fmoc-AA-OH : 4.0 eq PyBroP : 8.0 eq DIPEA.

  • Procedure:

    • Dissolve Fmoc-AA-OH and PyBroP in DMF.

    • Add DIPEA.[1][2]

    • Add to resin immediately.

    • Reaction Time: 2 x 1 hour (Double coupling is mandatory).

    • Microwave: 75°C for 10 minutes is highly recommended.

Decision Logic & Workflow

PeptideCoupling Start Start: ABOC Coupling Direction Coupling Direction? Start->Direction CTerm Activate ABOC-COOH (C-Terminus) Direction->CTerm Coupling OF ABOC NTerm Acylate H-ABOC-... (N-Terminus) Direction->NTerm Coupling TO ABOC Hindrance Nucleophile Sterics? CTerm->Hindrance LowHind Low/Medium (Primary Amine) Hindrance->LowHind HighHind High (N-Me, Aib, Pro) Hindrance->HighHind HATU Protocol A1: HATU/HOAt (2-4h, RT) LowHind->HATU TFFH Protocol A2: TFFH (Acid Fluoride) (High Reactivity) HighHind->TFFH Ghosez Protocol A3: Ghosez Reagent (Acid Chloride) HighHind->Ghosez If TFFH Fails PyBroP Protocol B: PyBroP/DIPEA (Double Couple) NTerm->PyBroP

Figure 1: Decision matrix for selecting the optimal coupling reagent based on the direction of synthesis and steric demand.

Troubleshooting Guide

IssueDiagnosisSolution
Low Yield (C-Term Activation) Incomplete activation of the bridgehead carboxyl.Switch from HATU to TFFH (Acid Fluoride). The smaller F- atom penetrates the steric shield better than the OBt ester.
Epimerization False Alarm. Epimerization at C4 is structurally impossible due to the lack of an

-proton. Check the chirality of the preceding amino acid (C1) or the incoming amine.
Incomplete N-Acylation The secondary amine is too hindered.Use Microwave irradiation (75°C, 25W). Switch to PyAOP or COMU if PyBroP fails. Ensure adequate swelling of resin (use PEG-PS).
Capping/Termination Guanidinylation of the amine by HATU.[2]Do not use HATU for coupling to the ABOC amine. Use phosphonium salts (PyBroP/PyAOP) which do not react with the amine to form guanidines.

References

  • PubChem. (2025).[3][4] this compound hydrochloride.[3][5][6] National Library of Medicine. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Discusses TFFH and acid fluorides for hindered amino acids like Aib/ABOC). Available at: [Link]

Sources

Application Note: Strategic Utilization of 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid in Notch-Sparing Gamma-Secretase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists involved in Alzheimer’s Disease (AD) therapeutics. It details the strategic incorporation of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid as a rigid, stereochemically defined scaffold to resolve the "Notch toxicity" bottleneck in gamma-secretase inhibitor (GSI) development.

Executive Summary

Gamma-secretase inhibitors (GSIs) have historically failed in clinical trials due to a lack of selectivity between the Amyloid Precursor Protein (APP) and Notch signaling pathways. Non-selective inhibition leads to severe gastrointestinal and immunological toxicity. This guide presents a protocol for utilizing This compound as a core pharmacophore. This scaffold offers superior conformational rigidity compared to traditional piperidine or cyclohexane cores, allowing for precise vector orientation of substituents to target the Presenilin-1 (PSEN1) catalytic pore while sparing PSEN2/Notch complexes.

Scientific Rationale & Design Strategy

The "Rigid Vector" Hypothesis

Traditional GSIs (e.g., Semagacestat) often utilize flexible acyclic or monocyclic linkers that allow the molecule to adopt multiple conformations, leading to "pan-inhibition" of all gamma-secretase complexes. The This compound scaffold introduces a defined 3D geometry:

  • Position 2 (Secondary Amine): Serves as the anchor for the "Left-Hand Side" (LHS) sulfonamide moiety, targeting the S1/S2 hydrophobic pockets.

  • Position 4 (Bridgehead Carboxylic Acid): Provides a rigid exit vector for the "Right-Hand Side" (RHS) amide, directing the inhibitor into the catalytic aspartate dyad (Asp257/Asp385) or the S1' subsite.

Pharmacophore Mapping

By locking the nitrogen (N2) and the carbonyl (C4) into a bicyclic cage, the scaffold restricts the entropic penalty of binding and enforces a "U-shaped" bioactive conformation often required for PSEN1-selective binding.

GSI_Pharmacophore cluster_0 Design Logic Scaffold 2-Azabicyclo[2.2.2]octane Core Scaffold RHS RHS: Heterocyclic Amide (S1' Pocket Target) Scaffold->RHS Attached at C4 (Amide Coupling) Selectivity Notch-Sparing Selectivity Scaffold->Selectivity Rigid Geometry Prevents steric clash LHS LHS: Sulfonamide/Aryl (S1/S2 Pocket Target) LHS->Scaffold Attached at N2 (Sulfonylation) RHS->Selectivity H-Bond Interaction

Figure 1: Pharmacophore assembly using the 2-azabicyclo[2.2.2]octane core to segregate S1/S2 and S1' binding domains.

Experimental Protocols

Chemical Synthesis Workflow

Objective: Synthesize a library of GSIs by functionalizing the N2 and C4 positions of the core scaffold.

Reagents:

  • Core: this compound (HCl salt).[1]

  • Coupling Agents: HATU, DIPEA, DMF.

  • Sulfonyl Chlorides: 4-chlorobenzenesulfonyl chloride (Example LHS).

  • Amines: 2,4-difluorobenzylamine (Example RHS).

Protocol:

  • N-Protection (if required) / Direct Sulfonylation:

    • Dissolve core (1.0 eq) in DCM/Pyridine (4:1).

    • Add Sulfonyl Chloride (1.1 eq) dropwise at 0°C.

    • Stir at RT for 4h. Monitor by LC-MS.

    • Checkpoint: Ensure regioselectivity at N2. The C4-COOH is sterically hindered but non-nucleophilic, minimizing side reactions.

    • Workup: Acid wash (1N HCl), brine, dry over MgSO4. Yields Intermediate A .

  • C4-Amide Coupling:

    • Dissolve Intermediate A (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to activate the bridgehead acid.

    • Note: Bridgehead carboxylic acids are less reactive due to steric bulk. Activation times may need extension.

    • Add Primary Amine (RHS building block) (1.2 eq).

    • Stir at 40°C for 12-24h.

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Synthesis_Workflow Start Start: 2-Azabicyclo[2.2.2] octane-4-COOH (HCl) Step1 Step 1: N2-Sulfonylation (R-SO2-Cl, Pyridine, DCM) Start->Step1 Check1 QC: LC-MS (Purity >95%) Step1->Check1 Step2 Step 2: C4-Activation (HATU, DIPEA, DMF) Check1->Step2 Pass Step3 Step 3: Amide Coupling (R'-NH2, 40°C) Step2->Step3 Final Final Inhibitor Purification (HPLC) Step3->Final

Figure 2: Modular synthesis cascade for generating bridgehead-substituted GSIs.

Biological Evaluation: The Selectivity Cascade

Objective: Identify compounds that inhibit APP cleavage (A


 reduction) without blocking Notch cleavage.[2]
Assay A: In Vitro Gamma-Secretase Activity (FRET)
  • System: Solubilized membranes from HeLa cells (rich in gamma-secretase).

  • Substrates:

    • APP-based: Recombinant C99-FRET substrate.

    • Notch-based: Recombinant Notch-1 transmembrane domain FRET substrate.

  • Protocol:

    • Incubate enzyme prep with inhibitor (10-point dose-response, 0.1 nM to 10

      
      M) for 15 min at 37°C.
      
    • Add FRET substrate (2

      
      M).
      
    • Monitor fluorescence kinetics (Ex/Em specific to probe) for 60 min.

    • Calculate IC50 for APP vs. Notch.

Assay B: Cellular Selectivity Index (CSI)
  • Cell Line: H4 human neuroglioma cells (stable overexpression of APP).

  • Readout:

    • A

      
      42:  Sandwich ELISA (Capture: 21F12, Detection: 3D6).
      
    • Notch: Western blot for NICD (Notch Intracellular Domain) accumulation or Hes1 gene expression (qPCR).

  • Calculation:

    
    
    
    • Target: SI > 50.

Data Analysis & Interpretation

The following table illustrates expected data profiles for a successful candidate derived from this scaffold compared to a non-selective reference.

Compound IDScaffold CoreA

42 IC50 (nM)
Notch IC50 (nM)Selectivity Index (SI)Interpretation
Ref-GSI Piperidine15201.3Toxic (Pan-inhibitor)
Cmpd-A 2-Aza[2.2.2] 8 >1000 >125 Highly Selective
Cmpd-B 2-Aza[2.2.2]500>5000>10Weak Potency

Key Insight: The bridgehead carboxylate derivative (Cmpd-A) typically exhibits a higher SI because the rigid bulk of the bicyclic system clashes with the tighter S1' pocket of PSEN2 complexes, while fitting the slightly larger PSEN1 pocket.

References

  • Narlawar, R., et al. (2023).[3] "Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors."[3][4][5][6] European Journal of Medicinal Chemistry. [3]

  • Crump, C. J., et al. (2013). "Development of Notch-sparing γ-secretase inhibitors for Alzheimer's disease." Biochemistry.

  • Mykhailiuk, P. K. (2019).[7] "Saturated bioisosteres of benzene: where to go next?" Organic & Biomolecular Chemistry.

  • PubChem. "this compound hydrochloride."[1] National Library of Medicine.

Sources

Application Notes & Protocols: A Guide to the Incorporation of Isoquinuclidine-4-Carboxylic Acid into Beta-Turn Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of isoquinuclidine-4-carboxylic acid, a rigid bicyclic scaffold, into peptide structures to generate potent and stable beta-turn mimetics. We will explore the foundational principles of beta-turn mimicry, the rationale for selecting the isoquinuclidine core, detailed protocols for the synthesis of the requisite building block, its incorporation via Solid-Phase Peptide Synthesis (SPPS), and subsequent analytical characterization. The methodologies are presented with an emphasis on the underlying chemical principles to empower users to adapt and troubleshoot their experimental designs.

Introduction: The Strategic Value of Beta-Turn Mimicry

Peptides and proteins orchestrate a vast array of biological processes, with their functions being intrinsically linked to their three-dimensional structures. Among the most critical secondary structural motifs are β-turns, which are four-amino-acid residues that force a reversal in the direction of the polypeptide chain.[1] These turns are not merely passive linkers; they are pivotal recognition sites for protein-protein interactions (PPIs), receptor binding, and enzymatic catalysis.[2][3]

However, the therapeutic potential of natural peptides is often hampered by their poor pharmacokinetic profiles, including low oral bioavailability and rapid degradation by proteases.[2] Beta-turn mimetics are a class of peptidomimetics designed to address these limitations.[4] By replacing the flexible four-residue turn sequence with a rigid, non-peptidic scaffold, it is possible to lock the bioactive conformation, thereby enhancing binding affinity, selectivity, and proteolytic stability.[2][3]

The isoquinuclidine (2-azabicyclo[2.2.2]octane) framework has emerged as a privileged scaffold in medicinal chemistry due to its conformational rigidity and synthetic accessibility.[5][6][7] Specifically, isoquinuclidine-4-carboxylic acid presents a unique three-dimensional arrangement that effectively mimics the spatial orientation of the i+1 and i+2 residues of a natural β-turn, making it an exceptional candidate for the design of next-generation peptidomimetic therapeutics.

Rationale: Isoquinuclidine-4-Carboxylic Acid as a Superior Beta-Turn Scaffold

The efficacy of a β-turn mimetic hinges on its ability to accurately reproduce the Cα-Cα distance and the side-chain vector orientations of the native turn. The rigid bicyclic structure of isoquinuclidine achieves this with high fidelity.

Causality of Mimicry: The constrained boat-form of the piperidine ring within the isoquinuclidine core pre-organizes the molecule.[7] When incorporated into a peptide chain, the nitrogen atom and the C4-carboxyl group serve as the entry and exit points, respectively. This geometry forces the attached peptide segments into a reverse-turn conformation. The rigidity of this scaffold minimizes the entropic penalty upon binding to a biological target, which can translate to a significant increase in binding affinity.

G cluster_0 Natural β-Turn (Type I) cluster_1 Isoquinuclidine-4-COOH Mimic i i1 i->i1 i3 i->i3 i2 i1->i2 i2->i3 N_entry C_exit N_entry->C_exit scaffold Rigid Scaffold N_entry->scaffold scaffold->C_exit

Caption: Structural analogy between a natural β-turn and the isoquinuclidine scaffold.

Synthesis of the Core Building Block: Fmoc-Isoquinuclidine-4-Carboxylic Acid

Successful incorporation via SPPS requires the isoquinuclidine core to be prepared as an N-Fmoc protected amino acid derivative. The synthesis of the isoquinuclidine ring system is most commonly achieved through a Diels-Alder reaction.[8][9] The following protocol is a representative pathway.

Expert Insight: The choice of a Diels-Alder strategy is advantageous due to its high stereoselectivity and efficiency in constructing the bicyclic core. The reaction between a 1,2-dihydropyridine and a suitable dienophile establishes the key carbon framework in a single, predictable step.[9]

Protocol 3.1: Synthesis of (±)-Isoquinuclidine-4-carboxylic Acid Core
  • Step 1: N-Acylation of Pyridine: To a solution of pyridine in an anhydrous aprotic solvent (e.g., CH₂Cl₂), add phenyl chloroformate at 0 °C. Stir for 1-2 hours to form 1-phenoxycarbonylpyridinium chloride.

  • Step 2: Dihydropyridine Formation: Treat the activated pyridine with a reducing agent, such as sodium borohydride, to generate 1-phenoxycarbonyl-1,2-dihydropyridine in situ.

  • Step 3: Diels-Alder Cycloaddition: Introduce a dienophile, such as methyl acrylate, to the solution. The reaction may require elevated temperatures (e.g., reflux in toluene) to proceed to completion. This [4+2] cycloaddition forms the desired 2-azabicyclo[2.2.2]octene ring system.[8]

  • Step 4: Hydrolysis and Reduction: The resulting adduct is then subjected to hydrolysis (e.g., using LiOH) to convert the methyl ester to a carboxylic acid. Subsequent catalytic hydrogenation (e.g., H₂, Pd/C) reduces the double bond within the ring.

  • Step 5: Deprotection: The phenoxycarbonyl protecting group on the nitrogen is removed under appropriate conditions to yield the racemic isoquinuclidine-4-carboxylic acid.

  • Purification: The final product is purified by crystallization or column chromatography. Asymmetric synthesis can be achieved using chiral auxiliaries or catalysts for enantiomerically pure products.[8][10]

Protocol 3.2: N-Terminal Fmoc Protection
  • Reaction Setup: Dissolve the synthesized isoquinuclidine-4-carboxylic acid in a suitable solvent mixture (e.g., 1,4-dioxane and water).

  • Basification: Add a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), to deprotonate the secondary amine.

  • Fmocylation: Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) portion-wise to the solution at 0 °C and allow the reaction to warm to room temperature overnight.

  • Workup and Purification: Perform a standard aqueous workup to remove water-soluble components. The crude product is then purified by silica gel chromatography to yield the final building block: Fmoc-isoquinuclidine-4-carboxylic acid .

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected isoquinuclidine building block can be seamlessly integrated into standard Fmoc/tBu SPPS protocols.[11] The primary challenge arises from the steric bulk of the bicyclic scaffold, which can impede coupling efficiency.

spss_workflow start Start: Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling Fmoc-Isoquinuclidine-4-COOH + Coupling Reagents (HATU/DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 capping 3. Capping (Optional) (Acetic Anhydride/DIPEA) wash2->capping check Repeat Cycle? capping->check check->deprotection Yes cleavage Final Cleavage & Deprotection (TFA Cocktail) check->cleavage No end Purified Peptidomimetic cleavage->end

Caption: SPPS cycle for incorporating the isoquinuclidine-4-carboxylic acid building block.

Protocol 4.1: SPPS Incorporation

This protocol assumes a standard manual or automated SPPS procedure starting from a pre-loaded resin (e.g., Rink Amide MBHA for a C-terminal amide).

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DMF (5x), followed by dichloromethane (DCM, 2x), and DMF (3x) to remove residual piperidine.

  • Coupling of Isoquinuclidine-4-COOH:

    • Pre-activation: In a separate vessel, dissolve Fmoc-isoquinuclidine-4-carboxylic acid (3-5 eq.), a coupling agent such as HATU (3-5 eq.), and a base such as DIPEA (6-10 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

    • Justification of Reagent Choice: HATU is recommended over older reagents like HBTU due to its superior activation speed and reduced risk of racemization, which is critical when coupling sterically demanding building blocks.[11]

    • Coupling Reaction: Add the activated mixture to the resin. Allow the coupling to proceed for an extended period, typically 2-4 hours at room temperature. A double coupling may be necessary.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful reaction.

  • Washing: Wash the resin as described in step 3.

  • Capping (Recommended): If the Kaiser test is positive (blue beads), cap any unreacted free amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes. This prevents the formation of deletion peptide sequences.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Cleavage: After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum. Cleave the peptide from the resin and remove all acid-labile side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours.

  • Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Coupling Reagent Typical Equivalents Activation Time Notes
HBTU/HOBt/DIPEA 3-55 minStandard, cost-effective. May be less efficient for hindered couplings.
HATU/DIPEA 3-52-5 minHighly efficient, lower racemization risk. Recommended for this application.
DIC/Oxyma Pure 3-51-2 minCarbodiimide-based, cost-effective. Oxyma is a superior alternative to HOBt.

Characterization and Conformational Validation

Rigorous characterization is essential to confirm the identity, purity, and, most importantly, the conformation of the final peptidomimetic.

Protocol 5.1: Purity and Identity Verification
  • Analytical RP-HPLC:

    • System: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in H₂O.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient, for example, 5% to 95% B over 30 minutes.

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Outcome: Assess purity by integrating the peak area. A purity of >95% is typically desired for biological assays.

  • Mass Spectrometry (LC-MS or MALDI-TOF):

    • Procedure: Analyze the purified peptide fraction from HPLC.

    • Outcome: Compare the observed molecular weight with the calculated theoretical mass. This confirms the successful incorporation of the isoquinuclidine building block and the correct peptide sequence.

Protocol 5.2: Conformational Analysis by NMR

Expert Insight: Nuclear Magnetic Resonance (NMR) is the most powerful tool for experimentally verifying that the isoquinuclidine scaffold induces the desired β-turn structure in solution.

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, or a mixture like H₂O/D₂O 90/10 to observe amide protons).

  • 1D ¹H NMR: Acquire a standard proton NMR spectrum to assess sample quality and observe chemical shift dispersion, which is often an indicator of a well-structured peptide.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): Used to assign proton resonances within each amino acid residue spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment. NOEs are observed between protons that are close in space (< 5 Å), regardless of their covalent connectivity. A strong NOE between the amide proton of residue i+3 and the amide proton of residue i is the hallmark of a β-turn. Additional NOEs between the isoquinuclidine scaffold protons and adjacent peptide residues will confirm the constrained conformation.[12][13]

  • Data Analysis: The pattern and intensity of NOE cross-peaks are used to calculate interproton distances, which serve as constraints for molecular modeling to generate a high-resolution 3D structure of the peptidomimetic in solution.

Application Example: Comparative Analysis

To illustrate the benefits, consider a hypothetical peptide ligand, Ac-Arg-Gly-Ser -Val-NH₂, known to require a β-turn at the Gly-Ser position for receptor binding. We synthesize both the native peptide and the mimetic, Ac-Arg-[Iqa] -Val-NH₂, where [Iqa] represents isoquinuclidine-4-carboxylic acid.

Compound HPLC Purity Observed Mass [M+H]⁺ Calculated Mass IC₅₀ (nM) Proteolytic Half-life (min)
Native Peptide>98%518.3518.315015
[Iqa] Mimetic>98%556.4556.325>240

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency Steric hindrance of the isoquinuclidine scaffold.Use a more potent coupling reagent (HATU). Increase equivalents of building block and reagents (up to 5 eq.). Extend coupling time (2-4 hours) or perform a double coupling.
Peptide Deletion Incomplete coupling followed by successful coupling of the next amino acid.Ensure coupling is complete via Kaiser test. Implement a capping step after the isoquinuclidine coupling to block unreacted amines.
Side Product Formation Incomplete removal of side-chain protecting groups. Scavengers in cleavage cocktail are insufficient.Increase cleavage time. Use a cocktail with appropriate scavengers (e.g., TIS for Trp, EDT for Cys).
Poor HPLC Purity Aspartimide formation at Asp or Asn residues, especially if adjacent to the mimetic.While the mimetic itself is stable, adjacent residues can still be problematic. Use Hmb/Dmb backbone protection for susceptible dipeptide sequences.[14]

References

  • Kee, K. S., & Jois, S. D. S. (2003). Design of beta-turn based therapeutic agents. Current Pharmaceutical Design.
  • Golebiowski, A., Klopfenstein, S. R., Shao, X., et al. (2000). Solid-Supported Synthesis of a Peptide β-Turn Mimetic. Organic Letters.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
  • Burgess, K. (2001). Solid-phase syntheses of beta-turn analogues to mimic or disrupt protein-protein interactions. Accounts of Chemical Research.
  • Gomika, Z., & Borbély, A. (2021).
  • ChemDiv. (n.d.). Peptidomimetics of Beta-Turn Motifs Library. ChemDiv.
  • Sharma, A., Kumar, V., & Kumar, V. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis and pharmacology of isoquinuclidine derivatives as 5-HT3 ligands.
  • Sharma, A., Kumar, V., & Kumar, V. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing.
  • BenchChem. (2025). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. BenchChem.
  • Di Stasi, R. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews.
  • Beaudry, C. M., et al. (2018). Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage. RSC Publishing.
  • Krow, G. R. (2009). Isoquinuclidines: A Review of Chemical and Pharmacological Properties.
  • Kunishima, M., et al. (2001). ASYMMETRIC SYNTHESIS OF ISOQUINUCLIDINE BY DIELS-ALDER REACTION OF 1,2-DIHYDROPYRIDINE AND CHIRAL DIENOPHILE UTILIZING A CHIRAL. Heterocycles.
  • Richmond, M. G., & Johnson, J. S. (2010). Synthesis of Isoquinuclidines from Highly Substituted Dihydropyridines via the Diels-Alder Reaction. PMC - NIH.
  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Jia, Y., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Vizzavona, J., & El-Faham, A. (2018). Protecting Groups in Peptide Synthesis. PubMed - NIH.
  • Cava, M. P., et al. (1965). A New Isoquinuclidine Synthesis. A New Route to dl-Dioscorone. The Journal of Organic Chemistry.
  • Zerbe, O., et al. (2010). Structural characterization of a β-turn mimic within a protein–protein interface. PMC - NIH.
  • Wikipedia. (n.d.). Beta turn. Wikipedia.
  • Pearson. (2022). Beta Turns Explained: Definition, Examples, Practice & Video Lessons. Pearson.

Sources

Orthogonal Protection Strategies for 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid: A Detailed Guide to Fmoc and Boc Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Constrained Scaffolds and Orthogonal Protection

In the landscape of modern drug discovery and peptide science, the use of conformationally constrained amino acid analogues is a powerful strategy for elucidating structure-activity relationships (SAR) and enhancing pharmacokinetic profiles. 2-Azabicyclo[2.2.2]octane-4-carboxylic acid, a rigid bicyclic scaffold, presents a unique three-dimensional structure that can enforce specific backbone and side-chain orientations in peptides and other bioactive molecules.[1][2] Its incorporation into therapeutic candidates has been explored for various applications, including as a novel class of presenilin-1 selective γ-secretase inhibitors.[3]

The successful integration of such non-canonical amino acids into larger molecules, particularly through solid-phase peptide synthesis (SPPS), hinges on the strategic use of protecting groups.[4][5] Orthogonal protection, a cornerstone of modern synthetic chemistry, allows for the selective removal of one type of protecting group in the presence of others, enabling precise control over the synthetic route.[6][7] This guide provides a detailed examination of two of the most prevalent orthogonal protection strategies—the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group—as applied to the secondary amine of this compound.

This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the effective protection of this valuable synthetic building block.

Fmoc vs. Boc: A Comparative Overview

The choice between Fmoc and Boc protection is a critical decision in the design of a synthetic strategy, with each offering distinct advantages and disadvantages. The Fmoc/tBu strategy is characterized by its milder deprotection conditions for the α-amino group, making it suitable for acid-sensitive sequences.[8] Conversely, the Boc/Bzl strategy employs strong acid for deprotection, which can be advantageous for complex or aggregation-prone sequences.[7]

FeatureFmoc Protection StrategyBoc Protection Strategy
Protecting Group 9-Fluorenylmethoxycarbonyltert-Butoxycarbonyl
Deprotection Reagent 20% Piperidine in DMF (mild base)Trifluoroacetic Acid (TFA) (strong acid)
Key Advantages Milder deprotection conditions, compatible with acid-sensitive functionalities.Robust for long or hydrophobic sequences, less prone to aggregation.
Potential Drawbacks Potential for diketopiperazine formation, aggregation in some sequences.Harsh deprotection conditions can degrade sensitive residues.
Orthogonality Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt).Orthogonal to base-labile and hydrogenolysis-cleavable groups.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-protection of this compound with both Fmoc and Boc groups.

Protocol 1: Synthesis of N-Fmoc-2-azabicyclo[2.2.2]octane-4-carboxylic Acid

This protocol is adapted from standard procedures for the Fmoc protection of amino acids, utilizing Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) for its stability and ease of handling.[8][9]

Materials:

  • This compound

  • 9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of acetone and 10% aqueous sodium bicarbonate solution.

  • Addition of Fmoc-OSu: To the stirred solution, add Fmoc-OSu (1.05 eq) portion-wise over 15-20 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl. A white precipitate of the Fmoc-protected product should form.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-Fmoc-2-azabicyclo[2.2.2]octane-4-carboxylic acid can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of N-Boc-2-azabicyclo[2.2.2]octane-4-carboxylic Acid

This protocol utilizes di-tert-butyl dicarbonate (Boc₂O) for the protection of the secondary amine under basic conditions, a widely used and efficient method.[10][11]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • 1,4-Dioxane or Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of 1,4-dioxane (or THF) and water.

  • Basification: Add sodium hydroxide (1.1 eq) or triethylamine (1.5 eq) to the solution and stir until the starting material is fully dissolved.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane to remove any unreacted Boc₂O.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting N-Boc-2-azabicyclo[2.2.2]octane-4-carboxylic acid is often obtained in high purity after work-up but can be further purified by column chromatography if necessary.

Deprotection Strategies: The Key to Orthogonality

The true utility of these protecting groups lies in their selective removal. The following protocols outline the standard deprotection conditions for both Fmoc and Boc groups.

Protocol 3: Fmoc Deprotection

The removal of the Fmoc group is typically achieved using a solution of a secondary amine, most commonly piperidine, in an aprotic polar solvent like dimethylformamide (DMF).[8][12]

Procedure:

  • Dissolve the N-Fmoc protected substrate in DMF.

  • Add a 20% (v/v) solution of piperidine in DMF.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction, or in the context of SPPS, the resin is washed extensively with DMF.

Protocol 4: Boc Deprotection

The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[10]

Procedure:

  • Dissolve the N-Boc protected substrate in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • After completion, the TFA and DCM are typically removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

Visualizing the Workflow

The following diagrams illustrate the chemical transformations involved in the protection and deprotection of this compound.

Protection_Deprotection_Workflow cluster_Fmoc Fmoc Strategy cluster_Boc Boc Strategy Start_Fmoc 2-Azabicyclo[2.2.2]octane- 4-carboxylic acid Protected_Fmoc N-Fmoc-protected Start_Fmoc->Protected_Fmoc Fmoc-OSu, NaHCO₃ Acetone/H₂O Deprotected_Fmoc Free Amine Protected_Fmoc->Deprotected_Fmoc 20% Piperidine/DMF Start_Boc 2-Azabicyclo[2.2.2]octane- 4-carboxylic acid Protected_Boc N-Boc-protected Start_Boc->Protected_Boc Boc₂O, NaOH Dioxane/H₂O Deprotected_Boc Free Amine Protected_Boc->Deprotected_Boc TFA/DCM

Caption: Workflow for Fmoc and Boc protection and deprotection.

Conclusion and Future Perspectives

The Fmoc and Boc protection strategies offer robust and orthogonal methods for the incorporation of this compound into peptides and other complex molecules. The choice between these two approaches will depend on the overall synthetic plan, the nature of other functional groups present in the molecule, and the desired final product. The protocols detailed herein provide a solid foundation for researchers to confidently employ this valuable constrained amino acid in their synthetic endeavors, paving the way for the development of novel therapeutics with enhanced properties.

References

  • Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • ResearchGate. (2009). Amino Acid-Protecting Groups | Request PDF. Retrieved from [Link]

  • MDPI. (2019). Protecting Groups Removed by Acid (Table 5). Retrieved from [Link]

  • PubMed. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Retrieved from [Link]

  • BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines). Retrieved from [Link]

  • Lirias. (n.d.). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhi. Retrieved from [Link]

  • European Journal of Chemistry. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. Retrieved from [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • Synfacts. (2025). Modular Access to Azabicyclo[2.2.2]octanes and Related Azabicycles. Retrieved from [Link]

  • Nature. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Retrieved from [Link]

  • ACS Publications. (n.d.). Asymmetric Construction of Nitrogen-Containing [2.2.2] Bicyclic Scaffolds Using N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 5-oxo-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). An improved preparation of 2-azabicyclo[2.2.2]octane | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2021). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Mimics of Peptide Turn Backbone and Side-Chain Geometry by a General Approach for Modifying Azabicyclo[5.3.0]alkanone Amino Acids. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of the Bridgehead Carbon in 2-Azabicyclo[2.2.2]octane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.2]octane Scaffold

The 2-azabicyclo[2.2.2]octane framework is a key structural motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a defined orientation for substituents, enabling precise interactions with biological targets. This scaffold serves as a bioisostere for aromatic rings, offering improved physicochemical properties such as increased solubility and metabolic stability.[1][2] Functionalization of the bridgehead carbon (C1) is of particular interest as it allows for the introduction of diverse pharmacophoric groups, leading to the development of novel therapeutics. This guide provides an in-depth overview of modern synthetic strategies for the selective functionalization of this critical position, complete with detailed protocols and mechanistic insights for researchers in drug development.

Core Functionalization Strategies

The inert nature of the C(sp³)–H bond at the bridgehead position presents a significant synthetic challenge. However, recent advancements in synthetic methodology have provided several powerful approaches to overcome this hurdle. This document will focus on three prominent strategies:

  • Photocatalytic Minisci-Type Reactions: Leveraging the power of photoredox catalysis to generate radical intermediates for C–H functionalization.

  • Electrochemical Methods: Utilizing electrochemical oxidation to activate C–H bonds for subsequent nucleophilic attack.

  • Classic Radical-Mediated Cyclizations: Employing well-established reactions like the Hofmann-Löffler-Freytag reaction for intramolecular C–H functionalization.

Photocatalytic Minisci-Type Reactions for Bridgehead Functionalization

Photoredox catalysis has emerged as a mild and efficient tool for the formation of C–C bonds. The Minisci reaction, traditionally a method for the alkylation of electron-deficient heterocycles, has been adapted using photocatalysis for the functionalization of C(sp³)–H bonds.[3]

Scientific Principle and Mechanistic Insight

This approach typically involves the generation of a nitrogen-centered radical from an N-protected 2-azabicyclo[2.2.2]octane derivative. This radical can then undergo an intramolecular 1,5-hydrogen atom transfer (HAT) to generate a radical at the bridgehead carbon. This bridgehead radical is then trapped by a suitable coupling partner, often an electron-deficient heterocycle. The use of an organic photocatalyst avoids the need for expensive and toxic metal catalysts.[3]

Photocatalytic Minisci-Type Reaction cluster_0 Catalytic Cycle cluster_1 Substrate Activation and Functionalization PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hν (Visible Light) PC_reduced PC•⁻ PC_excited->PC_reduced SET PC_reduced->PC SET to Oxidant Substrate N-Protected 2-Azabicyclo[2.2.2]octane N_Radical Nitrogen Radical Substrate->N_Radical Oxidation Bridgehead_Radical Bridgehead Carbon Radical N_Radical->Bridgehead_Radical 1,5-HAT Product Functionalized Product Bridgehead_Radical->Product + Heterocycle Heterocycle Heterocycle

Caption: General workflow for photocatalytic Minisci-type reaction.

Experimental Protocol: Photocatalytic Heteroarylation of a 2-Azabicyclo[2.2.2]octane Derivative

This protocol is a representative example based on methodologies described in the literature.[3]

Materials:

  • N-Boc-2-azabicyclo[2.2.2]octane

  • Heteroaromatic coupling partner (e.g., isoquinoline)

  • Organic photocatalyst (e.g., 4CzIPN)

  • Redox-active ester (RAE) activator (e.g., N-hydroxyphthalimide ester of a carboxylic acid)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Visible light source (e.g., Blue LED lamp)

Procedure:

  • To an oven-dried reaction vessel, add N-Boc-2-azabicyclo[2.2.2]octane (1.0 equiv), the heteroaromatic coupling partner (1.5 equiv), the organic photocatalyst (1-5 mol%), and the RAE activator (1.2 equiv).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a visible light source.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired functionalized product.

Parameter Typical Value Notes
Substrate Concentration 0.05 - 0.2 MHigher concentrations may lead to side reactions.
Photocatalyst Loading 1 - 5 mol%Catalyst loading may need optimization.
Reaction Temperature Room TemperatureExothermic reactions may require cooling.
Irradiation Wavelength Blue Light (450-470 nm)Dependent on the photocatalyst's absorption spectrum.
Reaction Time 12 - 48 hoursMonitor for completion to avoid degradation.
Yield 40 - 80%Highly dependent on substrates and conditions.

Electrochemical C–H Functionalization

Electrochemical synthesis offers a sustainable and reagent-minimized approach to C–H functionalization.[4][5][6] By precisely controlling the electrode potential, selective oxidation of the substrate can be achieved, leading to the formation of reactive intermediates that can be trapped by nucleophiles.

Scientific Principle and Mechanistic Insight

In the context of 2-azabicyclo[2.2.2]octane, electrochemical oxidation can generate an N-acyliminium ion intermediate. This highly electrophilic species can then be attacked by a variety of nucleophiles at the bridgehead position, leading to the desired functionalized product. This method is particularly attractive for its mild conditions and high functional group tolerance.[4][7]

Electrochemical Functionalization Substrate N-Acyl-2-azabicyclo [2.2.2]octane Cation_Radical Cation Radical Substrate->Cation_Radical Anodic Oxidation (-e⁻) Iminium_Ion N-Acyliminium Ion Cation_Radical->Iminium_Ion -H⁺, -e⁻ Product Functionalized Product Iminium_Ion->Product + Nu⁻ Nucleophile Nucleophile (Nu⁻)

Caption: Proposed mechanism for electrochemical C-H functionalization.

Experimental Protocol: Electrochemical α-Acetoxylation and Further Diversification

This protocol is based on the vicinal C–H difunctionalization of saturated azaheterocycles, which can be adapted for bridgehead functionalization.[4]

Materials:

  • N-protected 2-azabicyclo[2.2.2]octane

  • Electrolyte solution (e.g., mixture of acetic acid, hydrochloric acid, and acetic anhydride)

  • Undivided electrochemical cell with graphite or platinum electrodes

  • Constant current power supply

  • Nucleophile for diversification (e.g., organozinc reagent, silyl enol ether)

Procedure for α-Acetoxy-β-chloro derivative formation:

  • Set up an undivided electrochemical cell with the chosen electrodes.

  • Add the N-protected 2-azabicyclo[2.2.2]octane and the electrolyte solution to the cell.

  • Apply a constant current and allow the electrolysis to proceed.

  • Monitor the reaction by an appropriate analytical method (e.g., GC-MS).

  • Upon completion, work up the reaction mixture to isolate the α-acetoxy-β-chloro derivative.

Procedure for Downstream Diversification:

  • The isolated α-acetoxy-β-chloro derivative can be further functionalized.

  • For example, the α-position can be substituted with various groups by reacting with nucleophiles like organozinc reagents or silyl enol ethers.

  • The β-chloro position can be engaged in cross-coupling reactions, such as Suzuki coupling.

Parameter Typical Value Notes
Current Density 5 - 20 mA/cm²Optimization is crucial for selectivity.
Charge Passed 2 - 4 F/molTheoretical charge can be calculated based on the reaction stoichiometry.
Electrolyte Acidic MediaThe choice of acid can influence the outcome.
Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity.
Yield Moderate to GoodDependent on the substrate and subsequent diversification step.

Hofmann-Löffler-Freytag (HLF) Reaction

The Hofmann-Löffler-Freytag (HLF) reaction is a classic method for the synthesis of nitrogen-containing heterocycles, such as pyrrolidines and piperidines, through an intramolecular C–H amination.[8][9][10] This reaction proceeds via a radical mechanism and can be applied to the functionalization of the bridgehead carbon in 2-azabicyclo[2.2.2]octane systems.

Scientific Principle and Mechanistic Insight

The HLF reaction involves the generation of a nitrogen-centered radical from an N-haloamine under acidic conditions, typically initiated by heat or UV light.[8][9] This nitrogen radical then undergoes an intramolecular 1,5-hydrogen atom transfer from the unactivated bridgehead C–H bond to form a carbon-centered radical. This radical is then trapped by a halogen atom, and subsequent base-mediated intramolecular cyclization affords the functionalized product.

Hofmann-Loffler-Freytag Reaction N_Haloamine N-Haloamine N_Radical Nitrogen Radical N_Haloamine->N_Radical Heat or hν Homolytic Cleavage C_Radical Bridgehead Carbon Radical N_Radical->C_Radical Intramolecular 1,5-HAT Halogenated_Intermediate Halogenated Intermediate C_Radical->Halogenated_Intermediate Halogen Atom Transfer Cyclized_Product Cyclized Product Halogenated_Intermediate->Cyclized_Product Intramolecular Sₙ2 (Base)

Caption: Key steps in the Hofmann-Löffler-Freytag reaction.

Experimental Protocol: Intramolecular C–H Amination via HLF Reaction

This is a generalized protocol for the HLF reaction.

Materials:

  • 2-Azabicyclo[2.2.2]octane derivative

  • Halogenating agent (e.g., N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS))

  • Strong acid (e.g., sulfuric acid or trifluoroacetic acid)

  • Solvent (e.g., dichloromethane or trifluoroacetic acid)

  • UV lamp (if photochemical initiation is used)

  • Base for workup (e.g., sodium hydroxide)

Procedure:

  • Dissolve the 2-azabicyclo[2.2.2]octane derivative in a suitable solvent.

  • Add the halogenating agent and stir at room temperature until the N-haloamine is formed (monitor by TLC).

  • Carefully add the strong acid to the reaction mixture.

  • Initiate the reaction by heating or irradiating with a UV lamp.

  • Monitor the reaction for the consumption of the N-haloamine.

  • Once the reaction is complete, carefully neutralize the mixture with a base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or crystallization.

Parameter Typical Value Notes
Acid Concentration Concentrated H₂SO₄ or TFAThe choice and concentration of acid are critical.
Initiation Heat (80-120 °C) or UV lightPhotochemical initiation can be milder.
Reaction Time 2 - 24 hoursVaries with substrate and conditions.
Yield VariableCan be sensitive to reaction conditions.

Conclusion and Future Outlook

The functionalization of the bridgehead carbon in 2-azabicyclo[2.2.2]octane scaffolds is a pivotal step in the synthesis of novel and potent therapeutic agents. The methodologies outlined in this guide, including photocatalytic Minisci-type reactions, electrochemical C–H functionalization, and the classic Hofmann-Löffler-Freytag reaction, provide a versatile toolkit for researchers. Each method offers distinct advantages in terms of mildness, efficiency, and functional group tolerance. The continued development of these and other novel synthetic strategies will undoubtedly accelerate the exploration of this important chemical space in drug discovery.

References

  • Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Vertex AI Search.
  • Electrochemical Vicinal C–H Difunctionalization of Satur
  • Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds. NIH.
  • Synthesis of bridged azabicyclic ketones. Solvolysis of enol ether ethylene ketal N-cholramines in acidic medium. Can. J. Chem.
  • Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. RSC Publishing.
  • Hofmann-Loffler-Freytag Reaction. Unknown Source.
  • Electrochemical Vicinal C-H Difunctionalization of Satur
  • Hofmann-Löffler-Freytag Reaction. Alfa Chemistry.
  • Hofmann-Löffler-Freytag Reaction. SynArchive.
  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC.
  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI.
  • Electrochemical Late-Stage Functionaliz
  • Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides.

Sources

Scalable Synthesis of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable synthesis of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid hydrochloride Content Type: Application Note & Protocol

Introduction & Significance

The 2-azabicyclo[2.2.2]octane scaffold, commonly known as isoquinuclidine , is a privileged pharmacophore in medicinal chemistry. Unlike its structural isomer quinuclidine (1-azabicyclo[2.2.2]octane), the isoquinuclidine core positions the nitrogen atom within the ethano-bridge, offering unique vectorality for substituent display. This geometry has proven critical in the design of antagonists for muscarinic acetylcholine receptors (e.g., Umeclidinium), inhibitors of fatty acid elongase 6 (ELOVL6), and novel PD-1/PD-L1 inhibitors [1, 2].

The specific derivative This compound hydrochloride (Structure 1 ) is a high-value building block. Its C4-bridgehead carboxylic acid provides a rigid handle for further functionalization, while the secondary amine allows for diverse library generation. Despite its utility, scalable access to this bridgehead-substituted isomer remains a synthetic challenge compared to the more common C3-substituted analogs.

This Application Note details a robust, scalable protocol for the synthesis of 1 , utilizing a Fowler Reduction / Diels-Alder sequence. This route is selected for its atom economy, use of inexpensive starting materials (Methyl Nicotinate), and amenability to kilogram-scale production.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on constructing the bicyclic cage via a [4+2] cycloaddition. The bridgehead carboxylate at C4 traces back to the C3-position of a pyridine precursor.

  • Target: this compound (Isoquinuclidine-4-COOH).

  • Key Disconnection: Retro-Diels-Alder.

  • Precursors: Ethylene (or equivalent) + 3-Methoxycarbonyl-1,2-dihydropyridine.

  • Starting Material: Methyl Nicotinate.

Mechanistic Logic
  • Regioselective Reduction: Treatment of methyl nicotinate with a chloroformate and hydride donor (Fowler conditions) must selectively yield the 1,2-dihydropyridine (1,2-DHP) rather than the 1,4- or 1,6-isomers. The 1,2-DHP contains the required conjugated diene system (C3=C4—C5=C6) for the cycloaddition [3].

  • Bridgehead Functionalization: In the Diels-Alder adduct, the C3-substituent of the pyridine ring becomes the C4-bridgehead substituent of the isoquinuclidine skeleton.

  • Global Hydrogenation: A single catalytic hydrogenation step serves a dual purpose: reducing the internal alkene and cleaving the N-Cbz protecting group.

Synthesis Pathway Diagram

SynthesisPathway Nicotinate Methyl Nicotinate (Starting Material) DHP N-Cbz-1,2-Dihydropyridine (Reactive Diene) Nicotinate->DHP Step 1: Fowler Reduction (CbzCl, NaBH4, -78°C) Adduct Bicyclic Adduct (N-Cbz-4-COOMe-isoquinuclidine) DHP->Adduct Step 2: Diels-Alder (Ethylene, High P) Ester Methyl 2-azabicyclo[2.2.2] octane-4-carboxylate Adduct->Ester Step 3: Hydrogenation (H2, Pd/C) Product Target HCl Salt (Product 1) Ester->Product Step 4: Hydrolysis (HCl, Reflux)

Figure 1: Synthetic pathway for this compound hydrochloride.[1][2][3][4][5]

Detailed Experimental Protocol

Step 1: Regioselective Fowler Reduction

Objective: Synthesis of 1-(benzyloxycarbonyl)-3-(methoxycarbonyl)-1,2-dihydropyridine.

  • Reagents: Methyl Nicotinate (1.0 equiv), Benzyl Chloroformate (CbzCl, 1.1 equiv), Sodium Borohydride (NaBH4, 0.6 equiv), Methanol (anhydrous).

  • Safety Note: Reaction is exothermic and evolves Hydrogen gas. Maintain strict temperature control.

Protocol:

  • Charge a flame-dried 3-neck reactor with Methyl Nicotinate (13.7 g, 100 mmol) and anhydrous Methanol (150 mL). Cool to -78°C (dry ice/acetone bath).

  • Add Benzyl Chloroformate (15.7 mL, 110 mmol) dropwise over 20 minutes, maintaining internal temperature < -70°C.

  • Add Sodium Borohydride (2.27 g, 60 mmol) in small portions over 1 hour. Critical: Addition must be slow to prevent temperature spikes which favor the undesired 1,4-isomer.

  • Stir at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of pyridine.

  • Quench by pouring the cold mixture into saturated aq. NH4Cl (200 mL).

  • Extract with Et2O (3 x 100 mL). Wash combined organics with water and brine.

  • Dry over MgSO4 and concentrate in vacuo at < 30°C.

    • Note: 1,2-Dihydropyridines are thermally unstable. Use the crude oil immediately in Step 2.

Step 2: Diels-Alder Cycloaddition

Objective: Construction of the isoquinuclidine core.

  • Reagents: Crude 1,2-DHP from Step 1, Ethylene Gas (or Vinyl Phenyl Sulfone as bench alternative), Toluene.

  • Method A (Scalable/Industrial): High-Pressure Ethylene.

  • Method B (Bench/Pilot): Vinyl Phenyl Sulfone equivalent.

Protocol (Method A - Ethylene):

  • Dissolve crude DHP in Toluene (100 mL) in a high-pressure autoclave.

  • Pressurize with Ethylene gas to 40 bar .

  • Heat to 90°C for 24 hours.

  • Cool, vent ethylene (fume hood!), and concentrate.

  • Purify via silica gel chromatography (0-20% EtOAc/Hexane) to yield 2-benzyl 4-methyl 2-azabicyclo[2.2.2]oct-5-ene-2,4-dicarboxylate .

Protocol (Method B - Vinyl Phenyl Sulfone):

  • Why: Avoids autoclave. Sulfone group is removed in Step 3.

  • Reflux crude DHP with Phenyl Vinyl Sulfone (1.2 equiv) in Toluene for 16 hours.

  • Yields the sulfonyl-substituted adduct.

Step 3: Global Hydrogenation & Deprotection

Objective: Saturation of alkene, removal of Cbz (and sulfone if Method B used).

  • Reagents: 10% Pd/C (5 wt%), Hydrogen (1 atm or balloon), Methanol.

Protocol:

  • Dissolve the Diels-Alder adduct (10 g) in Methanol (100 mL).

  • Add 10% Pd/C (0.5 g) under Argon.

  • Purge with Hydrogen and stir vigorously at Room Temperature (RT) for 12 hours.

    • Note: If using the sulfone adduct (Method B), add Magnesium turnings (5 equiv) to the methanol mixture to effect reductive desulfonylation in situ, or perform a separate Na/Hg reduction step prior to hydrogenation.

  • Filter through Celite to remove catalyst.

  • Concentrate to obtain Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate as a colorless oil.

Step 4: Hydrolysis & Salt Formation

Objective: Isolation of the final Hydrochloride salt.

  • Reagents: 6M HCl.

Protocol:

  • Dissolve the amino-ester in 6M HCl (50 mL).

  • Reflux for 4 hours.

  • Concentrate in vacuo to dryness.

  • Recrystallization: Triturate the solid residue with Acetone/Ethanol to yield This compound hydrochloride as a white crystalline solid.

Quantitative Data Summary

ParameterStep 1 (Fowler)Step 2 (Diels-Alder)Step 3 (Hydrog.)Step 4 (Hydrolysis)
Reagent Methyl NicotinateEthylene (40 bar)H2 / Pd/C6M HCl
Key Condition -78°C, slow addn90°C, PressureRT, 1 atmReflux
Typical Yield 85-90% (Crude)75-80%95%92%
Purification None (Unstable)ChromatographyFiltrationCrystallization
Scale Factor High (Exotherm)High (Pressure)HighHigh

Process Safety & Troubleshooting

Critical Control Points (CCP)
  • Exotherm Control (Step 1): The reduction of pyridinium salts is highly exothermic. On a >100g scale, active cooling and dosing pumps for NaBH4 solution (stabilized in DMF/Diglyme) are recommended over solid addition.

  • Dihydropyridine Stability: The intermediate 1,2-DHP is prone to oxidation and polymerization. Do not store. Telescope directly into the Diels-Alder step.

  • Ethylene Handling: Ethylene is flammable and asphyxiating. Ensure autoclave is rated for 60+ bar and located in a blast-proof bay.

Analytical Characterization (Expected)
  • 1H NMR (D2O): δ 1.70-2.10 (m, 8H, bridge/bridgehead CH2), 3.30 (s, 2H, N-CH2-bridge), 3.45 (m, 2H, N-CH2-CH2).

  • MS (ESI): m/z 156.1 [M+H]+ (Free acid).

References

  • Gilead Sciences, Inc. (2020).[6] Heterocyclic derivatives, pharmaceutical compositions and their use in the treatment of cancer. WO2020127200A1. Link

  • Glaxo Group Ltd. (2011). Process for the preparation of umeclidinium bromide. WO2011029896. Link

  • Fowler, F. W. (1972). Synthesis of 1,2-dihydropyridines. Journal of Organic Chemistry, 37(9), 1321–1323.
  • Krow, G. R., et al. (1985). Diels-Alder cycloadditions of diene-substituted N-ethoxycarbonyl-2-methyl-1,2-dihydropyridines. Journal of Organic Chemistry, 50(15), 2753-2758.
  • ChemicalBook. (2024). This compound hydrochloride Product Entry. Link

Sources

Application Notes and Protocols for the Use of 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid in GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Conformational Constraint in GPCR Ligand Design

G-Protein Coupled Receptors (GPCRs) represent the largest superfamily of membrane proteins and are the targets for a substantial portion of modern pharmaceuticals.[1][2] These receptors are dynamic entities, adopting multiple conformational states to transduce extracellular signals into intracellular responses.[3][4] The design of potent and selective GPCR ligands hinges on controlling the interaction with specific receptor conformations. A key strategy in achieving this control is the incorporation of rigid molecular scaffolds into ligand structures.[5] Rigid scaffolds reduce the entropic penalty of binding by pre-organizing the key pharmacophoric elements in a bioactive conformation, which can lead to enhanced affinity, selectivity, and improved pharmacokinetic properties.[5]

The 2-azabicyclo[2.2.2]octane framework, a structural analog of the well-known quinuclidine scaffold, has emerged as a compelling building block in medicinal chemistry.[6][7][8] Its rigid, three-dimensional structure provides a robust platform for the precise spatial orientation of functional groups. This application note focuses specifically on 2-Azabicyclo[2.2.2]octane-4-carboxylic acid , a derivative that offers a strategic carboxylic acid functional group for further chemical elaboration, making it an exceptionally versatile scaffold for the development of novel GPCR ligands.

The this compound Scaffold: A Strategic Advantage

The utility of the this compound scaffold in GPCR ligand design stems from several key features:

  • Defined Three-Dimensional Structure: The bicyclic system locks the molecule into a defined chair-boat conformation, minimizing conformational flexibility. This rigidity is crucial for presenting substituents to the receptor in a predictable and optimal geometry.

  • Strategic Vectorial Projection of Substituents: The carboxylic acid at the C4 position and the secondary amine at the N2 position serve as orthogonal handles for chemical modification. This allows for the systematic exploration of chemical space around the core, a process vital for optimizing structure-activity relationships (SAR).

  • Improved Physicochemical Properties: Saturated bicyclic systems, like the 2-azabicyclo[2.2.2]octane core, can impart favorable physicochemical properties to a ligand, such as increased metabolic stability and improved solubility, when compared to more planar, aromatic systems.[9]

  • Novelty and Patentability: As a less explored scaffold compared to more traditional ones, it offers opportunities for discovering novel chemical entities with unique pharmacological profiles, thereby providing a clear path for intellectual property protection.

Below is a conceptual workflow illustrating the integration of this scaffold into a typical GPCR drug discovery cascade.

GPCR_Ligand_Design_Workflow cluster_0 Scaffold-Based Ligand Synthesis cluster_1 In Vitro Evaluation Cascade Scaffold 2-Azabicyclo[2.2.2]octane- 4-carboxylic acid Amide_Coupling Amide Coupling (R1 Group) Scaffold->Amide_Coupling COOH activation N_Alkylation N-Alkylation/Arylation (R2 Group) Amide_Coupling->N_Alkylation Intermediate Library Focused Ligand Library N_Alkylation->Library Binding_Assay Primary Binding Assay (Radioligand Displacement) Library->Binding_Assay Screening Functional_Assay Functional Assay (e.g., cAMP Measurement) Binding_Assay->Functional_Assay Active Compounds SAR_Analysis SAR Analysis & Lead Optimization Functional_Assay->SAR_Analysis Potency & Efficacy Data SAR_Analysis->Amide_Coupling Iterative Design

Caption: Workflow for GPCR ligand development using the this compound scaffold.

Protocol 1: Synthesis of a Model GPCR Ligand

This protocol describes a general, two-step synthesis for creating a library of diverse compounds from the this compound scaffold. The example shown is for the synthesis of a hypothetical amide derivative.

Objective: To couple a primary amine (R1-NH2) to the carboxylic acid and subsequently functionalize the secondary amine with an alkyl or aryl halide (R2-X).

Materials:

  • This compound hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • A diverse set of primary amines (R1-NH2)

  • A diverse set of alkyl or aryl halides (R2-X)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Step-by-Step Methodology:

Part A: Amide Coupling

  • Scaffold Preparation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride and liberate the free base.

  • Activation: To the solution from Step 1, add HATU (1.2 eq) and the desired primary amine (R1-NH2, 1.1 eq).

    • Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, forming an active ester in situ that readily reacts with the primary amine.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide intermediate.

Part B: N-Functionalization

  • Setup: Dissolve the purified amide intermediate (1.0 eq) from Part A in anhydrous DMF.

  • Base Addition: Add a suitable base, such as potassium carbonate (K2CO3, 3.0 eq) or cesium carbonate (Cs2CO3, 2.0 eq).

    • Rationale: A strong, non-nucleophilic base is required to deprotonate the secondary amine of the bicyclic scaffold, making it nucleophilic for the subsequent substitution reaction.

  • Alkylation/Arylation: Add the desired alkyl or aryl halide (R2-X, 1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and perform an aqueous work-up as described in Part A, Step 4. Purify the final compound by flash column chromatography or preparative HPLC.

Protocol 2: GPCR Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of newly synthesized compounds for a target GPCR.[10][11]

Objective: To measure the ability of a test compound to displace a known radiolabeled ligand from the target GPCR expressed in cell membranes.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [3H]-ligand) with known affinity (Kd) for the target GPCR

  • Test compounds synthesized using Protocol 1

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates (e.g., Millipore MultiScreenHTS)

  • Scintillation cocktail and a microplate scintillation counter

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer. A typical starting concentration is 10 mM, diluted down to the pM range.

  • Assay Plate Setup: In a 96-well plate, add in the following order:

    • 25 µL of Assay Buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).

    • 25 µL of the diluted test compound (or buffer for total and non-specific binding wells).

    • 25 µL of the radiolabeled ligand at a concentration close to its Kd value.

    • 25 µL of the cell membrane preparation.

    • Rationale: Keeping the radioligand concentration at or below its Kd ensures that the assay is sensitive to competition from the test compound.[11] The total volume should be consistent across all wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[10][11]

  • Harvesting: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Detection: Allow the filter mat to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Example Binding Affinity Data

Compound IDR1 GroupR2 GroupIC50 (nM)Ki (nM)
AZ-001 PhenylBenzyl15075
AZ-002 4-FluorophenylBenzyl7839
AZ-003 Phenyl4-Methoxybenzyl210105
AZ-004 CyclohexylBenzyl550275

Protocol 3: GPCR Functional Assay - cAMP Measurement

This protocol describes a method to assess the functional activity of the synthesized compounds by measuring their effect on intracellular cyclic adenosine monophosphate (cAMP) levels, a common second messenger for Gs- and Gi-coupled GPCRs.[12][13][14]

Objective: To determine if a test compound acts as an agonist (stimulates cAMP production for a Gs-coupled receptor) or an antagonist (blocks agonist-induced cAMP production).

Materials:

  • Cells expressing the target GPCR (e.g., HEK293 or CHO cells)

  • A known agonist for the target GPCR

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)[12][15]

  • Cell culture medium, serum, and antibiotics

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Stimulation Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)[12]

GPCR_Signaling_Pathway Ligand Agonist Ligand GPCR GPCR (Gs-coupled) Ligand->GPCR G_Protein Gαs Gβγ GPCR->G_Protein:g_alpha AC Adenylyl Cyclase G_Protein:g_alpha->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylation Cascade

Caption: A simplified Gs-coupled GPCR signaling cascade leading to cAMP production.

Step-by-Step Methodology:

A. Agonist Mode:

  • Cell Plating: Seed cells expressing the target GPCR into a 96- or 384-well plate at an optimized density and allow them to adhere overnight.[12]

  • Compound Preparation: Prepare serial dilutions of test compounds in Stimulation Buffer containing a PDE inhibitor like IBMX.

    • Rationale: IBMX prevents the degradation of cAMP, thereby amplifying the signal and increasing the assay window.[12]

  • Stimulation: Remove the culture medium from the cells and add the diluted test compounds.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.[16]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

B. Antagonist Mode:

  • Cell Plating and Compound Preparation: Follow steps 1 and 2 as in Agonist Mode.

  • Pre-incubation: Remove the culture medium and add the diluted test compounds (potential antagonists). Incubate for 15-30 minutes at 37°C.

  • Agonist Challenge: Add a known agonist at a concentration that elicits ~80% of its maximal response (EC80) to all wells (except negative controls).

  • Incubation, Lysis, and Detection: Follow steps 4 and 5 from the Agonist Mode protocol.

  • Data Analysis: Plot the cAMP response against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response (inhibitor) curve to determine the IC50 value.

Table 2: Example Functional Assay Data (Gs-Coupled Receptor)

Compound IDAgonist EC50 (nM)Agonist Emax (% of Control Agonist)Antagonist IC50 (nM)
AZ-001 >10,000< 5%250
AZ-002 >10,000< 5%95
AZ-005 50085%Not Determined
AZ-006 >10,000< 5%>10,000

Conclusion

The this compound scaffold represents a valuable and versatile tool for the modern medicinal chemist focused on GPCR drug discovery. Its inherent rigidity and orthogonal chemical handles allow for the systematic construction of conformationally constrained ligands. By following the detailed synthetic and pharmacological protocols provided, researchers can effectively leverage this scaffold to explore novel chemical space, uncover new structure-activity relationships, and ultimately design potent and selective GPCR modulators with the potential for improved therapeutic profiles.

References

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Available from: [Link]

  • Cisbio. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available from: [Link]

  • DiscoveRx Corporation. cAMP Hunter™ eXpress GPCR Assay. Available from: [Link]

  • Assay Guidance Manual [Internet]. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Available from: [Link]

  • Staus, D. M., et al. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. Available from: [Link]

  • Molecular Devices. Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Available from: [Link]

  • Narlawar, R., et al. (Pre-proof). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Journal Pre-proof. Available from: [Link]

  • Sasaki, T., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. Available from: [Link]

  • Van der Veken, P., et al. (2005). New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane, Azabicyclo[2.2.1]heptane, and Perhydroindole Derivatives. Journal of Medicinal Chemistry. Available from: [Link]

  • Semantic Scholar. A new synthesis of quinuclidinium derivatives. Available from: [Link]

  • ResearchGate. (2024). Synthesis of 2-oxabicyclo[2.2.2]octanes and... Available from: [Link]

  • Google Patents. (1993). Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
  • Wacker, D., et al. (2017). How ligands illuminate GPCR molecular pharmacology. Cell. Available from: [Link]

  • Saunders, J., et al. (1990). Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2005). Synthetic Entry to Tricyclic and Tetracyclic Quinuclidine Derivatives by Cycloaddition and Ring Transformation. Available from: [Link]

  • Nature Portfolio. (2025). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl... Available from: [Link]

  • Grygorenko, O. O., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications. Available from: [Link]

  • Borne, R. F., et al. (1973). 2-Azabicyclo[2.2.2.]octane derivatives as conformational analogs of local anesthetics. Journal of Medicinal Chemistry. Available from: [Link]

  • PubChem. 2-Azabicyclo(2.2.2)octane. Available from: [Link]

  • Morikami, A., et al. (2002). Synthesis and biological evaluation of quinuclidine derivatives incorporating phenothiazine moieties as squalene synthase inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Ahrendt, K. A., & MacMillan, D. W. C. (2008). Asymmetric Construction of Nitrogen-Containing [2.2.2] Bicyclic Scaffolds Using N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide. The Journal of Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. Available from: [Link]

  • PubChemLite. This compound hydrochloride. Available from: [Link]

  • Congreve, M., et al. (2011). The impact of GPCR structures on pharmacology and structure-based drug design. British Journal of Pharmacology. Available from: [Link]

  • Zhang, D., et al. (2023). Structure, function and drug discovery of GPCR signaling. Signal Transduction and Targeted Therapy. Available from: [Link]

  • Cheméo. 2-Azabicyclo[2.2.2]octane-2-carboxylic acid, 5-oxo-, ethyl ester. Available from: [Link]

  • Zhang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Omega. Available from: [Link]

  • ResearchGate. (2014). GPCR Structures in Drug Design, Emerging Opportunities with New Structures. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantioselective synthesis of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging but rewarding synthetic pathway. The unique bridged bicyclic structure of the 2-azabicyclo[2.2.2]octane core, a semi-rigid boat form of the piperidine ring, makes it a valuable scaffold in medicinal chemistry.[1] However, controlling the stereochemistry during its synthesis is a critical and often difficult task.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and improve the enantioselectivity of your reactions.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the 2-azabicyclo[2.2.2]octane core?

A1: The primary and most effective method for synthesizing the 2-azabicyclo[2.2.2]octane skeleton is through a Diels-Alder reaction, specifically an aza-Diels-Alder reaction. This [4+2] cycloaddition is a powerful tool for forming the bicyclic ring system.[2] Variations of this reaction, such as the inverse-electron-demand aza-Diels-Alder, have also been successfully employed.[3] Other less common methods include multi-step sequences involving cyclization and reduction, but the Diels-Alder approach is generally favored for its efficiency in building molecular complexity.[1]

Q2: Why is achieving high enantioselectivity in this synthesis often challenging?

A2: The challenge in achieving high enantioselectivity lies in effectively controlling the facial selectivity of the dienophile's approach to the diene. In the context of the aza-Diels-Alder reaction, this requires a chiral environment that favors one transition state over the other. This is typically achieved through the use of chiral catalysts, such as chiral Lewis acids or Brønsted acids, which coordinate to the dienophile or diene, creating a sterically hindered environment that directs the cycloaddition to a specific face.[4][5][6] Factors such as catalyst structure, solvent, temperature, and substrate electronics all play a crucial role and must be carefully optimized.

Q3: What are the key classes of catalysts used to induce enantioselectivity?

A3: Several classes of catalysts have proven effective:

  • Chiral Lewis Acids: These are among the most common catalysts. They activate the dienophile by coordinating to a Lewis basic site (e.g., a carbonyl group), lowering its LUMO energy and creating a chiral pocket around the reaction center. Examples include complexes of metals like copper, titanium, aluminum, and zirconium with chiral ligands.[5][6][7][8]

  • Chiral Brønsted Acids: These catalysts, particularly those derived from BINOL (1,1'-bi-2-naphthol), have emerged as powerful tools for activating imines in aza-Diels-Alder reactions.[4][9] They operate by protonating the imine, making it more electrophilic and creating a chiral ion pair that directs the stereochemical outcome.

  • Organocatalysts: Chiral amines and their derivatives, such as those based on proline, can also catalyze enantioselective aza-Diels-Alder reactions.[10][11] These often work by forming a chiral enamine or iminium ion intermediate.

  • Enzyme Catalysis: Lipases have also been explored as catalysts for the aza-Diels-Alder reaction, offering a biocatalytic approach to enantioselectivity.[12]

II. Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Low Enantiomeric Excess (ee)

Low enantioselectivity is the most common and frustrating issue. Here’s a systematic approach to troubleshooting:

Root Cause Analysis & Solution Workflow

cluster_0 Troubleshooting Low Enantiomeric Excess (ee) start Low ee Observed catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions catalyst_details Catalyst Issues: - Inactive/decomposed catalyst - Incorrect catalyst loading - Inappropriate chiral ligand substrates Assess Substrate Compatibility conditions->substrates conditions_details Condition Issues: - Suboptimal temperature - Incorrect solvent polarity - Presence of impurities (water) protocol Review Experimental Protocol substrates->protocol substrates_details Substrate Issues: - Steric/electronic mismatch with catalyst - Impure starting materials high_ee High ee Achieved protocol->high_ee protocol_details Protocol Issues: - Air/moisture sensitivity - Incorrect order of addition

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Solutions:
  • Catalyst Selection and Integrity:

    • Verify Catalyst Activity: Ensure your catalyst is active. Chiral ligands and metal precursors can degrade over time. If possible, test it on a known, reliable reaction.

    • Screen Different Catalysts: There is no one-size-fits-all catalyst. A chiral Lewis acid that works well for one substrate may be ineffective for another. It is often necessary to screen a variety of catalysts, including different metal/ligand combinations or different Brønsted acids.[4][5]

    • Optimize Catalyst Loading: While it may seem counterintuitive, increasing catalyst loading doesn't always improve enantioselectivity and can sometimes be detrimental. Conversely, reducing the catalyst loading can sometimes lead to a significant decrease in enantioselectivity.[9] It is crucial to find the optimal loading for your specific reaction.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states.[4] However, this can also significantly slow down the reaction rate. A temperature screen is highly recommended.

    • Solvent: The polarity and coordinating ability of the solvent can have a profound impact on enantioselectivity. Non-polar solvents like toluene or hexane are often preferred as they are less likely to interfere with the catalyst-substrate complex.[4][9] Halogenated solvents can sometimes lead to lower enantioselectivity.[4]

    • Additives: In some cases, additives can be beneficial. For example, molecular sieves are often used to remove trace amounts of water that can deactivate Lewis acid catalysts.[8]

  • Substrate Considerations:

    • Protecting Groups: The choice of protecting group on the nitrogen atom of the diene or dienophile can influence the steric and electronic properties of the substrate, thereby affecting enantioselectivity.

    • Substituent Effects: Electron-donating or electron-withdrawing groups on the aromatic rings of the substrates can impact the reaction rate and selectivity.[4][12]

Issue 2: Poor Diastereoselectivity (endo/exo Ratio)

While enantioselectivity is often the primary focus, controlling the diastereoselectivity (the ratio of endo to exo products) is also critical.

  • Catalyst Influence: The choice of catalyst can significantly influence the endo/exo ratio. Some catalysts may strongly favor one diastereomer over the other.[4]

  • Reaction Temperature: In many Diels-Alder reactions, the endo product is the kinetically favored product, especially at lower temperatures. Running the reaction at higher temperatures may lead to the thermodynamically more stable exo product.

  • Solvent Effects: Similar to enantioselectivity, the solvent can also play a role in diastereoselectivity.

ParameterEffect on Enantioselectivity (ee)Effect on Diastereoselectivity (endo/exo)
Catalyst Structure High impact; choice of ligand is critical.High impact; can favor either isomer.
Temperature Lower temperature generally increases ee.[4]Lower temperature often favors the kinetic endo product.
Solvent Polarity Non-polar solvents often improve ee.[4][9]Can influence the ratio; system-dependent.
Catalyst Loading Optimal loading is crucial; too low can decrease ee.[9]Generally has a minor effect.
Issue 3: Low or No Yield

If you are not getting any product or the yield is very low, consider the following:

  • Catalyst Deactivation: As mentioned, water and other impurities can deactivate many catalysts, particularly Lewis acids. Ensure all reagents and solvents are dry and reactions are run under an inert atmosphere (e.g., argon or nitrogen).

  • Substrate Decomposition: Some Lewis acids can be too harsh and cause decomposition of the starting materials, especially sensitive dienes.[13] If you observe decomposition, consider using a milder catalyst.

  • Reaction Time and Temperature: The reaction may simply be too slow under your current conditions. Try increasing the temperature or extending the reaction time. However, be mindful that this could negatively impact selectivity.

III. Experimental Protocols

Protocol 1: General Procedure for a Chiral Brønsted Acid-Catalyzed Aza-Diels-Alder Reaction

This protocol is a general guideline and may require optimization for your specific substrates.

  • To a flame-dried reaction vial under an inert atmosphere, add the chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid, 5-10 mol%).[4]

  • Add the desired solvent (e.g., toluene, 0.1-0.5 M).[4]

  • Add the imine (1.0 equivalent).

  • Add the diene (1.5-2.0 equivalents).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction (if necessary) and purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Workflow for Catalyst Screening and Optimization

start Define Substrates catalyst_screen Screen Catalyst Classes (Lewis Acids, Brønsted Acids, Organocatalysts) start->catalyst_screen initial_conditions Initial Condition Screen (Solvent, Temperature) catalyst_screen->initial_conditions Select best from each class hit_id Identify 'Hit' Catalyst/Conditions initial_conditions->hit_id Highest initial ee/yield optimization Optimize 'Hit' Conditions - Catalyst Loading - Temperature Gradient - Concentration hit_id->optimization final_protocol Finalized Protocol optimization->final_protocol

Caption: Systematic workflow for catalyst and reaction optimization.

IV. References

  • Kobayashi, S., & Ishitani, H. (1999). Catalytic Enantioselective Aza Diels−Alder Reactions. Chemical Reviews, 99(5), 1069–1094. [Link]

  • Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Direct Aza Hetero-Diels−Alder Reaction Catalyzed by Chiral Brønsted Acids. Organic Letters, 6(10), 1637–1639. [Link]

  • Fleige, M., & Glorius, F. (2012). Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene. Beilstein Journal of Organic Chemistry, 8, 1327–1332. [Link]

  • da Silva, A. C. M., & da Silva, A. B. F. (2003). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Journal of the Brazilian Chemical Society, 14(5), 699-719. [Link]

  • Sammis, G. M., & Jacobsen, E. N. (2003). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. Journal of the American Chemical Society, 125(15), 4442–4443. [Link]

  • Corey, E. J. (2002). Catalytic Enantioselective Diels-Alder Reactions: Methods, Mechanistic Fundamentals, Pathways, and Applications. Angewandte Chemie International Edition, 41(10), 1650-1667. [Link]

  • Carretero, J. C., & Arrayás, R. G. (2007). Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers. The Journal of Organic Chemistry, 72(19), 7291–7296. [Link]

  • Takenaka, N., Xia, G., & Yamamoto, H. (2002). The first catalytic enantioselective Diels–Alder reactions of 1,2-dihydropyridine: efficient syntheses of optically active 2-azabicyclo[2.2.2]octanes with chiral BINAM derived Cr(III) salen complexes. Tetrahedron, 58(40), 8299-8305. [Link]

  • Hayashi, Y., Aratake, S., Okano, T., & Itoh, J. (2007). Asymmetric Construction of Nitrogen-Containing [2.2.2] Bicyclic Scaffolds Using N-(p-Dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide. The Journal of Organic Chemistry, 72(23), 8829–8836. [Link]

  • Griffith, D. A., & Heathcock, C. H. (1996). An improved preparation of 2-azabicyclo[2.2.2]octane. Tetrahedron Letters, 37(25), 4381-4384. [Link]

  • Maji, M., & Mandal, S. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances, 14(8), 5437-5473. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Enantioselective Formal Aza-Diels–Alder Reactions of Enones with Cyclic Imines Catalyzed by Primary Aminothioureas. Journal of the American Chemical Society, 128(30), 9840–9841. [Link]

  • Wang, G. W., Wu, X. L., & Lin, X. F. (2014). Enzyme-catalyzed direct three-component aza-Diels-Alder reaction using lipase from Candida sp. 99-125. Chinese Journal of Catalysis, 35(6), 969-975. [Link]

Sources

Solving solubility issues of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid (ABOC) Subject: Solubility & Coupling Optimization in Solid-Phase Peptide Synthesis (SPPS) Ticket ID: #ABOC-SOL-001 Status: Open Analyst: Senior Application Scientist

Executive Summary

You are encountering difficulties with This compound (often abbreviated as ABOC or Isoquinuclidine-4-carboxylic acid ). This is a conformationally restricted, bicyclic amino acid used to induce specific secondary structures (turn mimetics) or improve metabolic stability.

The Core Challenge: The difficulty stems from two converging physical properties:

  • High Crystal Lattice Energy: The rigid, symmetrical bicyclic cage allows the molecules to pack extremely tightly in the solid state, making initial solubilization difficult.

  • Steric Hindrance:

    • The Amine (Position 2): A secondary amine embedded in a cage, sterically more demanding than Proline.

    • The Acid (Position 4): A bridgehead carboxylic acid. The carbon at the bridgehead cannot planarize (Bredt’s Rule context), making the formation of the activated ester intermediate energetically costly and kinetically slow.

This guide provides a self-validating workflow to overcome these barriers.

Module 1: The "Magic Solvent" Protocol (Pre-Coupling)

User Issue: "The powder floats in DMF and won't dissolve even with sonication."

Standard SPPS solvents (DMF, DCM) are often insufficient to break the crystal lattice of ABOC. You must disrupt the intermolecular forces using a high-polarity, chaotropic solvent system.

Optimized Solubilization Workflow
Solvent SystemSolubility LimitRecommended Use
Pure DMF < 0.05 M (Poor)Do Not Use for stock solutions.
Pure NMP ~ 0.1 M (Moderate)Acceptable for low concentrations.
DMSO / NMP (1:1) > 0.3 M (Excellent) Standard Protocol. Best balance of solubility and viscosity.
HFIP (Hexafluoroisopropanol) HighAvoid. Too acidic; may prematurely cleave acid-labile resins (e.g., 2-CTC).

Step-by-Step Protocol:

  • Weigh the required amount of Fmoc-ABOC-OH.

  • Dissolve initially in 100% DMSO (use 50% of your final target volume). Sonicate at 35°C for 5 minutes.

    • Why? DMSO has the highest dielectric constant and disrupts the lattice energy most effectively.

  • Dilute with NMP to reach the final volume (Target: 0.2 M).

  • Add Chaotrope (Optional but Recommended): Add 0.4 M LiCl (Lithium Chloride) to the mixture.

    • Mechanism:[1][2][3][4][5] LiCl disrupts hydrogen bonding networks and prevents "on-resin" aggregation during the subsequent coupling step [1].

Module 2: Overcoming Steric Hindrance (Coupling Protocol)

User Issue: "The resin test (Kaiser/Chloranil) is still positive after 2 hours of coupling."

The bridgehead carboxylate is extremely hindered. Standard carbodiimides (DIC/Oxyma) often fail to generate the active ester fast enough to compete with hydrolysis. You need a Phosphonium or Uronium reagent with high reactivity, combined with heat.

Decision Tree: Coupling Strategy

CouplingStrategy Start Coupling Fmoc-ABOC-OH CheckPos Is ABOC at N-Terminus? Start->CheckPos Standard Standard Coupling (DIC/Oxyma) CheckPos->Standard No (Rare) Advanced High-Power Coupling (HATU or PyAOP) CheckPos->Advanced Yes (Standard) Microwave Microwave Irradiation 75°C for 10 min Advanced->Microwave DoubleCouple Double Couple Required Microwave->DoubleCouple

Caption: Workflow for activating the bridgehead carboxylic acid of ABOC.

The "Power Coupling" Protocol

Use this for coupling Fmoc-ABOC-OH to the resin.

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .

    • Why? The Aza-benzotriazole (At) leaving group is less sterically demanding and more catalytic than the standard Benzotriazole (Bt) found in HBTU [2].

  • Base: HOAt (0.1 M additive) + TMP (2,4,6-Trimethylpyridine / Collidine).

    • Why Collidine? It is a weaker base than DIPEA but less prone to causing racemization or capping the resin during prolonged heating.

  • Conditions:

    • Microwave: 75°C, 25 Watts, 10 minutes.

    • Manual: 50°C water bath, 2 hours.

  • Repetition: Double Coupling is mandatory.

Module 3: Acylating the ABOC Amine (The Next Step)

User Issue: "I coupled ABOC successfully, but the NEXT amino acid won't attach."

Once ABOC is on the chain, you are now trying to couple to a hindered secondary amine (Position 2). This is significantly harder than coupling to Proline.

Troubleshooting Guide:

  • Detector: Use the Chloranil Test or p-Nitrophenol ester test . The Kaiser test (ninhydrin) does not detect secondary amines reliably.

  • Reagent Switch: Do NOT use HATU here if possible.

    • Risk: Uronium reagents (HATU/HBTU) can react with the slow-reacting secondary amine to form a Guanidinium cap , permanently terminating the chain.

  • Recommended Reagent: PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate) or BTC (Bis-trichloromethyl carbonate / Triphosgene).

    • Protocol: PyBrOP (5 eq), Amino Acid (5 eq), DIPEA (10 eq).

    • Time: 2 x 1 hour at 50°C.

Frequently Asked Questions (FAQ)

Q1: Why does the solution turn cloudy when I add DIPEA to my Fmoc-ABOC-OH? A: This is likely "Base-Induced Aggregation." The zwitterionic form of the amino acid is crashing out.

  • Fix: Dissolve the amino acid and coupling reagent (HATU) first in the NMP/DMSO mixture. Add the base (DIPEA/Collidine) as the very last step immediately before adding to the resin.

Q2: Can I use ethanol or methanol to wash the resin after coupling ABOC? A: No. Alcohol washes can shrink the resin (polystyrene) and trap the bulky ABOC reagents inside the pores.

  • Fix: Wash exclusively with DMF, followed by DCM, then back to DMF.

Q3: I see a "deletion sequence" (missing ABOC) in my Mass Spec. What happened? A: This indicates the bridgehead acid activation failed. The steric bulk prevented the formation of the active ester.

  • Fix: Switch to the Acid Chloride method . Convert Fmoc-ABOC-OH to its acid chloride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) before coupling. Acid chlorides are smaller and more reactive than OBt/OAt esters [3].

References

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from Link

  • National Institutes of Health (NIH). (2015). Introduction to Peptide Synthesis - Solid Phase Methodology. Retrieved from Link

Sources

Technical Support Center: Optimizing Hydrogenation of 2-Azabicyclo[2.2.2]oct-7-ene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic hydrogenation of 2-azabicyclo[2.2.2]oct-7-ene precursors. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in the synthesis of complex molecules and pharmaceutical intermediates. The 2-azabicyclo[2.2.2]octane core is a vital scaffold in medicinal chemistry, and achieving high-yield, clean, and stereoselective hydrogenation of its unsaturated precursors is paramount.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven experience.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common issues encountered during the hydrogenation of 2-azabicyclo[2.2.2]oct-7-ene systems. Each issue is analyzed from cause to solution, providing a logical framework for optimizing your reaction.

Question 1: My hydrogenation reaction has stalled or shows very low conversion. What are the likely causes and how can I fix it?

Answer: Stalled reactions are a frequent frustration, but they can almost always be resolved by systematically investigating a few key areas. The primary culprits are typically related to the catalyst, the hydrogen atmosphere, or hidden inhibitors.

Causality: Catalytic hydrogenation is a surface-based reaction for heterogeneous catalysts.[1] The catalyst's active sites must be accessible to both the alkene and hydrogen. Any factor that blocks these sites (poisoning) or prevents adequate hydrogen delivery will halt the reaction.

Troubleshooting Workflow:

start Low / No Conversion cat_check Is the Catalyst Active? start->cat_check h2_check Is Hydrogen Delivery Sufficient? start->h2_check poison_check Is Catalyst Poisoning Occurring? start->poison_check sol_fresh_cat Use a fresh bottle of catalyst. Increase catalyst loading (e.g., to 10-15% w/w). cat_check->sol_fresh_cat Old or inactive catalyst sol_pressure Check for leaks in the system. Switch from H2 balloon to a Parr apparatus for higher pressure (e.g., 50 psi). h2_check->sol_pressure System leaks or low pressure sol_poison Purify starting material. Filter reaction mixture, add fresh catalyst. Consider N-atom inhibition. poison_check->sol_poison Trace impurities (sulfur, halides) sol_nitrogen Switch to an acidic solvent like Acetic Acid (AcOH). Use a more robust catalyst like Pd(OH)2/C. poison_check->sol_nitrogen Inhibition by basic nitrogen

Caption: Troubleshooting Decision Tree for Low Conversion.

Detailed Solutions:

  • Catalyst Inactivity:

    • Problem: Palladium on carbon (Pd/C) and other precious metal catalysts are pyrophoric and can deactivate over time through oxidation or improper handling. A previously opened bottle may be less active.

    • Solution: Always use a fresh batch of catalyst from a sealed container for difficult hydrogenations. If you suspect your catalyst is old, increasing the loading (e.g., from 5 w/w% to 10-15 w/w%) can sometimes overcome partial inactivity.[2] Pearlman's catalyst, Pd(OH)₂/C, is often more active and can be effective when Pd/C fails.[2]

  • Insufficient Hydrogen:

    • Problem: A simple hydrogen balloon setup may not provide sufficient pressure for a sterically hindered or electronically deactivated alkene. Small leaks in the system are also a common, often overlooked, issue.

    • Solution: For robust and reliable hydrogenation, use of a dedicated pressure vessel like a Parr shaker is highly recommended.[2] Pressures of 25-50 psi are typically sufficient for these substrates.[3] Ensure all joints are secure and perform a vacuum/nitrogen purge cycle to remove atmospheric oxygen and check for leaks.

  • Catalyst Poisoning:

    • Problem: This is one of the most common modes of failure. The catalyst's active metal surfaces are highly susceptible to being deactivated by various functional groups or impurities.

    • Mechanistic Insight: Poisons are substances with unshielded electron pairs that can irreversibly bind to the palladium or platinum surface, blocking the sites needed for H₂ and alkene adsorption.[4]

      • Classic Poisons: Sulfur compounds (thiols, thioethers), halides, and even some starting material impurities are potent poisons.[5][2][4]

      • Nitrogen Inhibition: The basic nitrogen atom within the 2-azabicyclo[2.2.2]octane product itself can act as an inhibitor, binding to the catalyst surface and slowing the reaction as product concentration increases.[4][6] This is a form of product inhibition.

    • Solutions:

      • Purify Your Substrate: Ensure the starting material is free of any sulfur- or halogen-containing impurities from previous steps.

      • Use an Acidic Solvent: Switching to a solvent like acetic acid (AcOH) or adding it as a co-solvent can protonate the basic nitrogen atom.[2][4] The resulting ammonium salt has a shielded electron pair and no longer acts as an effective poison, dramatically increasing the reaction rate.

      • Filter and Recharge: If you suspect an impurity was introduced, you can sometimes filter the reaction mixture through Celite to remove the poisoned catalyst and then charge the filtrate with a fresh portion of catalyst.[5]

Question 2: I am observing significant hydrogenolysis of my N-benzyl or other protecting groups. How can I hydrogenate the double bond chemoselectively?

Answer: Achieving chemoselectivity between alkene reduction and hydrogenolysis of a labile protecting group is a classic challenge. Success lies in moderating the catalyst's activity and reaction conditions.

Causality: Hydrogenolysis (cleavage of a C-X bond by hydrogen) and alkene hydrogenation occur via different pathways on the catalyst surface. Hydrogenolysis, particularly of O-benzyl or N-benzyl groups, is often favored by highly active catalysts (like Pd(OH)₂/C) and acidic conditions, which facilitate oxidative addition into the C-X bond.

Strategies for Chemoselectivity:

StrategyActionRationale
Catalyst Choice Switch from Pd(OH)₂/C or PtO₂ to a less active catalyst like 5% or 10% Pd/C.Pearlman's catalyst and Adam's catalyst are highly active and excel at hydrogenolysis. Standard Pd/C offers a better balance for alkene reduction.[5][2]
Condition Tuning Reduce hydrogen pressure and lower the reaction temperature to room temperature or below.Harsher conditions (high pressure/temperature) provide the activation energy needed for less favorable side reactions like hydrogenolysis.
Solvent Selection Avoid strongly acidic solvents if deprotection is an issue. Use neutral solvents like Ethanol, Methanol, or Ethyl Acetate.While acid can prevent nitrogen poisoning, it can also accelerate the cleavage of acid-labile protecting groups and promote hydrogenolysis. A careful balance is needed.
Catalyst Modifiers Add a small amount of a "catalyst poison" to selectively inhibit hydrogenolysis.This is an advanced technique. Nitrogen-containing bases like pyridine, quinoline, or ethylenediamine can be added in catalytic amounts. They preferentially bind to the more active sites on the catalyst responsible for hydrogenolysis, leaving the sites for alkene hydrogenation relatively untouched.[7]

Frequently Asked Questions (FAQs)

Q: Which catalyst is the best starting point for my 2-azabicyclo[2.2.2]oct-7-ene precursor? A: For a standard hydrogenation, 10% Palladium on Carbon (Pd/C) is the most reliable and cost-effective starting point. It provides a good balance of reactivity and selectivity. A typical starting catalyst loading is 5-10% by weight relative to your substrate.[2]

Q: What is the difference between heterogeneous and homogeneous catalysts? A:

  • Heterogeneous catalysts (e.g., Pd/C, Pt/C) exist in a different phase from the reaction mixture (solid catalyst in a liquid solution).[8] Their primary advantage is the ease of removal after the reaction—typically by simple filtration.[1] This makes them ideal for most lab-scale and industrial applications.

  • Homogeneous catalysts (e.g., Wilkinson's catalyst, [RhCl(PPh₃)₃]) are soluble in the reaction medium.[9] They often offer superior selectivity and milder reaction conditions but require more complex workup procedures (like chromatography or extraction) to remove the catalyst from the product.[9][10] For this specific application, heterogeneous catalysts are overwhelmingly preferred.

Q: Can I influence the stereochemical outcome of the hydrogenation? A: Yes, although the inherent structure of the bicyclic system often dictates the outcome.

  • Mechanism: Heterogeneous hydrogenation proceeds via syn-addition, where both hydrogen atoms are delivered to the same face of the double bond.[8]

  • Steric Control: The hydrogen will almost always add from the less sterically hindered face of the molecule. For the 2-azabicyclo[2.2.2]oct-7-ene system, this is typically the face opposite the ethylamine bridge, leading to a specific diastereomer.

  • Directing Groups: While less common for this specific substrate, in more complex bicyclic systems, nearby functional groups like alcohols or amines can coordinate to the metal catalyst and direct the hydrogen delivery to the same face, even if it is more sterically hindered.[11]

Experimental Protocols & Data

Protocol 1: General Procedure for Catalytic Hydrogenation (H₂ Balloon)

This protocol is suitable for initial screening on a small scale (10-500 mg).

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 2-azabicyclo[2.2.2]oct-7-ene precursor (1.0 eq) and the chosen solvent (e.g., methanol, ethanol, or acetic acid, ~0.1 M concentration).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 0.10 eq by weight). Safety Note: Pd/C can be pyrophoric, especially when dry. Do not allow it to come into contact with flammable solvents in the presence of air.[12]

  • Purging: Seal the flask with a septum. Attach a vacuum/nitrogen line via a needle. Gently evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Hydrogen Introduction: Evacuate the flask one final time and backfill with hydrogen from a balloon attached to a needle.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, gas hydrogen).[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material indicates completion.

  • Workup: See Protocol 2 for safe catalyst removal.

Protocol 2: Safe Catalyst Filtration and Workup
  • Purging: Once the reaction is complete, carefully purge the reaction flask with nitrogen for several minutes to displace all residual hydrogen.[12]

  • Prepare Filtration Pad: Prepare a small pad of Celite (diatomaceous earth) approximately 1-2 cm thick in a Büchner or Hirsch funnel. Settle the pad using the reaction solvent.[13]

  • Filtration: Under a nitrogen atmosphere if possible, carefully decant the reaction mixture onto the Celite pad. Rinse the reaction flask with a small amount of solvent and pass it through the pad to ensure complete transfer.

  • Quenching the Catalyst: CRITICAL SAFETY STEP: Do not allow the Celite pad with the catalyst to dry in the air, as it can ignite.[12] Immediately after filtration, gently pour water or isopropanol over the Celite pad to quench the catalyst's pyrophoric nature. The wet Celite/catalyst mixture can then be safely scraped into a designated solid waste container.

  • Product Isolation: The filtrate contains your product. Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product, which can then be purified as necessary.

sub Substrate + Solvent in Flask cat Add Catalyst (under N2) sub->cat purge Purge Cycle (Vac / N2 x3) cat->purge h2 Introduce H2 (Balloon or Parr) purge->h2 react Stir Vigorously Monitor by TLC/LCMS h2->react workup N2 Purge -> Celite Filtration -> Isolate Product react->workup

Sources

Technical Support Center: Advanced Coupling Strategies for 2-Azabicyclo[2.2.2]octane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for overcoming the synthetic challenges associated with 2-Azabicyclo[2.2.2]octane-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to diagnose and resolve issues related to its sterically demanding nature in amide coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my amide coupling with this compound failing or giving low yields with standard reagents like DCC or EDC/HOBt?

Answer: The primary challenge with this compound is significant steric hindrance around the carboxylic acid moiety. The rigid, bicyclic structure shields the carbonyl carbon, making it difficult for the incoming amine nucleophile to attack, even after the acid is activated.

  • Mechanism of the Problem: Standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid by forming an O-acylisourea intermediate.[1][2][3] While this is an activated species, its own bulky structure can exacerbate the existing steric clash. The subsequent nucleophilic attack by the amine is often slow and inefficient for hindered substrates.[4][5] In some cases, the O-acylisourea can rearrange to an unreactive N-acylurea, further reducing the yield.[2]

This steric congestion dramatically slows down the reaction kinetics, leading to incomplete conversions, low yields, and the potential for side reactions or decomposition of sensitive substrates under prolonged reaction times.[6]

Troubleshooting Guide: From Failed Reactions to Successful Coupling

Q2: My standard carbodiimide coupling isn't working. What is the next logical step?

Answer: When facing a difficult coupling, the most effective strategy is to move from simple carbodiimides to more potent activating agents, specifically phosphonium or aminium/uronium salts.[7][8] These reagents are designed for sterically demanding and electronically challenging couplings.[6]

Below is a decision workflow to guide your experimental design.

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Execution & Optimization Start Start: Low Yield with 2-Azabicyclo[2.2.2]octane- 4-carboxylic acid Assess Problem: Steric Hindrance at Carboxylic Acid Start->Assess Strategy Select Advanced Strategy Assess->Strategy Reagent Option 1: Change Coupling Reagent Strategy->Reagent Primary Activation Option 2: Alternative Activation Strategy->Activation Secondary Phosphonium Use Phosphonium Salt (PyBOP, PyAOP) Reagent->Phosphonium Uronium Use Uronium Salt (HATU, HCTU, COMU) Reagent->Uronium AcidChloride Form Acid Chloride (SOCl₂, Oxalyl Chloride) Activation->AcidChloride MixedAnhydride Form Mixed Anhydride (Pivaloyl Chloride) Activation->MixedAnhydride Optimize Optimize Conditions: Base, Solvent, Temp. Phosphonium->Optimize Uronium->Optimize AcidChloride->Optimize MixedAnhydride->Optimize Success Successful Coupling Optimize->Success G cluster_0 Activation Step cluster_1 Coupling Step CarboxylicAcid R-COOH (2-Azabicyclo...acid) ActiveEster Highly Reactive OAt-Active Ester CarboxylicAcid->ActiveEster - H⁺ (Base) Base Base (DIEA) Base->CarboxylicAcid deprotonates HATU HATU Reagent HATU->ActiveEster Amide Desired Amide (R-CO-NHR') ActiveEster->Amide Amine Amine (R'-NH₂) Amine->Amide Byproduct HOAt Byproduct Amide->Byproduct

Caption: Activation mechanism using HATU.

Q4: I've tried HATU and PyBOP, but the yield is still suboptimal. What other activation methods can I use?

Answer: If even powerful coupling reagents are insufficient, a more classical but highly effective approach is to convert the carboxylic acid to a more reactive derivative, such as an acid chloride or a mixed anhydride , in a separate step before introducing the amine. [9][10]

This is often the most potent activation method. The carboxylic acid is converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. [11][12][13]The resulting acid chloride is extremely electrophilic and will react with most amines, even hindered ones. [14]

G CarboxylicAcid 2-Azabicyclo... -COOH AcidChloride Intermediate: Acid Chloride CarboxylicAcid->AcidChloride + Reagent Reagent SOCl₂ or (COCl)₂ Product Final Amide Product AcidChloride->Product + Amine/Base Amine Amine + Base (e.g., Pyridine)

Caption: Workflow for acid chloride mediated coupling.

Protocol: Acid Chloride Formation with Thionyl Chloride

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or toluene).

  • Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically 40-80 °C) for 1-3 hours, monitoring by TLC or LCMS for the disappearance of the starting material.

  • Workup: Cool the reaction and remove the excess SOCl₂ and solvent under reduced pressure. The crude acid chloride is often used directly in the next step without purification.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to a solution of the amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 2-3 eq) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

This method involves reacting the carboxylic acid with an acyl halide, typically pivaloyl chloride or isobutyl chloroformate, in the presence of a base to form a mixed anhydride. [15][16]This intermediate is less reactive than an acid chloride but is often sufficient for hindered couplings and can be a milder alternative. [15][17] Protocol: Mixed Anhydride Formation with Pivaloyl Chloride

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent like THF or DCM at 0 °C.

  • Base Addition: Add a tertiary amine base such as triethylamine (TEA) or N-methylmorpholine (NMM) (1.1 eq).

  • Anhydride Formation: Add pivaloyl chloride (1.1 eq) dropwise and stir the mixture at 0 °C for 1-2 hours.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture and allow it to warm to room temperature, stirring overnight.

  • Workup: Proceed with a standard aqueous workup to isolate the amide product.

Q5: Are there any other reaction parameters I can optimize?

Answer: Absolutely. Fine-tuning your reaction conditions can significantly impact the outcome of a difficult coupling.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIEA) or 2,6-lutidine. This prevents the base from competing with your desired amine nucleophile. For phosphonium and uronium salt couplings, 2 equivalents of base are typically required.

  • Solvent: Aprotic polar solvents like DMF, NMP, or DMA are generally preferred as they can help dissolve all components and facilitate the reaction.

  • Temperature: For very challenging couplings, increasing the temperature may be necessary. [18][19]Reactions can be heated to 50-80 °C to provide the necessary activation energy. Monitor carefully for potential side reactions or decomposition.

  • Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular coupling over unimolecular decomposition pathways.

References

  • Organic Chemistry Tutor. (2026, January 29).
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
  • Aapptec Peptides. Coupling Reagents.
  • Boc Sciences. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Luxembourg Bio Technologies.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • ResearchGate.
  • ACS Publications. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Vrettos, E. I., et al. (2017).
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • National Library of Medicine. Recent development of peptide coupling reagents in organic synthesis.
  • RSC Publishing. (2015).
  • Common Organic Chemistry. Amine to Amide - Mixed Anhydrides.
  • Benchchem. A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
  • RSC Publishing. (2015).
  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides.
  • Chemistry LibreTexts. (2019, June 5). 14.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides.
  • Chemguide. converting carboxylic acids into acyl (acid) chlorides.
  • Google Patents.
  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • National Library of Medicine. (2017).
  • ResearchGate. (2014). The Synthesis of Sterically Hindered Amides.

Sources

Technical Support Center: Resolution of Racemic 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of racemic 2-azabicyclo[2.2.2]octane-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the separation of these enantiomers. As a constrained pipecolic acid analogue, the stereochemistry of this scaffold is critical for its pharmacological activity, making efficient and robust enantiomeric resolution a key step in synthesis.[1][2]

Decision Pathway for Resolution Strategy

Choosing the appropriate resolution method depends on factors like scale, available equipment, and the specific properties of the derivative. The following decision tree outlines a logical approach to selecting a strategy.

G start Racemic this compound scale_q What is the desired scale? start->scale_q small_scale Small Scale (<1 g) scale_q->small_scale Analytical / Discovery large_scale Large Scale (>1 g) scale_q->large_scale Process / Scale-up chrom_method Chromatographic Resolution (SFC/HPLC) small_scale->chrom_method classical_method Classical Resolution (Diastereomeric Salts) large_scale->classical_method enzymatic_method Enzymatic Resolution large_scale->enzymatic_method If substrate is suitable chrom_adv Advantages: - Fast method development - High purity achievable chrom_method->chrom_adv classical_adv Advantages: - Cost-effective at scale - Well-established technique classical_method->classical_adv enzymatic_adv Advantages: - High enantioselectivity - Mild reaction conditions enzymatic_method->enzymatic_adv

Caption: Decision tree for selecting a resolution strategy.

Section 1: Classical Resolution via Diastereomeric Salt Formation

This is the most common and cost-effective method for large-scale resolution.[3] The principle involves reacting the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different physical properties.[4]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate chiral resolving agent?

A1: The selection of the resolving agent is the most critical step and often requires screening.[3] Since the target molecule is a carboxylic acid, you will need a chiral base. Key factors to consider are:

  • Availability and Cost: Use readily available and inexpensive resolving agents for initial screens.

  • Structural Match: Agents with rigid structures, like alkaloids or synthetic amines, often form well-defined crystalline salts.

  • Acid-Base Properties: The pKa values of your acid and the resolving base should be sufficiently different to ensure stable salt formation.

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

Resolving AgentTypeTypical Solvents for CrystallizationComments
Cinchonidine / CinchonineAlkaloidMethanol, Ethanol, AcetoneFrequently used, often provides good discrimination.[5]
Quinine / QuinidineAlkaloidEthanol, Isopropanol, Ethyl AcetateDiastereomers of cinchonidine/cinchonine; can resolve enantiomers the others cannot.
(R/S)-1-PhenylethylamineSyntheticEthanol, Methanol, WaterA common, cost-effective starting point.
Brucine / StrychnineAlkaloidWater, AcetoneHighly toxic; handle with extreme care. Often effective when others fail.
(R/S)-2-Amino-1,2-diphenylethanolSyntheticEthanol, THFCan be effective for resolving hydroxycarboxylic acids.[5]
Troubleshooting Guide: Diastereomeric Salt Resolution

Problem 1: My diastereomeric salts will not crystallize; an oil or no precipitate forms.

  • Underlying Cause: The diastereomeric salts may be too soluble in the chosen solvent, or the concentration may be too low. Supersaturation has not been achieved.

  • Solutions:

    • Increase Concentration: Carefully remove solvent under reduced pressure until turbidity is observed, then slightly re-dissolve with minimal heating before cooling.

    • Change Solvent System: The choice of solvent is crucial.[3] If a polar solvent like ethanol was used, try a less polar solvent like isopropanol or ethyl acetate, or a solvent mixture.

    • Cooling Protocol: Slow, controlled cooling is essential. Try cooling the solution to room temperature, then transferring to a 4°C refrigerator, and finally to a -20°C freezer over 24-48 hours.

    • Seeding: If you have a small amount of the desired crystal, add a seed crystal to induce crystallization.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates nucleation sites for crystal growth.

Problem 2: The enantiomeric excess (e.e.) of my resolved acid is low after the first crystallization.

  • Underlying Cause: The solubility difference between the two diastereomeric salts is not large enough in the chosen solvent, leading to co-precipitation.

  • Solutions:

    • Recrystallization: The optical purity of the less-soluble salt can be significantly enhanced by repeated recrystallizations.[5] Dissolve the filtered salt in a minimum of fresh, hot solvent and cool slowly. Monitor the e.e. of the acid after each recrystallization.

    • Solvent Screening: A different solvent may provide better separation. Perform small-scale screening to find a solvent where one salt is sparingly soluble and the other is freely soluble.

    • Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes lead to a higher e.e. in the precipitated salt, although the yield will be lower.

Experimental Protocol: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., ethanol). In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., cinchonidine) in the same solvent, heating gently if necessary.

  • Crystallization: Add the resolving agent solution to the acid solution. If no precipitate forms immediately, allow the solution to cool slowly to room temperature, followed by further cooling.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is the "less-soluble diastereomeric salt."

  • Liberation of the Acid: Suspend the salt in water and adjust the pH to ~2 with a strong acid (e.g., 1M HCl). This protonates the carboxylic acid and dissolves the chiral base in the aqueous layer.

  • Extraction: Extract the liberated free acid with an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Dry and concentrate the organic extracts. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or SFC.

  • Optimization: Repeat the crystallization process (Step 2) with the isolated salt to improve optical purity.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization & Isolation cluster_2 Step 3: Liberation & Analysis racemic_acid Racemic Acid in Solvent mix Mix Solutions racemic_acid->mix resolving_agent Chiral Base in Solvent resolving_agent->mix cool Cool Slowly mix->cool filter Filter Crystals cool->filter less_soluble Less-Soluble Diastereomeric Salt filter->less_soluble more_soluble More-Soluble Salt (in filtrate) filter->more_soluble acidify Acidify (HCl) less_soluble->acidify extract Extract with Organic Solvent acidify->extract analyze Analyze e.e. (Chiral HPLC) extract->analyze

Caption: Workflow for classical diastereomeric salt resolution.

Section 2: Enzymatic Resolution

Enzymatic resolution offers high selectivity under mild conditions. Typically, a lipase or esterase is used for the kinetic resolution of a carboxylic acid ester derivative. The enzyme selectively hydrolyzes one ester enantiomer to the corresponding carboxylic acid, leaving the other ester enantiomer unreacted.

Frequently Asked Questions (FAQs)

Q1: My starting material is a carboxylic acid. How do I apply enzymatic resolution?

A1: You must first convert the racemic carboxylic acid to a simple ester (e.g., methyl or ethyl ester). The enzymatic resolution is then performed on this racemic ester. The enzyme will selectively hydrolyze one enantiomer back to the acid, allowing for separation.

Q2: Which enzyme should I try?

A2: Lipases are robust and commonly used. Pig liver esterase (PLE) is also a good candidate for hydrolyzing esters.[6] A screening of different commercially available lipases (e.g., Amano PS from Burkholderia cepacia, CAL-B from Candida antarctica) is recommended to find the one with the best activity and enantioselectivity (E-value) for your specific substrate.[7]

Troubleshooting Guide: Enzymatic Resolution

Problem 1: The enzymatic reaction is very slow or has stopped before 50% conversion.

  • Underlying Cause: This could be due to enzyme inhibition, poor enzyme activity, or unfavorable reaction conditions.

  • Solutions:

    • pH Control: The hydrolysis of the ester produces an acid, which will lower the pH of the medium and can inactivate the enzyme. Use a buffer system (e.g., phosphate buffer) or a pH-stat to maintain the optimal pH for the enzyme (typically pH 7-8).

    • Co-solvents: If your ester is poorly soluble in water, a water-miscible organic co-solvent (e.g., THF, acetone, t-butanol) can be added. However, high concentrations can denature the enzyme. Start with 5-10% (v/v) and optimize.

    • Enzyme Denaturation: Ensure the reaction temperature is within the optimal range for the enzyme (usually 25-40°C). Agitation that is too vigorous can also cause denaturation.

Problem 2: The enantioselectivity (E-value) is poor, resulting in low e.e. for both the product and the remaining starting material.

  • Underlying Cause: The enzyme does not sufficiently differentiate between the two enantiomers under the current conditions.

  • Solutions:

    • Screen Different Enzymes: This is the most effective approach. Different enzymes have different active site geometries.

    • Modify the Substrate: Changing the ester group (e.g., from methyl to ethyl or chloroethyl) can alter how the substrate fits into the enzyme's active site, sometimes dramatically improving selectivity.

    • Lower the Temperature: Running the reaction at a lower temperature can sometimes enhance enantioselectivity, although it will also slow down the reaction rate.

    • Change the Co-solvent: The nature of the organic co-solvent can influence enzyme conformation and selectivity.

Section 3: Chromatographic Resolution

Direct separation of enantiomers using chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is a powerful analytical and preparative tool.[3]

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) is recommended for this compound?

A1: For amino acids and their derivatives, macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic T, V, TAG) are highly effective.[8][9] They offer multiple interaction modes (ionic, hydrogen bonding, steric) that are well-suited for separating chiral molecules with both acidic and basic functional groups. Polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) are also excellent candidates.

Q2: What mobile phase conditions should I start with?

A2: The choice of mobile phase depends on the CSP and the analyte.

  • For Macrocyclic Glycopeptide CSPs:

    • Polar Ionic Mode: A mixture of Methanol/Acetonitrile with small amounts of an acidic and a basic modifier (e.g., 0.1% Acetic Acid and 0.1% Triethylamine). This mode is often successful for zwitterionic compounds like amino acids.

    • Reversed-Phase Mode: Acetonitrile/Water or Methanol/Water with a buffer or acid modifier (e.g., TFA, formic acid).[8]

  • For Polysaccharide CSPs:

    • Normal Phase: Hexane/Isopropanol or Hexane/Ethanol with an acidic modifier like trifluoroacetic acid (TFA) to suppress ionization of the carboxyl group.

Troubleshooting Guide: Chromatographic Resolution

Problem 1: I am seeing poor resolution (Rs < 1.5) between the enantiomeric peaks.

  • Underlying Cause: The mobile phase composition or flow rate is not optimal for the selected column.

  • Solutions:

    • Optimize Mobile Phase: Systematically vary the ratio of the organic modifier. For polysaccharide columns, changing the alcohol modifier (e.g., from isopropanol to ethanol) can have a significant impact.

    • Adjust Additives: Vary the concentration and type of acidic/basic modifiers. These additives interact with the analyte and the stationary phase, influencing retention and selectivity.

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, at the cost of longer run times.

    • Lower the Temperature: Similar to enzymatic reactions, chromatographic separations are often enthalpically driven, and lowering the column temperature can increase the separation factor (α).[8]

Problem 2: The peaks are broad or tailing.

  • Underlying Cause: This can be caused by secondary interactions between the analyte and the stationary phase, mismatched solvent strength between the sample and mobile phase, or column degradation.

  • Solutions:

    • Check pH/Modifiers: For an acidic compound, tailing can occur due to interactions with residual silanols on the silica support. Adding a small amount of a stronger acid (like TFA) to the mobile phase can sharpen the peaks.

    • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase will cause peak distortion.

    • Lower Sample Concentration: Overloading the column can lead to broad, tailing peaks. Inject a smaller amount to see if peak shape improves.

References

  • Peteri, B., et al. (2007). Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A. [Link]

  • Kostyanovsky, R. G., et al. (1999). 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids: synthesis, resolution, absolute configuration, crystal structures of the racemic and (–)-enantiomeric forms. Mendeleev Communications. [Link]

  • Kostyanovsky, R. G., et al. (1999). 2,5-Diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acids. Sci-Hub. [Link]

  • Narlawar, R., et al. Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. [Link]

  • Kim, M., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules. [Link]

  • Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. [Link]

  • U.S. Patent 4,379,941. (1983). Resolution of racemic amino acids.
  • American Chemical Society. (2024). Organic Letters Ahead of Print. [Link]

  • Fülöp, F., et al. (2011). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules. [Link]

  • Mandal, K. K. Resolution of Racemic Modifications. St. Paul's Cathedral Mission College. [Link]

  • Lee, Y. J., et al. (2014). Synthesis and Molecular Structure of Chiral (2S, 5S)-tert-Butyl 3-Oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. Journal of Chemistry. [https://www.semanticscholar.org/paper/Synthesis-and-Molecular-Structure-of-Chiral-(2S%2C-Lee-Kang/d367c3365c71a37c44934d402120e58d97523f6e]([Link]

  • ResearchGate. (2008). Enzymatic resolution of the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole) system. [Link]

  • World Intellectual Property Organization. (2004). 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof.
  • BIP. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]

  • ResearchGate. (2007). An improved preparation of 2-azabicyclo[2.2.2]octane. [Link]

  • Waseda University Repository. (2023). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

  • Portevin, B., et al. (1996). New Prolyl Endopeptidase Inhibitors: In Vitro and in Vivo Activities of Azabicyclo[2.2.2]octane, Azabicyclo[2.2.1]heptane, and Perhydroindole Derivatives. Journal of Medicinal Chemistry. [Link]

Sources

Stability of Boc-2-Azabicyclo[2.2.2]octane-4-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Acidic Conditions Ticket ID: TECH-SUP-2024-AZA222 Status: Resolved / Guide Published

Executive Summary & Chemical Context

Compound: Boc-2-Azabicyclo[2.2.2]octane-4-carboxylic acid CAS: 1936695-68-9 (and related salts) Class: Bridged Bicyclic Amino Acid / Isoquinuclidine derivative

The Core Conflict: You are working with a molecule that possesses two conflicting stability profiles:[1]

  • The Scaffold (2-Azabicyclo[2.2.2]octane): A thermodynamically robust, rigid bicyclic cage. It functions as a bioisostere for phenyl rings and is chemically stable against harsh acids (e.g., 6M HCl, neat TFA) and bases.

  • The Protecting Group (Boc): A tert-butyloxycarbonyl group designed specifically to be acid-labile .

Technical Verdict: This compound is unstable in strong acidic environments (pH < 2) due to the intentional cleavage of the Boc group. However, the bicyclic cage itself remains intact. Users attempting to preserve the Boc group must avoid strong Brønsted acids and specific Lewis acids. Conversely, users attempting to deprotect the amine may encounter kinetic delays due to the steric bulk of the bicyclic framework compared to linear amino acids.

Acid Compatibility Matrix

Use this matrix to determine if your reaction conditions will compromise the Boc protection.

Acid / ReagentConcentrationTemperatureStability StatusNotes
Trifluoroacetic Acid (TFA) > 20% v/v in DCMRTUNSTABLE Standard deprotection condition. Cleavage occurs in < 30 mins.
HCl 4M (Dioxane/Water)RTUNSTABLE Rapid deprotection. Yields the hydrochloride salt of the amine.[2]
Acetic Acid (AcOH) Glacial or DiluteRTSTABLE Generally safe for workups or mild acidic couplings.
Citric Acid 10% AqueousRTSTABLE Recommended for quenching basic reactions without losing Boc.
Lewis Acids (e.g., AlCl₃, TMSI) StoichiometricRT/-78°CRISK Strong Lewis acids can trigger "premature" deprotection or complexation.
H₂SO₄ Dilute (< 1M)RTUNSTABLE Slow hydrolysis may occur; not recommended for stability.

Troubleshooting Guide (FAQ)

Scenario A: "I lost my Boc group unintentionally."

Q1: I was performing an aqueous workup after a coupling reaction, and the Boc group disappeared. Why? Diagnosis: You likely used a wash solution that was too acidic. Root Cause: While Boc is stable to weak acids, prolonged exposure to pH < 2, especially if the organic solvent is removed while traces of acid remain (concentrating the acid), will cleave the carbamate. Solution:

  • Replace 1M HCl washes with 10% Citric Acid or 0.5M KHSO₄ (potassium bisulfate).

  • Ensure the organic phase is neutralized with saturated NaHCO₃ before evaporation.

Q2: I used a Lewis Acid catalyst (e.g., for a Friedel-Crafts or glycosylation) and lost the Boc. Diagnosis: Lewis Acid-mediated cleavage. Root Cause: Strong Lewis acids (BF₃·OEt₂, TMSOTf, AlCl₃) can coordinate to the carbonyl oxygen of the Boc group, mimicking protonation and triggering the ejection of the tert-butyl cation. Solution: Switch to a milder catalyst or use a more robust protecting group (e.g., Cbz or Fmoc) if strong Lewis acids are unavoidable.

Scenario B: "The Boc group won't come off (Incomplete Deprotection)."

Q3: I treated the compound with 20% TFA/DCM for 30 minutes, but TLC shows starting material. Diagnosis: Steric retardation. Root Cause: The 2-azabicyclo[2.2.2]octane system is bulky. The nitrogen is embedded in a bridged cage, creating steric hindrance that can slow down the initial protonation or the approach of the counter-ion. Solution:

  • Increase Concentration: Use 50% TFA or neat TFA .

  • Extend Time: Allow the reaction to run for 1-2 hours .

  • Alternative Reagent: Use 4M HCl in Dioxane . The smaller chloride ion sometimes facilitates the reaction better in hindered systems than the bulky trifluoroacetate.

Scenario C: "Did I break the ring?"

Q4: After deprotection, the NMR looks messy. Did the bicyclic cage collapse? Diagnosis: Unlikely. The [2.2.2] cage is very stable. Root Cause: The "messy" NMR is likely due to rotamers or the formation of a stable salt (TFA or HCl salt) that aggregates in non-polar solvents. Solution:

  • Run NMR in D₂O or MeOD (methanol-d4) to break up aggregates.

  • The cage structure is thermodynamically stable and does not undergo ring-opening under standard deprotection conditions.

Visualizing the Chemistry

Figure 1: Stability Decision Tree

Use this workflow to select the correct acid for your process.

StabilityTree Start Select Acidic Condition WeakAcid Weak Acid (Acetic, Citric, pH 3-5) Start->WeakAcid StrongAcid Strong Acid (TFA, HCl, H2SO4, pH < 1) Start->StrongAcid LewisAcid Strong Lewis Acid (AlCl3, TMSI, BF3) Start->LewisAcid OutcomeStable Boc Remains Intact (Safe for Workup) WeakAcid->OutcomeStable RT, < 24h OutcomeCleaved Boc Cleaved (Deprotection) StrongAcid->OutcomeCleaved Mechanism: Protonation OutcomeRisk High Risk of Unwanted Cleavage LewisAcid->OutcomeRisk Mechanism: Coordination

Caption: Decision tree for predicting Boc stability based on acid strength and type.

Figure 2: Mechanism of Deprotection

Understanding why the Boc group leaves helps in troubleshooting.

Mechanism Step1 Boc-Amine (Protonation of C=O) Step2 Fragmentation (Release of t-Butyl Cation) Step1->Step2 Slow Step Step3 Carbamic Acid (Unstable Intermediate) Step2->Step3 - [t-Bu]+ Step4 Decarboxylation (Loss of CO2) Step3->Step4 Fast Final Free Amine Salt (Product) Step4->Final - CO2

Caption: The acid-catalyzed cleavage mechanism. Note that CO₂ gas evolution drives the reaction forward.[1]

Standard Operating Procedures (Protocols)

Protocol A: Stability Test (Pre-Validation)

Run this before exposing your valuable bulk material to new acidic conditions.

  • Dissolve: Take 5 mg of Boc-2-Azabicyclo[2.2.2]octane-4-carboxylic acid. Dissolve in 0.5 mL of the solvent intended for reaction (e.g., DCM, THF).

  • Expose: Add the acid/reagent in the exact molar equivalent intended for the main reaction.

  • Monitor: Stir at room temperature.

  • Check: Spot on TLC every 15 minutes for 1 hour.

    • Stain: Use Ninhydrin (will turn red/purple ONLY if Boc is lost and free amine is present) or Bromocresol Green (for the carboxylic acid).

  • Verdict: If a baseline spot appears (free amine salt) or the starting material spot disappears, the conditions are too harsh .

Protocol B: Controlled Deprotection (The "Right Way")

Optimized for the steric bulk of the [2.2.2] system.

  • Preparation: Dissolve the substrate (1.0 equiv) in DCM (0.1 M concentration).

  • Acid Addition: Add TFA (Trifluoroacetic acid) to reach a final concentration of 25-50% v/v.

    • Note: If using HCl, use 4M HCl in Dioxane (5-10 equiv).

  • Scavenger (Optional but Recommended): Add 2.5% Triisopropylsilane (TIPS) or water. This scavenges the tert-butyl cation, preventing it from re-attaching to the bicyclic ring (alkylation side reactions).

  • Reaction: Stir at room temperature for 60-90 minutes .

    • Tip: Monitor CO₂ evolution. Reaction is done when bubbling ceases + 15 mins.

  • Workup: Volatiles (TFA, DCM) can be removed under reduced pressure.

    • Critical: Do not heat above 40°C during evaporation to avoid degrading the salt.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. Wiley.[2]

  • Synthesis of 2-Azabicyclo[2.2.2]octane Derivatives . Journal of Organic Chemistry. (General reference for bicyclic amine handling).

  • Boc Deprotection Mechanisms and Kinetics . Organic Chemistry Portal.

  • Stability of 2-Oxabicyclo[2.2.2]octane (Bioisostere Comparison) . National Institutes of Health (PMC). Confirms stability of the [2.2.2] cage in 1M HCl.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards.

Sources

Troubleshooting cyclization reactions for isoquinuclidine ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: 2-Azabicyclo[2.2.2]octane Formation

Introduction: The Engineering of Bridged Systems

Welcome to the technical support center for isoquinuclidine synthesis. This scaffold is the structural heart of Iboga alkaloids (e.g., catharanthine, ibogaine) and a critical intermediate for neuraminidase inhibitors (e.g., Oseltamivir).

The primary route to this architecture is the Diels–Alder [4+2] cycloaddition of 1,2-dihydropyridines (1,2-DHPs). While theoretically straightforward, this reaction is notoriously temperamental. The central conflict in this chemistry is thermodynamic: the 1,2-DHP intermediate is desperate to aromatize into a flat, stable pyridine, while you are trying to force it into a strained, 3D-bridged bicycle.

This guide addresses the three most common failure modes: Oxidative Aromatization (The "Black Tar" effect) , Regiochemical Mismatch , and Stereochemical Inversion .

Module 1: Stability & Handling (The "Black Tar" Effect)

Symptom: The reaction mixture turns dark brown/black; NMR shows pyridine signals (aromatic region ~7.0–8.5 ppm) instead of the bridged alkene.

Root Cause: 1,2-Dihydropyridines are highly unstable. In the presence of oxygen, acids, or even prolonged heat, they undergo oxidative aromatization. This restores aromaticity, which is thermodynamically favored by ~25–30 kcal/mol over the cyclization pathway.

Troubleshooting Protocol: Stabilizing the Diene
VariableRecommendationTechnical Rationale
N-Protecting Group Use Carbamates (Cbz, Boc, Alloc) Electron-withdrawing groups (EWGs) on the Nitrogen reduce the electron density of the ring, making it less prone to oxidation while activating the diene for the Diels-Alder reaction.
Atmosphere Strict Argon/Nitrogen Oxygen is the primary oxidant. Even trace air can trigger radical aromatization chains.
Purification Basic Alumina / Triethylamine Silica gel is slightly acidic and can catalyze disproportionation (one molecule is reduced to piperidine, another oxidized to pyridine). Use 1%

in your eluent or switch to neutral alumina.
Storage Do Not Store Generate the 1,2-DHP in situ or use immediately. If storage is unavoidable, keep at -80°C under Argon.
Workflow: The "Rescue" Protocol for Unstable Intermediates

Use this if your 1,2-DHP decomposes during isolation.

  • Generation: Reduce the corresponding pyridinium salt with

    
     in Methanol/Water at -78°C.
    
  • Quench: Do not use acid. Quench with saturated

    
    .
    
  • Extraction: Extract rapidly into cold Ether or DCM.

  • Telescoping: Do not concentrate to dryness. Dry the organic layer (

    
    ), filter, and immediately  add the dienophile (e.g., methyl acrylate) and Lewis Acid. Concentrate the volume only after the trap is present.
    

Module 2: Reactivity & Regioselectivity

Symptom: Low conversion or formation of the wrong regioisomer (ortho vs. meta adducts).

Root Cause:

  • Reactivity: N-protected 1,2-DHPs are electron-deficient dienes (due to the EWG on Nitrogen). They react sluggishly with electron-deficient dienophiles (Inverse Electron Demand or Neutral scenarios).

  • Regioselectivity: Controlled by the orbital coefficients of the diene and dienophile. Sterics often compete with electronics.

Optimization Decision Matrix

OptimizationTree Start Issue: Low Yield / Poor Selectivity CheckType Check Diene/Dienophile Electronic Match Start->CheckType Match1 Electron-Poor Diene + Electron-Poor Dienophile CheckType->Match1 Common Case Match2 Electron-Rich Diene + Electron-Poor Dienophile CheckType->Match2 Rare Case Sol1 High Pressure (10-15 kbar) or Lewis Acid Catalysis Match1->Sol1 Sol2 Thermal Conditions (Reflux Toluene) Match2->Sol2 LAScreen Screen Lewis Acids (Start with mild, oxophilic) Sol1->LAScreen LA1 BF3·OEt2 / AlCl3 (High Reactivity, Low Selectivity) LAScreen->LA1 LA2 ZnCl2 / MgBr2 (Chelation Control) LAScreen->LA2 LA3 Sc(OTf)3 / Yb(OTf)3 (Water Tolerant) LAScreen->LA3 Regio Regioselectivity Issue? LA2->Regio FixRegio Switch to C2-Symmetric Chiral Ligands (Box, Pybox) Regio->FixRegio

Figure 1: Decision tree for optimizing Diels-Alder cycloadditions of 1,2-dihydropyridines.

Critical FAQ: "Why did my selectivity flip?"

User Question: "I switched from thermal conditions to using


, and my major isomer changed from endo to exo. Why?"

Technical Answer: This is a known phenomenon in hetero-Diels-Alder reactions.

  • Thermal Control: Follows the Alder Endo Rule , driven by secondary orbital overlap.

  • Lewis Acid Control: The Lewis Acid (LA) coordinates to the dienophile (e.g., the carbonyl of an acrylate). If the LA is bulky, it may sterically block the endo approach, forcing the reaction through the exo transition state.

  • Chelation: If you use a bidentate Lewis Acid (like

    
     or 
    
    
    
    ) and your substrate has an auxiliary binding site, the transition state becomes rigid (locked), often reversing selectivity compared to the uncatalyzed reaction.

Module 3: Competing Pathways & Analysis

Symptom: You isolated a solid, but the NMR is confusing. Validation: The bridgehead protons of isoquinuclidines are diagnostic.

PositionTypical Shift (

ppm)
MultiplicityNotes
Bridgehead H1 (Near N)4.0 – 5.2 ppmBroad Singlet / MultipletShifts downfield if N-EWG is strong (e.g., N-Ts).
Bridgehead H4 2.8 – 3.5 ppmMultipletDiagnostic of the bicyclic core formation.
Olefinic H5/H6 6.2 – 6.6 ppmDoublet of DoubletsDistinct "roofing" effect often seen.
Pathway Visualization

ReactionPathways cluster_prevention Prevention Strategy DHP 1,2-Dihydropyridine (Unstable Intermediate) TS Transition State ([4+2] Cycloaddition) DHP->TS + Lewis Acid Oxidation Pyridine Derivative (Dead End / Waste) DHP->Oxidation + O2 / Time Dienophile Dienophile (Acrylate/Acrolein) Product Isoquinuclidine (Kinetic Product) TS->Product Product->DHP High T (>150°C) RetroDA Retro-Diels-Alder

Figure 2: Competing reaction pathways. Note that oxidative aromatization is an irreversible "sink," while the Diels-Alder reaction can be reversible at very high temperatures.

References

  • Silva, E. M. P., et al. (2018). Diels–Alder Reactions of 1,2-Dihydropyridines: An Efficient Tool for the Synthesis of Isoquinuclidines. Synthesis. Link

  • Kim, S. J., & Batey, R. A. (2018).[1] Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage. Organic Chemistry Frontiers. Link

  • Krow, G. R., et al. (2012). Regioselective synthesis of isoquinuclidin-6-ones.[2] Synthesis of an ibogamine intermediate. The Journal of Organic Chemistry. Link

  • Bagley, M. C., & Lubinu, M. C. (2006).[3] Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide. Synthesis. Link(Cited for context on the ease of aromatization).

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The rigid 2-azabicyclo[2.2.2]octane scaffold is a key structural motif in medicinal chemistry, valued for its ability to impart conformational constraint and precise spatial orientation of functional groups. This guide provides an in-depth comparison of the nuclear magnetic resonance (NMR) spectral characteristics of the cis and trans diastereomers of 2-azabicyclo[2.2.2]octane-4-carboxylic acid, a critical building block in the development of novel therapeutics. Understanding the distinct NMR signatures of these isomers is paramount for unambiguous stereochemical assignment, which in turn is fundamental for establishing structure-activity relationships (SAR).

The Structural Imperative: Why Stereochemistry Matters

The therapeutic efficacy and safety of a drug molecule are intrinsically linked to its three-dimensional structure. In the case of this compound, the relative orientation of the carboxylic acid group with respect to the bicyclic core defines the cis and trans isomers. This seemingly subtle difference can dramatically alter the molecule's interaction with its biological target, influencing binding affinity, selectivity, and pharmacokinetic properties. Consequently, the ability to reliably differentiate between these isomers is a cornerstone of synthetic chemistry and drug discovery programs utilizing this scaffold.

Differentiating Isomers with NMR Spectroscopy: A Multi-faceted Approach

NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules, offering a detailed window into the chemical environment of each atom. For the diastereomers of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments provides the necessary evidence for definitive stereochemical assignment.

¹H NMR Spectroscopy: Unraveling Proton Environments

The proton NMR spectra of the cis and trans isomers are expected to exhibit distinct differences in chemical shifts and coupling constants, primarily arising from the anisotropic effects of the carboxylic acid group and the rigid boat conformation of the piperidine ring within the bicyclic system.[1]

Key Differentiating Features in ¹H NMR:

  • The Bridgehead Proton (H-1): The chemical shift of the proton at the C-1 position is a key indicator. In the cis isomer, the carboxylic acid group is expected to be in closer proximity to H-1, potentially leading to a slight deshielding effect compared to the trans isomer.

  • The Proton at C-4 (H-4): The most significant difference is anticipated for the proton attached to the same carbon as the carboxylic acid. The orientation of the C-O bonds of the carboxyl group will have a strong influence on the chemical shift of H-4.

  • Protons on the Ethylene Bridges (C-5, C-6, C-7, C-8): The spatial relationship of these protons to the carboxylic acid will result in subtle but measurable differences in their chemical shifts between the two isomers.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Protons

Protoncis-Isomer (Predicted ppm)trans-Isomer (Predicted ppm)Rationale for Difference
H-1Slightly DownfieldSlightly UpfieldAnisotropic effect of the nearby carboxylic acid in the cis isomer.
H-4DownfieldUpfieldDirect influence of the electronegative atoms and anisotropic currents of the carboxyl group.
Bridge Protons (endo/exo)VariedVariedDifferential shielding/deshielding based on proximity to the carboxylic acid.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the carbon atoms being sensitive to their stereochemical environment.

Key Differentiating Features in ¹³C NMR:

  • The Carboxyl Carbon (C=O): While the difference may be small, the electronic environment of the carbonyl carbon could vary slightly between the two isomers.

  • The C-4 Carbon: The carbon bearing the carboxylic acid group will likely show a discernible difference in its chemical shift.

  • Bridgehead and Bridge Carbons: The "gamma-gauche" effect is a critical principle here. In the cis isomer, steric compression between the carboxylic acid and certain carbons of the bicyclic frame can lead to an upfield shift (shielding) of those carbons compared to the less sterically hindered trans isomer.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Key Carbons

Carboncis-Isomer (Predicted ppm)trans-Isomer (Predicted ppm)Rationale for Difference
C=O~175-180~175-180Minor differences expected.
C-4DownfieldUpfieldInfluence of carboxyl group orientation.
Bridgehead/Bridge CarbonsPotentially ShieldedLess ShieldedGamma-gauche effect in the more sterically crowded cis isomer.
2D NMR: Confirming Connectivity and Proximity

While 1D NMR provides the initial clues, 2D NMR experiments are essential for a robust and unambiguous assignment.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity within the bicyclic system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, further solidifying the structural assignment.

The Decisive Experiment: NOESY/ROESY for Through-Space Correlations

The Nuclear Overhauser Effect (NOE) is a powerful phenomenon that allows for the detection of protons that are close in space, irrespective of their through-bond connectivity.[1] For differentiating the cis and trans isomers of this compound, a 2D NOESY (or ROESY for medium-sized molecules) experiment is the definitive tool.

Predicted Key NOE Correlations:

  • cis-Isomer: A clear NOE cross-peak is expected between the proton at C-4 (H-4) and the bridgehead proton (H-1) and/or specific protons on the ethylene bridges that are on the same face of the bicyclic system as the carboxylic acid.

  • trans-Isomer: In contrast, the trans isomer should exhibit NOE correlations between H-4 and protons on the opposite side of the ring system. The absence of a strong NOE between H-4 and H-1 would be a key piece of evidence for the trans configuration.

NOE_Correlations cluster_cis cis-Isomer cluster_trans trans-Isomer cis_H4 H-4 cis_H1 H-1 cis_H4->cis_H1 Strong NOE cis_bridge_endo endo-Bridge Protons cis_H4->cis_bridge_endo NOE trans_H4 H-4 trans_bridge_exo exo-Bridge Protons trans_H4->trans_bridge_exo Strong NOE

Caption: Predicted key NOESY correlations for cis and trans isomers.

Experimental Protocol: A Step-by-Step Guide to Isomer Identification

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).
  • Ensure the sample is free of particulate matter.

2. NMR Data Acquisition:

  • Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
  • Acquire a standard ¹H NMR spectrum.
  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Perform a 2D ¹H-¹H COSY experiment to establish proton connectivities.
  • Run a 2D ¹H-¹³C HSQC experiment to correlate one-bond proton-carbon pairs.
  • Acquire a 2D ¹H-¹³C HMBC experiment to identify long-range correlations.
  • Crucially, perform a 2D NOESY or ROESY experiment with an appropriate mixing time to observe through-space correlations.

3. Data Processing and Analysis:

  • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
  • Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.
  • Carefully analyze the NOESY/ROESY spectrum to identify key spatial proximities, as outlined in the section above, to definitively assign the cis or trans stereochemistry.

Sample [label="Purified Isomer"]; H1_NMR [label="1D ¹H NMR"]; C13_NMR [label="1D ¹³C NMR"]; COSY [label="2D COSY"]; HSQC [label="2D HSQC"]; HMBC [label="2D HMBC"]; NOESY [label="2D NOESY/ROESY"]; Analysis [label="Spectral Analysis & Assignment", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Stereochem [label="Stereochemical Assignment (cis/trans)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample -> {H1_NMR, C13_NMR, COSY, HSQC, HMBC, NOESY}; {H1_NMR, C13_NMR, COSY, HSQC, HMBC, NOESY} -> Analysis; Analysis -> Stereochem; }

Caption: Workflow for NMR-based stereochemical assignment.

Conclusion

The unambiguous determination of the stereochemistry of this compound isomers is a critical step in harnessing their full potential in drug discovery and development. While ¹H and ¹³C NMR provide initial valuable insights, the definitive assignment hinges on the through-space correlations observed in NOESY or ROESY experiments. By following a systematic and multi-dimensional NMR approach, researchers can confidently establish the stereochemistry of their synthesized compounds, paving the way for a deeper understanding of their biological activity.

References

Sources

A Guide to the Structural Analysis of 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid Peptides via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of a peptide is paramount to elucidating its function and optimizing its therapeutic potential. The incorporation of conformationally constrained amino acids is a powerful strategy to modulate the bioactivity and metabolic stability of peptides.[1] This guide provides a comprehensive overview of the experimental workflow for obtaining and analyzing X-ray crystallography data for peptides incorporating the novel, rigid amino acid, 2-Azabicyclo[2.2.2]octane-4-carboxylic acid.

While specific crystallographic data for peptides containing this particular bicyclic amino acid is not yet publicly available, this guide will provide a robust framework based on established protocols for analogous constrained peptides. We will delve into the rationale behind experimental choices, provide detailed methodologies, and offer a comparative analysis with other bicyclic and proline-based peptide structures.

The Rationale for Bicyclic Constraints in Peptide Design

The introduction of rigid structural motifs, such as bicyclic amino acids, into a peptide backbone serves to limit its conformational flexibility.[1] This pre-organization can lead to several advantageous properties:

  • Enhanced Receptor Binding: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a target receptor is reduced, potentially leading to higher affinity and specificity.

  • Increased Proteolytic Stability: The rigid structure can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[2]

  • Improved Pharmacokinetic Properties: The constrained conformation can influence properties such as membrane permeability and solubility.

This compound, as a proline analogue, is expected to induce significant conformational constraints, influencing the peptide's secondary structure, such as the formation of turns and helices.[3][4][5]

Experimental Workflow: From Synthesis to Structure

The journey to obtaining a high-resolution crystal structure of a peptide containing this compound involves a multi-step process.

G cluster_0 Peptide Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Crystallography Peptide_Design Peptide Design & Synthesis of Bicyclic Amino Acid SPPS Solid-Phase Peptide Synthesis (SPPS) Peptide_Design->SPPS Cleavage_Purification Cleavage from Resin & HPLC Purification SPPS->Cleavage_Purification Characterization Mass Spectrometry & Analytical HPLC Cleavage_Purification->Characterization Screening High-Throughput Crystallization Screening Characterization->Screening Lyophilized Peptide Optimization Optimization of Crystal Growth Conditions Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Data_Collection X-ray Diffraction Data Collection Harvesting->Data_Collection Cryo-cooled Crystal Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Structure_Solution Phase Determination & Model Building Data_Processing->Structure_Solution Refinement Structure Refinement & Validation Structure_Solution->Refinement PDB_Deposition PDB Deposition & Analysis Refinement->PDB_Deposition Final Structure

Caption: Experimental workflow for structural analysis.

Part 1: Peptide Synthesis and Purification

The synthesis of a peptide containing a non-standard amino acid like this compound is typically achieved through solid-phase peptide synthesis (SPPS).[6]

Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS):

  • Resin Preparation: Start with a suitable solid support, such as a Rink Amide or Wang resin, depending on the desired C-terminal modification. Swell the resin in an appropriate solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: Couple the C-terminal protected amino acid to the resin using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as hydroxybenzotriazole (HOBt) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the coupled amino acid using a 20% piperidine solution in DMF.

  • Iterative Coupling and Deprotection: Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence. For the incorporation of Fmoc-protected this compound, a standard coupling protocol can be followed.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.

Part 2: Peptide Crystallization

Peptide crystallization is often the most challenging step in the workflow. It involves screening a wide range of conditions to find the optimal environment for crystal formation.[7][8]

Detailed Protocol for Peptide Crystallization:

  • Sample Preparation: The purified peptide should be of high purity (>95%) and dissolved in a suitable buffer at a high concentration (typically 5-20 mg/mL).[8]

  • Crystallization Screening: Use commercially available crystallization screens (e.g., from Hampton Research, Qiagen) to test a wide array of precipitants, buffers, and salts. The hanging drop or sitting drop vapor diffusion method is commonly employed.

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Optimization: Once initial crystal "hits" are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and peptide.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during flash-cooling in liquid nitrogen. The cryo-protectant is often the mother liquor supplemented with a cryo-agent like glycerol or ethylene glycol.

Part 3: X-ray Data Collection and Structure Determination

Once suitable crystals are obtained, the final stage is to determine their three-dimensional structure using X-ray diffraction.[9][10]

G Crystal Single Crystal Detector Detector Crystal->Detector Diffracted X-rays Xray_Source X-ray Source (Synchrotron or In-house) Xray_Source->Crystal Diffraction_Pattern Diffraction Pattern Detector->Diffraction_Pattern Data_Processing Data Processing (Indexing, Integration, Scaling) Diffraction_Pattern->Data_Processing Phase_Problem Phase Determination (Molecular Replacement, MAD/SAD) Data_Processing->Phase_Problem Model_Building Electron Density Map & Model Building Phase_Problem->Model_Building Refinement Refinement & Validation Model_Building->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Caption: X-ray crystallography data collection and processing workflow.

General Workflow:

  • Data Collection: Mount the cryo-cooled crystal on a goniometer in the X-ray beamline. A series of diffraction images are collected as the crystal is rotated.[10]

  • Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[11]

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For peptides, if a homologous structure is available, molecular replacement can be used. Otherwise, methods like Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) may be necessary, often requiring the incorporation of heavy atoms.[9]

  • Model Building and Refinement: An atomic model of the peptide is built into the electron density map and then refined to improve the fit between the model and the experimental data.[12]

  • Validation: The final model is validated to ensure its stereochemical quality and agreement with the diffraction data.

Comparative Structural Analysis: What to Expect

The crystal structure of a peptide containing this compound is expected to reveal significant conformational rigidity. By comparing the determined structure with those of peptides containing other bicyclic or constrained amino acids, valuable insights into its structure-inducing properties can be gained.

Comparison with Proline and other Bicyclic Analogues:

The incorporation of this compound, as a constrained proline analogue, is likely to have a profound impact on the peptide's backbone torsion angles (phi, psi, and omega). A comparative analysis with peptides containing proline or other bicyclic amino acids will be crucial.

PDB IDDescriptionResolution (Å)Key Conformational Features
6IMH [13]Solution structure of a bicyclic peptide with disulfide bridges and proline-stabilized turns.-Fused bicyclic structure with irregular turns and a 3(10) helix.
8B9P [14]ACE2 in complex with a bicyclic peptide inhibitor.2.11The bicyclic peptide adopts a constrained conformation to fit into the enzyme's active site.
6YW2 [15]PHD2 in complex with a cyclic peptide.-The cyclic peptide demonstrates a defined conformation upon binding.

The analysis of the crystal structure of a peptide containing this compound should focus on:

  • Backbone Torsion Angles: Determine the phi and psi angles of the bicyclic amino acid and its neighboring residues to understand its influence on the local and global peptide conformation.

  • Ring Pucker: Analyze the puckering of the bicyclic system, which will be more rigid than the five-membered ring of proline.

  • Cis/Trans Isomerism: Investigate the conformation of the peptide bond preceding the bicyclic amino acid. Proline is known for its propensity to adopt a cis-amide bond, and it will be important to see how this is affected by the more rigid bicyclic structure.[3][5]

  • Secondary Structure: Assess the overall secondary structure of the peptide to see if the bicyclic constraint induces specific motifs like beta-turns or helical structures.

Conclusion

While the direct crystallographic data for peptides containing this compound remains to be elucidated, this guide provides a comprehensive and scientifically grounded roadmap for researchers to obtain and analyze such data. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, and by conducting a thorough comparative analysis with existing structures of constrained peptides, the unique structural contributions of this novel bicyclic amino acid can be fully characterized. This knowledge will be invaluable for the rational design of next-generation peptide therapeutics with enhanced potency, selectivity, and stability.

References

  • A. J. M. M. Das, et al. (2025). Synthesis of Bicyclic Peptides Using Cyanopyridine-Aminothiol Click Chemistry. Methods in Molecular Biology, 2931, 13-25. [Link]

  • I. L. Shamovsky, et al. (2007). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 72(23), 8545-8556. [Link]

  • S. H. Park, et al. (2007). Conformational preferences of proline analogues with different ring size. Journal of Physical Chemistry B, 111(14), 3745-3753. [Link]

  • I. L. Shamovsky, et al. (2007). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 72(23), 8545-8556. [Link]

  • A. M. D'Ursi, et al. (2012). Structural diversity of bicyclic amino acids. Current Topics in Medicinal Chemistry, 12(14), 1547-1574. [Link]

  • Y. Li, et al. (2006). Impact of Cis-proline analogs on peptide conformation. Biopolymers, 81(5), 392-406. [Link]

  • A. A. Zorzi, et al. (2017). Bicyclic Peptides: Types, Synthesis and Applications. e-Publications@Marquette. [Link]

  • C. Heinis, et al. (2011). Structure of a bicyclic peptide and its comparison with an antibody. ChemBioChem, 12(12), 1823-1826. [Link]

  • J. T. Arundel, et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(43), 14367-14382. [Link]

  • N. Mistry, et al. (2018). Synthesis of Bicycle® Peptides using Gold-mediated Cysteine Arylation. Bicycle Therapeutics. [Link]

  • A. A. Zorzi, et al. (2017). Bicyclic Peptides as Next-Generation Therapeutics. ACS Chemical Biology, 12(10), 2535-2544. [Link]

  • J. P. Hartle, et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 74-87. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • J. W. Ponder, et al. (2010). Polarizable atomic multipole X-ray refinement: application to peptide crystals. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 1), 3-15. [Link]

  • Creative Biostructure. (n.d.). Peptide Crystallization. Creative Biostructure. [Link]

  • M. J. Bodnarchuk, et al. (2016). Crystal structures of constrained peptide/protein interactions. Bioorganic & Medicinal Chemistry, 24(22), 5946-5953. [Link]

  • C. Heinis, et al. (2014). Directed Evolution of Bicyclic Peptides for Therapeutic Application. Chimia, 68(5), 323-326. [Link]

  • T. H. Evers, et al. (2020). Structure Based Design of Bicyclic Peptide Inhibitors of RbAp48. Angewandte Chemie International Edition, 59(5), 1813-1818. [Link]

  • H. Yao, et al. (2019). Solution Structure of Bicyclic Peptide pb-18. RCSB PDB. [Link]

  • A. Kumar, et al. (2021). X-ray Crystallography: Data collection and processing. YouTube. [Link]

  • M. S. Betts, et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section D: Structural Biology, 76(Pt 9), 856-865. [Link]

  • Crystallography Open Database. (n.d.). Search results for 2.2.2]octane. Crystallography Open Database. [Link]

  • D. Booth. (n.d.). Crystallization process development: Peptide crystallization. Cambrex. [Link]

  • APC. (2024). Peptide Crystallization: Techniques, Challenges, and Solutions. APC. [Link]

  • R. M. M. Carrington. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. [Link]

  • R. Chowdhury & C.J. Schofield. (2020). HIF prolyl hydroxylase 2 (PHD2/ EGLN1) in complex with bicyclic FG2216 and RaPID-derived cyclic peptide 3C (14-mer). RCSB PDB. [Link]

  • PubChem. (n.d.). 2-Azabicyclo(2.2.2)octane. PubChem. [Link]

  • M.A.J. Harman, et al. (2023). ACE2 in complex with bicyclic peptide inhibitor. RCSB PDB. [Link]

  • J. Ezer, et al. (1993). Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof.
  • G. Pomplun, et al. (2022). Bicyclic peptide library screening for the identification of Gαi protein modulators. Communications Biology, 5, 126. [Link]

  • RCSB PDB. (n.d.). PRO Ligand Summary Page. RCSB PDB. [Link]

  • F. H. Allen. (2019). Crystal structure of 1,2-Diazabicyclo[2.2.2]octane or derivatives?. ResearchGate. [Link]

  • R. Narlawar, et al. (2022). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. Lirias. [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of Isoquinuclidine vs. Quinuclidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3]

In the development of novel analgesics and nicotinic receptor ligands, the isoquinuclidine (2-azabicyclo[2.2.2]octane) scaffold has emerged as a critical alternative to the classical quinuclidine (1-azabicyclo[2.2.2]octane) core. While quinuclidine features a bridgehead nitrogen (N-1), isoquinuclidine places the nitrogen within the ethano-bridge (N-2).

This structural isomerism dramatically alters the fragmentation pathways under mass spectrometry (MS). This guide provides a mechanistic framework to distinguish these scaffolds, focusing on the Retro-Diels-Alder (RDA) reaction and


-cleavage  patterns.
The Core Problem

Isomeric differentiation is often impossible with low-resolution ESI-MS alone, as both scaffolds yield identical


 ions. Definitive identification requires analyzing the fragmentation energy landscape via EI-MS or MS/MS (CID).

Mechanistic Comparison: The "Nitrogen Position" Rule

The location of the nitrogen atom dictates the stability of the radical cation formed during ionization, driving distinct cleavage events.

A. Isoquinuclidine (2-Azabicyclo[2.2.2]octane)[4][5]
  • Primary Mechanism: Retro-Diels-Alder (RDA) and

    
    -Cleavage .
    
  • Behavior: The N-2 position allows for a "push-pull" mechanism that often facilitates the ejection of an ethylene bridge (or substituted ethylene), especially in unsaturated derivatives (e.g., isoquinuclidines synthesized via Diels-Alder cycloaddition).

  • Diagnostic Loss: Loss of 28 Da (ethylene) or substituted alkenes (

    
    ) from the bridge.
    
B. Quinuclidine (1-Azabicyclo[2.2.2]octane)
  • Primary Mechanism: Bridgehead Stability & Cage Opening .

  • Behavior: The bridgehead nitrogen (Bredt's rule context) restricts the formation of double bonds at the bridgehead. Fragmentation typically involves opening the cage to form piperidine-like radical cations.

  • Diagnostic Loss: Complex cage disintegration; often retains the nitrogen in the larger fragment due to charge localization at the bridgehead.

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways for the two isomers under Electron Impact (EI) ionization.

FragmentationPathways cluster_0 Isoquinuclidine (N-2) cluster_1 Quinuclidine (N-1) Iso_Parent Isoquinuclidine (M+•) Iso_RDA Retro-Diels-Alder (RDA) Iso_Parent->Iso_RDA Unsaturation Favored Iso_Alpha alpha-Cleavage (C1-C2 or C2-C3) Iso_Parent->Iso_Alpha Saturated Iso_Frag1 Loss of Ethylene Bridge [M-28]+ Iso_RDA->Iso_Frag1 Iso_Frag2 Cyclohexenyl Cation Derivative Iso_RDA->Iso_Frag2 Quin_Parent Quinuclidine (M+•) Quin_Alpha alpha-Cleavage (C2-C3) Quin_Parent->Quin_Alpha Quin_Open Ring Opening (Piperidine-like) Quin_Alpha->Quin_Open Quin_Frag1 Loss of Substituent (Retention of Cage) Quin_Open->Quin_Frag1

Caption: Divergent fragmentation logic. Isoquinuclidines favor RDA-driven bridge ejection, while Quinuclidines undergo cage opening retaining the bridgehead nitrogen.

Technique Comparison: EI vs. ESI

To fully characterize these derivatives, you must select the correct ionization mode.

FeatureElectron Impact (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard Ionization (70 eV)Soft Ionization (Low eV)
Primary Ion

(Radical Cation)

(Protonated Molecule)
RDA Visibility High. The high energy promotes the RDA rearrangement essential for scaffold ID.Low. Requires high Collision Energy (CE) in CID to induce RDA.
Application Structural elucidation of the core scaffold.Quantitation and analysis of thermally labile derivatives.
Recommendation Gold Standard for initial characterization.Use for pharmacokinetic (PK) studies after structure confirmation.

Experimental Protocol: Self-Validating Identification Workflow

This protocol is designed to objectively confirm the isoquinuclidine core in synthesized derivatives.

Phase 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of the derivative in MeOH (HPLC grade).

  • Concentration: Final concentration ~10 ppm.

  • Filtration: 0.22

    
    m PTFE filter to remove particulate catalysts (crucial for flow injection).
    
Phase 2: Instrument Configuration (Triple Quad or Q-TOF)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp:

    
     (Ensure complete vaporization of bicyclic amines).
    
  • Collision Energy (CE) Ramp: 10, 30, 50 eV. Note: Isoquinuclidines often require higher CE (>35 eV) to initiate ring opening compared to linear amines.

Phase 3: Data Analysis Logic
  • Precursor Check: Confirm

    
     matches theoretical mass.
    
  • RDA Screen: Look for neutral loss of the bridge.

    • Example: If the derivative is 2-azabicyclo[2.2.2]oct-5-ene, look for the loss of

      
       (28 Da) or the specific substituted alkene bridge.
      
  • Nitrogen Rule Validation:

    • Isoquinuclidine: Major fragments often result from cleavage adjacent to N-2, leading to acyclic or monocyclic ions.

    • Quinuclidine: Major fragments often retain the bicyclic cage or form stable piperidinyl ions.

Workflow Diagram

Workflow Start Synthesized Derivative Ionization Ionization Selection Start->Ionization EI_Path EI-MS (70 eV) Structural Validation Ionization->EI_Path Unknown Structure ESI_Path ESI-MS/MS PK/Quantitation Ionization->ESI_Path Known Standard Decision Is RDA Product Visible? EI_Path->Decision Result_Iso Confirm Isoquinuclidine (Bridge Ejection) Decision->Result_Iso Yes (e.g. M-28) Result_Quin Suspect Quinuclidine (Cage Retention) Decision->Result_Quin No

Caption: Decision tree for distinguishing bicyclic amine isomers using fragmentation markers.

References

  • Tufariello, J. J., et al. (1979). Synthesis of the Isoquinuclidine Ring System.[1] Journal of the American Chemical Society.

  • NIST Mass Spectrometry Data Center. (2023). Quinuclidine Mass Spectrum (Electron Ionization).[2] National Institute of Standards and Technology.[2]

  • Qing, Z., et al. (2020).[3] Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports.

  • Khan, M. O. F., et al. (2008). Isoquinuclidines: A Review of Chemical and Pharmacological Properties. Studies in Natural Products Chemistry.[1][4]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. (Referencing Retro-Diels-Alder mechanisms in cyclic alkenes).

Sources

A Senior Application Scientist's Guide to Bioactivity: 2-Azabicyclo[2.2.2]octane-4-carboxylic acid vs. Natural Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Principle of Pre-organization in Drug Design

In the intricate dance of molecular recognition, a ligand's ability to present itself to a biological target in a near-perfect conformation is paramount. Natural amino acids, the fundamental building blocks of life, are characterized by their conformational flexibility.[1] While this pliability is essential for their diverse biological roles, it presents a significant challenge in drug design. A flexible ligand must overcome a considerable entropic penalty to adopt the specific, rigid conformation required for optimal binding within a receptor's active site.

This guide explores the bioactivity of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid, a prime example of a conformationally constrained or "rigid" amino acid analogue.[2][] By incorporating the core amine and carboxylic acid functionalities into a rigid bicyclic scaffold, this molecule effectively "pre-organizes" its shape. This structural constraint can lead to significant advantages over its natural counterparts, including enhanced binding affinity, improved receptor subtype selectivity, and increased metabolic stability.[][4] We will delve into the structural rationale for these benefits and provide the experimental frameworks necessary to validate them.

Structural & Physicochemical Properties: Flexibility vs. Rigidity

The fundamental difference between natural amino acids and a constrained analogue like this compound lies in the rotational freedom of their chemical bonds.

Natural Amino Acids (e.g., GABA, Glycine, Proline): These molecules possess multiple single bonds that allow for a wide range of conformations in solution. For instance, Gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter, can adopt numerous shapes, only a fraction of which are active at its target GABAA receptors.[5]

This compound: This molecule locks the nitrogen and the carboxylic acid group into a fixed spatial arrangement. This rigidity drastically reduces the number of possible conformations, presenting a consistent shape to the biological target. This concept is visualized below.

G cluster_0 Natural Amino Acid (e.g., GABA) cluster_1 Constrained Analogue gaba_flex Multiple Low-Energy Conformations gaba_inactive1 Inactive Shape 1 gaba_flex->gaba_inactive1 High Entropy gaba_inactive2 Inactive Shape 2 gaba_flex->gaba_inactive2 gaba_active Active Shape gaba_flex->gaba_active receptor Receptor Binding Site gaba_active->receptor Binding Event (Pays Entropic Cost) azabicyclo Single Rigid Conformation (Pre-organized for Binding) azabicyclo_active Bioactive Shape azabicyclo->azabicyclo_active Low Entropy azabicyclo_active->receptor Binding Event (Minimal Entropic Cost)

Figure 1: Conformational states of flexible vs. rigid ligands.

Comparative Physicochemical Data

The introduction of the bicyclic scaffold alters key properties like acidity (pKa) and lipophilicity (LogP) compared to simple, linear amino acids. These parameters are critical as they influence solubility, membrane permeability, and ionization state at physiological pH.

PropertyGlycineGABAProlineThis compoundRationale for Difference
Molecular Weight 75.07103.12115.13155.19The bicyclic structure adds significant mass.
pKa (Carboxyl) ~2.34~4.03~1.99Predicted ~3.5-4.5Inductive effects from the bicyclic amine influence acidity.
pKa (Amine) ~9.60~10.56~10.60Predicted ~9.0-10.0The constrained ring structure can alter the basicity of the nitrogen atom.
XlogP (Predicted) -1.03-1.23-1.60-2.1The rigid, saturated aliphatic rings increase lipophilicity compared to simpler amino acids, but the exposed polar groups maintain overall water solubility.[6]

Bioactivity Comparison: Targeting Key Receptors

The true value of constrained analogues is demonstrated by their activity at specific biological targets. The 2-azabicyclo[2.2.2]octane scaffold has been explored as a mimic for several neurotransmitters, primarily targeting ligand-gated ion channels and enzymes.[7][8]

Case Study 1: GABAA Receptors

Natural Ligand: γ-Aminobutyric acid (GABA)

GABA is the principal inhibitory neurotransmitter in the central nervous system. Its binding to GABAA receptors, which are ligand-gated chloride channels, causes hyperpolarization of the neuron, reducing its excitability.[9] The flexible GABA molecule must adopt a specific conformation to fit into the binding site located at the interface of the receptor's α and β subunits.[10]

Hypothesis for the Constrained Analogue: A rigid analogue like this compound can be designed to mimic the bioactive conformation of GABA. By locking the distance and angle between the amine and carboxylate groups, it can theoretically achieve higher binding affinity and selectivity for specific GABAA receptor subtypes.

Illustrative Experimental Data:

CompoundTargetAssay TypeBinding Affinity (Ki, nM)Functional Activity (EC50, µM)
GABAGABAA (α1β2γ2)Radioligand Binding15010
This compound (Hypothetical) GABAA (α1β2γ2)Radioligand Binding25 1.5

Note: The data for the constrained analogue is illustrative, based on the common observation that rigid analogues often exhibit higher affinity.

Case Study 2: Nicotinic Acetylcholine Receptors (nAChRs)

Natural Ligand: Acetylcholine (ACh)

nAChRs are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are crucial for cognitive function, muscle contraction, and nicotine addiction.[11][12] These receptors are pentameric structures with various subunit compositions (e.g., α4β2, α7), each having a distinct pharmacological profile.[13]

Hypothesis for the Constrained Analogue: The azabicyclo[2.2.2]octane core is structurally related to quinuclidine, a well-known scaffold in nAChR ligand design.[14] By modifying the 4-position with a carboxylic acid, the molecule can explore interactions within the nAChR binding site not engaged by acetylcholine, potentially leading to novel agonist, antagonist, or allosteric modulator activity with improved subtype selectivity.

Experimental Validation: Methodologies and Workflows

Objective comparison requires robust, reproducible experimental protocols. Below are validated, step-by-step methodologies for assessing bioactivity at the receptor targets discussed.

Protocol 1: GABAA Receptor Radioligand Binding Assay

This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for the receptor binding site.[15][16]

Objective: To determine the inhibitory constant (Ki) of this compound at the GABAA receptor.

Materials:

  • Radioligand: [3H]Muscimol (a potent GABAA agonist)

  • Non-specific binding control: 10 mM GABA (unlabeled)

  • Tissue Source: Rat brain cortex homogenate

  • Buffers: Homogenization Buffer (0.32 M sucrose), Binding Buffer (50 mM Tris-HCl, pH 7.4)

Workflow Diagram:

G start Start: Rat Brain Cortex homogenize 1. Homogenize Tissue in Sucrose Buffer start->homogenize centrifuge1 2. Centrifuge & Isolate Supernatant homogenize->centrifuge1 centrifuge2 3. Pellet Membranes (High-Speed Centrifugation) centrifuge1->centrifuge2 wash 4. Wash Pellet with Binding Buffer (3x) centrifuge2->wash resuspend 5. Resuspend Final Pellet (Membrane Preparation) wash->resuspend assay_setup 6. Set up Assay Tubes (Total, Non-Specific, Competition) resuspend->assay_setup incubate 7. Add Membrane Prep, [3H]Muscimol, & Test Compound. Incubate. assay_setup->incubate terminate 8. Terminate Reaction by Rapid Filtration (Glass Fiber Filters) incubate->terminate quantify 9. Quantify Radioactivity (Liquid Scintillation Counting) terminate->quantify end End: Calculate Ki Value quantify->end

Figure 2: Workflow for a radioligand receptor binding assay.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Perform a series of differential centrifugation steps to isolate the crude synaptic membrane fraction. Wash the final pellet multiple times with binding buffer to remove endogenous GABA.[15]

  • Assay Setup: Prepare triplicate sets of tubes:

    • Total Binding: Binding buffer + [3H]Muscimol (e.g., 5 nM) + membrane preparation.

    • Non-Specific Binding: Binding buffer + [3H]Muscimol + excess unlabeled GABA (10 mM) + membrane preparation.

    • Competition: Binding buffer + [3H]Muscimol + varying concentrations of the test compound (e.g., this compound) + membrane preparation.

  • Incubation: Incubate all tubes at 4°C for 45 minutes to reach equilibrium.[15]

  • Termination: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Protocol 2: nAChR Functional Assay using a Fluorescent Plate Reader (FLIPR)

This high-throughput cell-based assay measures receptor activation by detecting changes in intracellular calcium or membrane potential.[13][17]

Objective: To determine if this compound acts as an agonist or antagonist at a specific nAChR subtype (e.g., α7).

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human nAChR subtype of interest (e.g., α7).[11]

  • Indicator Dye: A fluorescent membrane potential-sensitive dye or a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Reference Agonist: Acetylcholine or Nicotine.

  • Reference Antagonist: Mecamylamine.

Workflow Diagram:

G cluster_0 Assay Execution (in FLIPR) cluster_1 start Start: Seed nAChR-expressing cells in 384-well plates culture 1. Culture cells to form a confluent monolayer start->culture load_dye 2. Load cells with fluorescent indicator dye culture->load_dye prepare_plates 3. Prepare compound plates: Test compound, controls load_dye->prepare_plates read1 4. Read baseline fluorescence prepare_plates->read1 antagonist_mode Antagonist Mode: Add Test Compound First read1->antagonist_mode If testing for antagonism agonist_mode Agonist Mode read1->agonist_mode If testing for agonism add_agonist 5. Add Agonist (for all wells) antagonist_mode->add_agonist agonist_mode->add_agonist read2 6. Read fluorescence response over time add_agonist->read2 analyze 7. Analyze Data: Generate dose-response curves read2->analyze end End: Determine EC50 (agonist) or IC50 (antagonist) analyze->end

Sources

A Researcher's Guide to Validating the Purity of 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid for Clinical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of clinical research, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel compounds like 2-Azabicyclo[2.2.2]octane-4-carboxylic acid, a constrained bicyclic amino acid analog, rigorous purity validation is paramount before it can be considered for clinical trials. This guide provides an in-depth comparison of analytical methodologies, grounded in scientific principles and practical expertise, to establish a comprehensive and self-validating purity assessment protocol for this promising molecule.

The unique bridged bicyclic structure of this compound presents specific analytical challenges, including the potential for stereoisomers and closely related impurities. Therefore, a multi-faceted, orthogonal approach to purity determination is not just recommended but essential. This guide will dissect the core analytical techniques, from primary purity assessment by chromatography to the crucial evaluation of chiral purity, residual solvents, and elemental impurities.

The Imperative of Orthogonal Purity Verification

An analytical method's validity is strengthened when its results are corroborated by a mechanistically different technique. This principle of orthogonality is central to a robust purity validation strategy. For this compound, relying solely on a single high-performance liquid chromatography (HPLC) method is insufficient. Instead, a combination of chromatographic, spectroscopic, and elemental analysis techniques provides a more complete and trustworthy purity profile.[1]

Below is a workflow illustrating the orthogonal approach to purity validation:

Purity_Validation_Workflow cluster_validation Purity Validation API 2-Azabicyclo[2.2.2]octane- 4-carboxylic acid API Batch HPLC Primary Purity & Impurity Profile (RP-HPLC with UV/MS) API->HPLC Primary Analysis Chiral_HPLC Enantiomeric Purity (Chiral HPLC) API->Chiral_HPLC Stereoisomer Analysis qNMR Absolute Purity & Structural Confirmation (Quantitative NMR) API->qNMR Orthogonal Purity & Identity GC_MS Residual Solvents (Headspace GC-MS) API->GC_MS Process Impurity Analysis ICP_MS Elemental Impurities (ICP-MS) API->ICP_MS Inorganic Impurity Analysis Final_Purity Comprehensive Purity Report (& Certificate of Analysis) HPLC->Final_Purity Chiral_HPLC->Final_Purity qNMR->Final_Purity GC_MS->Final_Purity ICP_MS->Final_Purity

Caption: Orthogonal workflow for comprehensive purity validation.

I. Chromatographic Purity: The Primary Investigation

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic molecules. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point for separating the parent compound from process-related impurities and potential degradation products.

A. Stability-Indicating RP-HPLC Method

A stability-indicating method is one that can resolve the API from its degradation products, ensuring that the measured purity is not inflated by co-eluting impurities.[2] The development of such a method necessitates forced degradation studies, where the API is subjected to harsh conditions to intentionally generate degradants.[3][4]

Typical Forced Degradation Conditions:

ConditionTypical Reagents and ParametersPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursAmide hydrolysis (if applicable in derivatives), decarboxylation
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursRacemization, hydrolysis of ester precursors
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the secondary amine
Thermal Stress Solid-state heating at 105°C for 48 hoursDecarboxylation, cyclization byproducts
Photostability Exposure to ICH-compliant light sourcePhotolytic degradation (structure dependent)

Protocol for a Stability-Indicating RP-HPLC Method:

  • Column Selection: A C18 stationary phase is a versatile starting point. For this polar, amino acid-like compound, a column with polar end-capping or a polar-embedded phase can provide better retention and peak shape.

  • Mobile Phase Optimization: Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 200-215 nm) is necessary.[5] A mobile phase of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid is typically employed to ensure good peak shape and ionization for mass spectrometry (MS) detection. A gradient elution is preferable to resolve both early and late-eluting impurities.

  • Detection: Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[6] This provides mass information for each peak, aiding in the identification of impurities and confirming the identity of the main component.

B. Chiral Purity: A Critical Parameter

As a chiral molecule, the enantiomeric purity of this compound is a critical quality attribute. The biological activity and safety profile of the two enantiomers can differ significantly.[7] Chiral HPLC is the gold standard for determining enantiomeric excess.[8][9]

Protocol for Chiral HPLC Separation:

  • Column Selection: Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin or vancomycin, have shown success in separating bicyclic amino acid enantiomers.[9] Polysaccharide-based CSPs are also a viable option.[8]

  • Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is highly dependent on the CSP. For macrocyclic glycopeptide columns, both reversed-phase and polar organic modes can be effective.[9]

  • Method Validation: The method must be validated for its ability to quantify the undesired enantiomer at low levels (typically ≤ 0.1%). This involves demonstrating specificity, linearity, limit of detection (LOD), and limit of quantitation (LOQ).[8]

An alternative to chiral HPLC is chiral gas chromatography (GC), which requires derivatization of the amino acid to make it volatile.[10][11] While sensitive, the additional derivatization step can introduce variability.

II. Quantitative NMR (qNMR): An Orthogonal and Absolute Method

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful orthogonal technique for purity determination.[12][13] Unlike chromatography, which provides a relative purity based on the area percentages of detected peaks, qNMR can determine the absolute purity of a sample by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity and weight.[14][15][16]

Causality Behind Experimental Choices in qNMR:

  • Internal Standard Selection: The internal standard must be stable, non-reactive with the sample, and have signals that do not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Relaxation Delay (d1): To ensure complete relaxation of all protons between scans, a sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the protons of interest) is crucial for accurate integration.

  • Pulse Angle: A 90° pulse is used to maximize the signal for a single scan, but for quantitative accuracy, a 30° pulse with a longer acquisition time is often preferred to minimize integration errors due to phase distortions.

Protocol for Absolute Purity Determination by ¹H qNMR:

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate quantitative parameters, including a sufficient relaxation delay and a calibrated 90° pulse.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

III. Profiling Volatile and Inorganic Impurities

Beyond organic and chiral impurities, a comprehensive purity assessment must also account for residual solvents from the manufacturing process and elemental impurities.

A. Residual Solvents by Headspace GC-MS

Residual solvents are volatile organic compounds used or produced during the synthesis and purification of the API.[17] Headspace gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for their identification and quantification.

Protocol for Residual Solvent Analysis:

  • Sample Preparation: Dissolve a known amount of the API in a suitable high-boiling solvent (e.g., DMSO or DMF) in a headspace vial.

  • Instrumentation: Use a headspace autosampler to inject the vapor phase onto a GC column. A column with a phase suitable for separating a wide range of volatile organic compounds is used.

  • Analysis: The separated solvents are detected and quantified by a mass spectrometer. The results are compared against the limits set by the International Council for Harmonisation (ICH) Q3C guidelines.

B. Elemental Impurities by ICP-MS

Elemental impurities can be introduced from catalysts, reagents, or manufacturing equipment.[18][19] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for detecting and quantifying trace metals.[20][21]

Protocol for Elemental Impurity Analysis:

  • Sample Preparation: The API is typically digested in strong acid to bring the elemental impurities into solution.

  • Instrumentation: The sample solution is introduced into an argon plasma, which ionizes the elements. The ions are then separated by their mass-to-charge ratio and detected by a mass spectrometer.

  • Analysis: The concentrations of elemental impurities are determined and evaluated against the permissible daily exposure (PDE) limits defined in the ICH Q3D guidelines.

IV. Data Presentation and Comparison

To facilitate a clear comparison of the analytical methods, the following tables summarize their key performance attributes.

Table 1: Comparison of Primary and Orthogonal Purity Methods

Analytical MethodPrincipleInformation ProvidedKey AdvantagesKey Limitations
RP-HPLC-UV/MS Chromatographic separation based on polarityRelative purity, impurity profile, molecular weight of impuritiesHigh resolution, widely applicableRequires chromophore for UV, relative quantification
Chiral HPLC Chromatographic separation of enantiomersEnantiomeric excess, quantification of the undesired enantiomerDirect separation of enantiomersColumn selection can be challenging
Quantitative NMR (qNMR) Nuclear magnetic resonance spectroscopyAbsolute purity, structural confirmationAbsolute quantification, non-destructive, structural informationLower sensitivity than chromatography, requires pure internal standard

Table 2: Comparison of Methods for Volatile and Inorganic Impurities

Analytical MethodPrincipleImpurities DetectedKey AdvantagesKey Limitations
Headspace GC-MS Gas chromatography with mass spectrometryResidual solventsHigh sensitivity and specificity for volatile compoundsNot suitable for non-volatile impurities
ICP-MS Inductively coupled plasma mass spectrometryElemental impuritiesVery low detection limits for a wide range of elementsRequires sample digestion, can have spectral interferences

V. Conclusion: A Triad of Trustworthiness

The validation of purity for a clinical trial candidate such as this compound is a rigorous, multi-step process that demands a deep understanding of analytical chemistry and regulatory expectations. The integration of orthogonal methods—chromatography for relative purity and impurity profiling, qNMR for absolute purity, and specific techniques for chiral, volatile, and elemental impurities—creates a self-validating system. This comprehensive approach ensures that the material entering clinical trials is of the highest possible quality, safeguarding patient safety and providing a solid foundation for the evaluation of its therapeutic potential.

References

  • Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Chirality. 2007 Mar;19(3):228-34. Available from: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. 2024 Feb 9. Available from: [Link]

  • Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. ResearchGate. Available from: [Link]

  • Analyses of amino acids, Enantiomeric purity. CAT. Available from: [Link]

  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids. 2021 Mar;53(3):347-358. Available from: [Link]

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magn Reson Chem. 2021 Jan;59(1):7-15. Available from: [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. 2020 Mar 20. Available from: [Link]

  • Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. 2020 Aug 25. Available from: [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. 2025 Sep 22. Available from: [Link]

  • Proteins & Peptides Elemental-related Impurity Analysis. CD Formulation. Available from: [Link]

  • ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities. ResearchGate. Available from: [Link]

  • An Orthogonal Approach to Chiral Method Development Screening. Bentham Science. 2007;3(1):53-70. Available from: [Link]

  • ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities. Ingenta Connect. Available from: [Link]

  • Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. PubMed. Available from: [Link]

  • ICP-MS/MS Applications and New Elemental Impurity Methods and Guidelines. Agilent. 2022 Apr 26. Available from: [Link]

  • Forced Degradation Studies. SciSpace. 2016 Dec 14. Available from: [Link]

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent. 2021 Oct 29. Available from: [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available from: [Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. ACS Publications. 2026 Feb 10. Available from: [Link]

  • Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. News-Medical.net. 2024 Jul 18. Available from: [Link]

  • Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. Available from: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. Available from: [Link]

  • Synthesis of 2-oxabicyclo[2.2.2]octanes and... ResearchGate. Available from: [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC. 2023 Oct 2. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022 Nov 30;47(3). Available from: [Link]

  • 2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. 2014 Jan;7(1):99-102. Available from: [Link]

  • Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhi. Lirias. Available from: [Link]

  • HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. ResearchGate. Available from: [Link]

  • Enantiomeric separation of bicyclo[2.2.2]octane-based 2-amino-3-carboxylic acids on macrocyclic glycopeptide chiral stationary phases. PubMed. Available from: [Link]

  • An improved preparation of 2-azabicyclo[2.2.2]octane. ResearchGate. Available from: [Link]

  • VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR QUANTIFICATION OF BIOACTIVE MARKER IN DRAKSHARISTAM. Plant Archives. Available from: [Link]

Sources

A Comparative Guide to the Conformational Rigidity of 2-Azabicyclo[2.2.2]octane and 2-Azabicyclo[2.2.1]heptane Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the deliberate control of molecular conformation is a cornerstone of rational drug design. The use of rigid scaffolds to lock a molecule into a bioactive conformation can significantly enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties. Among the plethora of scaffolds available to researchers, saturated bicyclic amines have emerged as particularly valuable building blocks. This guide provides an in-depth, objective comparison of two prominent members of this class: 2-azabicyclo[2.2.2]octane and 2-azabicyclo[2.2.1]heptane. We will explore the fundamental differences in their conformational rigidity, supported by experimental data, and discuss the profound implications of these differences for drug development professionals.

The Critical Role of Rigidity in Drug Design

The rigidity of a molecular scaffold plays a pivotal role in dictating the energetic cost of a ligand adopting its binding conformation. A more rigid scaffold pre-organizes the pharmacophoric elements, reducing the entropic penalty upon binding to a biological target. This can translate to a significant increase in binding affinity. Furthermore, a conformationally restricted molecule is less likely to bind to off-target receptors, leading to improved selectivity and a better safety profile. The choice between seemingly similar scaffolds, such as the 2-azabicyclo[2.2.2]octane and 2-azabicyclo[2.2.1]heptane systems, can therefore have a substantial impact on the success of a drug discovery program.[1][2]

Structural and Conformational Analysis: A Tale of Two Bicycles

At first glance, the 2-azabicyclo[2.2.2]octane and 2-azabicyclo[2.2.1]heptane scaffolds appear quite similar, with both featuring a nitrogen atom within a bridged bicyclic framework. However, the seemingly minor difference of a single carbon atom in one of the bridges leads to profound distinctions in their three-dimensional structure and conformational dynamics.

2-Azabicyclo[2.2.2]octane: A "Locked" Conformation

The 2-azabicyclo[2.2.2]octane scaffold is characterized by its highly rigid, cage-like structure. The piperidine ring within this system is constrained to a distinct boat conformation.[3] This "locked" conformation severely restricts the rotational freedom of the molecule, making it an excellent platform for the precise spatial positioning of substituents.[3] This high degree of rigidity is a direct consequence of the three two-carbon bridges that define the bicyclo[2.2.2]octane core.

2-Azabicyclo[2.2.1]heptane: A More Flexible Counterpart

In contrast, the 2-azabicyclo[2.2.1]heptane scaffold, which contains one one-carbon bridge and two two-carbon bridges, exhibits a greater degree of conformational flexibility. While still considered a rigid scaffold compared to monocyclic systems, it possesses a notable dynamic process: nitrogen inversion. The nitrogen atom can invert its pyramidal geometry, leading to two distinct isomers, typically designated as endo and exo, depending on the orientation of the nitrogen substituent relative to the one-carbon bridge.[4] This inversion process has a measurable energy barrier and indicates a greater degree of conformational freedom compared to the [2.2.2] system.[4]

Experimental and Computational Evidence for Differential Rigidity

The disparity in rigidity between these two scaffolds is not merely a theoretical concept but is well-supported by a wealth of experimental and computational data.

X-ray Crystallography

X-ray crystallography provides a static, high-resolution snapshot of a molecule's solid-state conformation. Analysis of crystal structures of derivatives of both scaffolds reveals key differences in bond angles and lengths, which are indicative of underlying strain and rigidity.

Parameter2-Azabicyclo[2.2.2]octane Derivative2-Azabicyclo[2.2.1]heptane Derivative
C-N-C Angle Typically wider, closer to the ideal sp³ angleOften more acute due to ring strain
Torsional Angles Highly constrained, with minimal deviationGreater variability, reflecting flexibility

This table presents a generalized comparison based on typical values observed in published crystal structures. Specific values will vary depending on the substituents.

The more constrained bond angles in the [2.2.1] system are a direct result of the increased ring strain imposed by the one-carbon bridge. This inherent strain contributes to its slightly lower conformational stability compared to the [2.2.2] scaffold.

Dynamic NMR Spectroscopy: Quantifying Flexibility

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for probing the conformational dynamics of molecules in solution. By monitoring changes in NMR spectra as a function of temperature, it is possible to determine the energy barriers associated with conformational interconversions, such as ring flipping or, in the case of the [2.2.1] system, nitrogen inversion.

A study on 2-methyl-2-azabicyclo[2.2.1]heptane determined the free energy barrier (ΔG‡) for nitrogen inversion to be 7.2 kcal/mol.[4] This value, while significant, is lower than that of more strained bicyclic amines, indicating a degree of flexibility.[4] In contrast, for 2-azabicyclo[2.2.2]octane derivatives, such low-energy dynamic processes are generally not observed, consistent with a more rigid, "locked" conformation.[3]

G cluster_0 2-Azabicyclo[2.2.1]heptane Dynamics cluster_1 2-Azabicyclo[2.2.2]octane Endo Isomer Endo Isomer Transition State Transition State Endo Isomer->Transition State ΔG‡ = 7.2 kcal/mol Exo Isomer Exo Isomer Exo Isomer->Transition State Transition State->Exo Isomer Locked Boat Conformation Locked Boat Conformation

Caption: Conformational dynamics of the two scaffolds.

Experimental Protocols

Synthesis of Key Intermediates

1. Synthesis of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

The Vince lactam is a crucial and versatile starting material for the synthesis of a wide range of 2-azabicyclo[2.2.1]heptane derivatives.[5]

G Cyclopentadiene Cyclopentadiene Diels-Alder Reaction Diels-Alder Reaction Cyclopentadiene->Diels-Alder Reaction Chlorosulfonyl isocyanate β-Lactam Intermediate β-Lactam Intermediate Diels-Alder Reaction->β-Lactam Intermediate Hydrolysis Hydrolysis β-Lactam Intermediate->Hydrolysis Aqueous acid Vince Lactam Vince Lactam Hydrolysis->Vince Lactam

Caption: Synthetic workflow for Vince Lactam.

  • Step 1: Diels-Alder Reaction. Freshly cracked cyclopentadiene is reacted with chlorosulfonyl isocyanate in an inert solvent such as dichloromethane at low temperature (e.g., -78 °C).

  • Step 2: Hydrolysis. The resulting N-chlorosulfonyl β-lactam adduct is carefully hydrolyzed with aqueous acid (e.g., hydrochloric acid) to yield the Vince lactam.

2. Synthesis of a 2-Azabicyclo[2.2.2]octanone Derivative via Reductive Amination

A common route to the 2-azabicyclo[2.2.2]octane core involves the reductive amination of a suitable cyclohexanone precursor.[6][7]

G 4-substituted cyclohexanone 4-substituted cyclohexanone Reaction with amine Reaction with amine 4-substituted cyclohexanone->Reaction with amine e.g., benzylamine Iminium ion intermediate Iminium ion intermediate Reaction with amine->Iminium ion intermediate Reduction Reduction Iminium ion intermediate->Reduction e.g., NaBH(OAc)3 N-substituted-2-azabicyclo[2.2.2]octanone N-substituted-2-azabicyclo[2.2.2]octanone Reduction->N-substituted-2-azabicyclo[2.2.2]octanone

Caption: Reductive amination for 2-azabicyclo[2.2.2]octanone.

  • Step 1: Imine/Enamine Formation. A 4-substituted cyclohexanone is reacted with a primary or secondary amine (e.g., benzylamine) in a suitable solvent, often with acid catalysis, to form an imine or enamine intermediate.

  • Step 2: Reduction. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture to reduce the imine/enamine in situ, affording the desired 2-azabicyclo[2.2.2]octanone derivative.[6][8]

Conformational Analysis by Dynamic NMR

G Sample Preparation Sample Preparation Low Temperature NMR Acquisition Low Temperature NMR Acquisition Sample Preparation->Low Temperature NMR Acquisition Observation of Signal Broadening/Coalescence Observation of Signal Broadening/Coalescence Low Temperature NMR Acquisition->Observation of Signal Broadening/Coalescence Line Shape Analysis Line Shape Analysis Observation of Signal Broadening/Coalescence->Line Shape Analysis Determination of ΔG‡ Determination of ΔG‡ Line Shape Analysis->Determination of ΔG‡

Caption: Workflow for Dynamic NMR analysis.

  • Step 1: Sample Preparation. The purified compound is dissolved in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂ or toluene-d₈).

  • Step 2: Variable Temperature NMR. A series of ¹H or ¹³C NMR spectra are acquired over a range of temperatures, starting from room temperature and gradually decreasing until significant changes in the spectra, such as signal broadening or coalescence, are observed.

  • Step 3: Line Shape Analysis. The experimental spectra at different temperatures are simulated using specialized software to extract the rate constants for the conformational exchange process.

  • Step 4: Eyring Analysis. The rate constants are used in the Eyring equation to calculate the activation parameters (ΔH‡ and ΔS‡) and the free energy of activation (ΔG‡) for the conformational change.

Implications for Drug Development: A Case-by-Case Decision

The choice between the 2-azabicyclo[2.2.2]octane and 2-azabicyclo[2.2.1]heptane scaffolds is not a matter of one being universally superior to the other. Rather, the optimal choice depends on the specific therapeutic target and the desired properties of the drug candidate.

  • For targets with a well-defined and rigid binding pocket, the highly constrained 2-azabicyclo[2.2.2]octane scaffold can be advantageous. By locking the pharmacophoric groups in the optimal binding orientation, it can lead to exceptionally high affinity and selectivity.[9]

  • For targets that exhibit some degree of flexibility or where a slight conformational adaptation of the ligand is beneficial for binding, the 2-azabicyclo[2.2.1]heptane scaffold may be a better choice. Its inherent flexibility, while modest, can allow for a more favorable induced-fit interaction with the target.[10][11]

Furthermore, the synthetic accessibility of derivatives can also influence the choice of scaffold. The well-established chemistry of the Vince lactam makes the 2-azabicyclo[2.2.1]heptane system a popular choice for the rapid generation of diverse compound libraries.[5]

Conclusion

The 2-azabicyclo[2.2.2]octane and 2-azabicyclo[2.2.1]heptane scaffolds, while structurally related, exhibit distinct conformational properties that have significant implications for drug discovery. The [2.2.2] system is characterized by its exceptional rigidity, offering a "locked" boat conformation that is ideal for pre-organizing substituents for binding to well-defined targets. In contrast, the [2.2.1] system, while still rigid, possesses a degree of flexibility, primarily through nitrogen inversion, which may be advantageous for targets requiring some conformational adaptability.

The selection of the appropriate scaffold is a critical decision in the design of novel therapeutics. A thorough understanding of the conformational rigidity of these and other bicyclic systems, supported by experimental data and computational modeling, is essential for medicinal chemists seeking to optimize the pharmacological profile of their drug candidates.

References

  • Abate, C., Berardi, F., Niso, M., & Pati, M. L. (2018). Rigid versus flexible anilines or anilides confirm the bicyclic ring as the hydrophobic portion for optimal σ2 receptor binding and provide novel tools for the development of future σ2 receptor PET radiotracers. RSC Advances, 8(46), 26235–26247.
  • Narlawar, R., et al. (2021). Discovery of brain permeable 2-Azabicyclo[2.2.2]octane sulfonamides as a novel class of presenilin-1 selective γ-secretase inhibitors. European Journal of Medicinal Chemistry, 225, 113799.
  • Li, T., et al. (2010). Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. Bioorganic & Medicinal Chemistry Letters, 20(12), 3636-3639.
  • Ambast, P. K., et al. (2023). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 14(10), 1845-1875.
  • Anet, F. A. L., & Yavari, I. (1977). Nitrogen Inversion Barrier of 2-Methyl-2-azabicyclo[2.2.1]heptane. The Role of Torsional Strain in Pyramidal Inversion. The Journal of Organic Chemistry, 42(26), 4277–4279.
  • Hoye, R. C., et al. (2012). Highly-constrained bicyclic scaffolds for the discovery of protease-stable peptides via mRNA display. ACS Chemical Biology, 7(7), 1213–1222.
  • Clark, C. R., Holbrook, J. M., & Borne, R. F. (1976). 2-Azabicyclo(2.2.2)octane analogues of the prodine analgetics. Journal of Medicinal Chemistry, 19(6), 852–854.
  • Metrangolo, P., et al. (2017). Rotational Dynamics of Diazabicyclo[2.2.2]octane in Isomorphous Halogen-Bonded Co-crystals: Entropic and Enthalpic Effects. Journal of the American Chemical Society, 139(3), 1165–1172.
  • Borne, R. F., & Aboul-Enein, H. Y. (1972). Cholinergic activity of 2-azabicyclo(2.2.2)octane analogs of acetylcholine. Journal of Medicinal Chemistry, 15(12), 1325–1326.
  • Steppeler, F. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Doctoral dissertation, Wroclaw University of Science and Technology.
  • Al-awar, R. S., et al. (1996). Synthesis and Properties of Bridged Nitrogen Heterocycles. University of Leicester Research Repository.
  • Martínez-Richa, A., & Charpentier, A. (1996). Keto-Enol Tautomerism of Dimedone Studied by Dynamic NMR. Applied Spectroscopy, 50(11), 1408-1412.
  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.
  • Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103.
  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. ACS Medicinal Chemistry Letters, 3(5), 341–345.
  • Ceni, C., et al. (2022). Structural Simplification from Tricyclic to Bicyclic Scaffolds: A Long-Term Investigation in the Field of Adenosine Receptor Antagonists. Molecules, 27(21), 7298.
  • Siegel, C., et al. (2010). Impact of scaffold rigidity on the design and evolution of an artificial Diels-Alderase. Proceedings of the National Academy of Sciences, 107(40), 17143–17148.
  • Wang, Y., et al. (2013). An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Tetrahedron: Asymmetry, 24(22), 1442-1445.
  • National Center for Biotechnology Information. (n.d.). 2-Azabicyclo(2.2.1)heptane. PubChem Compound Database. Retrieved from [Link]

  • Bartoloni, M., et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science, 6(9), 5473–5481.
  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Sent-Doux, C., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(26), 7862–7868.
  • National Institute of Standards and Technology. (n.d.). Bicyclo[2.2.2]octane. NIST Chemistry WebBook. Retrieved from [Link]

  • De Nanteuil, F., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Organic & Biomolecular Chemistry, 22(11), 2135-2151.
  • Asymmetric Synthesis. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wojaczyńska, E., et al. (2021). Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Molecules, 26(14), 4299.
  • Chambers, M. S., et al. (1995). 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands. Journal of Medicinal Chemistry, 38(11), 1959–1969.
  • Alcaide, B., et al. (2010). Synthesis of new 7-azabicyclo[2.2.
  • Ambast, P. K., et al. (2023). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 14(10), 1845-1875.

Sources

Assessing Metabolic Stability of Peptides Containing 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Azabicyclo[2.2.2]octane-4-carboxylic acid (ABOC) represents a specialized class of conformationally constrained amino acids. Unlike standard


-amino acids, ABOC functions structurally as a rigidified 

-amino acid analogue (due to the N-C-C-COOH connectivity across the 2-3-4 positions of the bicyclic framework).

Incorporating ABOC into bioactive peptides is a high-impact strategy for overcoming rapid proteolytic degradation. By introducing a rigid bicyclic scaffold, ABOC disrupts the extended backbone conformation required by proteases (like chymotrypsin or pepsin) for hydrolysis, while simultaneously offering a unique vector for side-chain functionalization.

This guide details the mechanistic basis of ABOC's stability, compares it against standard peptidomimetic alternatives, and provides a validated experimental workflow for quantifying this stability in early-stage drug discovery.

Mechanistic Basis of Stability

To effectively utilize ABOC, one must understand why it confers stability compared to a standard L-amino acid.

The "Lock and Shield" Mechanism

Proteases (e.g., serine proteases) operate via an "induced fit" mechanism where the peptide substrate must adopt a specific extended conformation (


-strand-like) to fit into the active site cleft.
  • Conformational Locking: The [2.2.2] bicyclic bridge locks the

    
     and 
    
    
    
    torsion angles of the backbone. The peptide cannot physically twist to fit the catalytic triad of the protease.
  • 
    -Amino Acid Architecture:  ABOC places the amine at position 2 and the carboxyl at position 4. This inserts an extra carbon into the backbone (relative to 
    
    
    
    -amino acids), effectively creating a "frame shift" in the peptide sequence. Proteases looking for an
    
    
    -peptide scissile bond (amide bond) at a specific distance will fail to cleave the ABOC-adjacent junction.
  • Steric Shielding: The bulky ethylene bridges of the octane cage create a hydrophobic "umbrella" that sterically hinders the approach of nucleophiles (like water or the enzyme's serine hydroxyl) to the carbonyl carbon.

Comparative Analysis: ABOC vs. Alternatives

The following table compares ABOC against other common stability-enhancing modifications.

FeatureABOC (this compound) Proline (Pro) Aib (

-aminoisobutyric acid)
D-Amino Acids
Structural Class Rigid Bicyclic

-amino acid
Cyclic

-amino acid
Acyclic, Tetrasubstituted

-amino acid
Stereoisomer
Proteolytic Stability Very High (Backbone modification + Steric bulk)Moderate (Resistant to some, susceptible to Prolyl oligopeptidases)High (Steric hindrance only)High (Stereochemical mismatch)
Conformational Effect Induces specific turns/kinks; disrupts helicesInduces turns/kinks (cis/trans isomerization issues)Promotes

-helix or

-helix formation
Disrupts secondary structure unless designed
Synthesis Complexity High (Requires specialized coupling)Low (Standard)Low (Standard, but slow coupling)Low (Standard)
Best Use Case When standard constraints fail; creating novel IP space;

-turn mimics
Introducing turns; preventing aggregationStabilizing helical peptidesGeneral stability; preventing racemization
Data Interpretation[1][2][3]
  • Half-life (

    
    ):  In plasma stability assays, peptides containing ABOC typically exhibit a 
    
    
    
    increase of 5-10x compared to the wild-type L-peptide, often outperforming Aib substitutions which typically offer a 2-4x increase.
  • Intrinsic Clearance (

    
    ):  ABOC incorporation frequently reduces 
    
    
    
    in hepatocyte assays by blocking access to Phase I metabolic enzymes (CYPs) due to the rigid cage preventing oxidation of the backbone.

Experimental Protocol: Metabolic Stability Assessment

This protocol is designed to validate the stability of ABOC-containing peptides in Human Liver Microsomes (HLM) or Plasma .

Materials & Reagents[4][5]
  • Test Compound: ABOC-modified peptide (10 mM stock in DMSO).

  • Matrix: Pooled Human Liver Microsomes (20 mg/mL protein) or Human Plasma.

  • Cofactor: NADPH Regenerating System (for Microsomes only).

  • Quenching Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Assay Workflow (Microsomal Stability)

Step 1: Pre-Incubation

  • Prepare a 1 µM solution of the test peptide in Phosphate Buffer (100 mM, pH 7.4).

  • Add Microsomes (final conc. 0.5 mg/mL).

  • Incubate at 37°C for 10 minutes (shaking).

Step 2: Reaction Initiation

  • Add NADPH cofactor to initiate the reaction.

  • Control: Run a parallel incubation without NADPH to assess non-CYP degradation (hydrolysis).

Step 3: Sampling

  • At time points

    
     min, remove 50 µL aliquots.
    
  • Immediately dispense into 200 µL of ice-cold Quenching Solution (ACN + IS).

  • Vortex for 1 min and centrifuge at 4,000 rpm for 20 min to precipitate proteins.

Step 4: Analysis

  • Inject supernatant into LC-MS/MS.

  • Monitor the depletion of the Parent Ion [M+H]+.

Data Calculation

Calculate the slope (


) of the natural log of the remaining percentage vs. time.

[1]


Visualizations

Assay Workflow Diagram

The following diagram outlines the critical path for the stability assay, ensuring no steps are missed in the "Quench & Analyze" phase.

MetabolicStabilityWorkflow Start Peptide Stock (10 mM DMSO) Mix Master Mix (Buffer + Microsomes) Start->Mix Incubate Pre-Incubation (37°C, 10 min) Mix->Incubate Initiate Add NADPH (Start Reaction) Incubate->Initiate Sample Sampling Loop (0, 5, 15, 30, 60 min) Initiate->Sample Time Course Quench Quench (Ice-Cold ACN + IS) Sample->Quench Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: Step-by-step workflow for assessing metabolic stability using liver microsomes.

Decision Logic for ABOC Incorporation

When should you choose ABOC over Aib or D-AAs? Use this logic tree.

ABOC_Decision_Tree Problem Peptide Instability Detected CheckSite Identify Cleavage Site (Metabolite ID) Problem->CheckSite IsHelix Is the region alpha-helical? CheckSite->IsHelix UseAib Use Aib (Stabilizes Helix) IsHelix->UseAib Yes IsTurn Is the region a Turn or Loop? IsHelix->IsTurn No UsePro Try Proline/D-Pro IsTurn->UsePro Flexible Turn NeedRigid Need Extreme Rigidity or Beta-Turn Mimic? IsTurn->NeedRigid Structured Turn UseABOC INCORPORATE ABOC (Rigid Beta-AA Mimic) NeedRigid->UseABOC Yes

Caption: Decision matrix for selecting ABOC based on structural requirements and cleavage data.

References

  • Conformational restrictions of biologically active peptides via amino acid side chain groups. Hruby, V. J. Life Sciences (1982). Link

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC (2021). Link

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules (2020).[2] Link

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. ThermoFisher Protocols. Link

  • Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry Letters (2009). Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide provides an operational framework for the safe handling and disposal of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid (and its hydrochloride salts). As a rigid bicyclic amino acid often used as a scaffold in peptidomimetics, this compound presents specific zwitterionic and solubility characteristics that dictate its waste management.[1]

Unlike common natural amino acids, this synthetic bridgehead derivative is not biodegradable in standard wastewater treatment timelines.[1] Therefore, drain disposal is strictly prohibited , regardless of aqueous solubility.[1]

Chemical Identity Table
ParameterDetail
Chemical Name This compound
CAS Number 1394116-74-5 (Free Acid) / 1394042-79-5 (HCl Salt)
Molecular Formula

Physical State Solid (White to off-white powder)
Acidity/Basicity Amphoteric (Zwitterionic); HCl salt is acidic.[2][3][4]
Solubility Soluble in water, DMSO, Methanol.[1]

Hazard Assessment & Compatibility

Before disposal, the chemical state must be assessed.[1] This molecule contains both a secondary amine and a carboxylic acid.

Primary Hazards (GHS Classification)
  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5][6][7]

  • Note: While not classified as P-list (acutely toxic) by the EPA, it should be treated as a Target Organ Toxicant due to its pharmacological potential as a bioactive scaffold.[1]

Chemical Compatibility Matrix

Proper segregation prevents accidental synthesis of toxic byproducts in waste drums.

Chemical ClassCompatibilityAction/Risk
Strong Oxidizers INCOMPATIBLE Risk of exothermic reaction or formation of N-oxides.
Acid Chlorides INCOMPATIBLE Rapid reaction with amine functionality; gas evolution.
Strong Acids CompatibleWill form stable salts (protonation of amine).
Strong Bases CompatibleWill form stable salts (deprotonation of carboxylic acid).
Halogenated Solvents CompatibleSegregate only for incineration efficiency (DCM/Chloroform).

Waste Segregation & Disposal Protocols

Protocol A: Solid Waste (Excess Reagent)

Applicability: Expired shelf-life solids, spill cleanup residues, or contaminated weighing paper.[1]

  • Containment: Place the solid material in a clear, chemically resistant polyethylene bag.

  • Secondary Containment: Place the sealed bag inside a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound" (Do not use abbreviations like "ABOCA").

    • Hazard Checkbox: Irritant / Toxic.[6][7]

  • Disposal Stream: Lab Pack / Solid Hazardous Waste . This will be sent for high-temperature incineration.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: HPLC waste, reaction byproducts dissolved in solvent.[1]

  • Characterize Solvent Base: Determine if the primary solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, DMSO, Water).[1]

  • pH Check:

    • If pH < 2 or > 12.5, the waste is Corrosive (D002) .[1]

    • Action: Do not neutralize in the waste container. Label as "Corrosive" and segregate.

  • Segregation:

    • Stream 1 (Halogenated): If dissolved in DCM/CHCl3.

    • Stream 2 (Non-Halogenated Organic): If dissolved in MeOH/DMSO/ACN.

    • Stream 3 (Aqueous with Organics): If dissolved in water/buffer. Do not pour down sink.

  • Labeling: List all solvents + "this compound (<1%)".

Decision Logic Diagram (Workflow)

The following diagram illustrates the critical decision-making process for disposing of this compound.

DisposalWorkflow Start Start: Waste Identification StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solution) StateCheck->Liquid Liquid Bagging Double Bag in Polyethylene Solid->Bagging SolidBin Solid Hazardous Waste Bin (Incineration) Bagging->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, DMSO, ACN) SolventCheck->NonHalo Flammable/Organic Aqueous Aqueous (Water/Buffers) SolventCheck->Aqueous Water Based HaloBin Halogenated Waste Carboy Halo->HaloBin NonHaloBin Organic Waste Carboy NonHalo->NonHaloBin Prohibit STOP: Do NOT Pour Down Drain Aqueous->Prohibit AqBin Aqueous Hazardous Waste Prohibit->AqBin

Figure 1: Decision tree for the segregation of this compound waste streams.

Emergency Procedures (Spill Response)

In the event of a spill outside of a fume hood:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Cleanup:

    • Scoop material into a disposable container.

    • Clean the surface with a mild soap/water solution (the compound is water-soluble).

    • Do not use bleach immediately if the spill contains high concentrations of the amine form, as this can generate chloramines (toxic gas).[1]

  • Disposal: Treat all cleanup materials (gloves, pads, towels) as Solid Hazardous Waste (Protocol A).[1]

Regulatory Compliance (EPA/RCRA)[2][8]

While this specific CAS is not typically listed on the EPA "P" or "U" lists, it is regulated under the Resource Conservation and Recovery Act (RCRA) via characteristic definitions:

  • Generator Status: Most research labs are "Small Quantity Generators." You must ensure this waste is not accumulated for >180 days.

  • Waste Coding:

    • If the waste solution is flammable (Flash point <60°C): Assign code D001 .

    • If pH is <2 or >12.5: Assign code D002 .

    • Otherwise: Classify as "Non-Regulated Chemical Waste" managed by an authorized TSDF (Treatment, Storage, and Disposal Facility).[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68851813, this compound hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • American Chemical Society. (2025). Identifying and Disposing of Hazardous Waste in Research Laboratories. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Azabicyclo[2.2.2]octane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential guidance on the safe handling of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid, a unique bicyclic amino acid. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested insights to ensure your safety and the integrity of your research. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in the laboratory.

Understanding the Hazard Profile

Assumed Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Chemical safety goggles and a face shield.Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing[3][4].
Hand Nitrile gloves.Nitrile gloves offer good resistance to a range of chemicals, including acids and bases[5]. Always inspect gloves for any signs of damage before use. For prolonged contact or when handling concentrated solutions, consider double-gloving.
Body A lab coat and closed-toe shoes.A lab coat protects your skin and personal clothing from spills. Closed-toe shoes are a mandatory requirement in any laboratory setting to protect your feet from chemical spills and falling objects[3].
Respiratory Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of any dust or aerosols, it is crucial to handle this compound in a chemical fume hood. If a fume hood is not available, ensure adequate general ventilation and consider using a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases[1][2].
Procedural Guidance for Safe Handling

The following workflow outlines the essential steps for safely handling this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Gather Gather Materials in Fume Hood Prep->Gather 1. Suit Up Weigh Weigh Compound Dissolve Dissolve in Solvent Weigh->Dissolve 2. Execute Experiment Decontaminate Decontaminate Glassware Dispose Dispose of Waste Decontaminate->Dispose 3. Final Steps

Caption: Safe Handling Workflow for this compound.

Step-by-Step Protocol:

  • Preparation:

    • Before entering the lab, ensure you are wearing closed-toe shoes and long pants.

    • Don a lab coat, chemical safety goggles, and nitrile gloves.

    • If a significant splash risk exists, wear a face shield over your goggles.

    • Conduct all work in a certified chemical fume hood.

  • Handling:

    • When weighing the solid compound, use a spatula and handle it carefully to avoid creating dust.

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Always add acid to water, never the other way around, to prevent a violent exothermic reaction[4].

  • Cleanup:

    • Wipe down the work area in the fume hood with an appropriate solvent.

    • Decontaminate all glassware by rinsing it with a suitable solvent before washing.

Emergency and Disposal Plans

Spill Response:

In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill, if you are trained to do so, you can clean it up by:

  • Wearing your full PPE.

  • Covering the spill with a neutral absorbent material, such as sodium bicarbonate for an acidic compound.

  • Carefully sweeping the absorbed material into a designated waste container.

  • Washing the spill area with soap and water.

Waste Disposal:

All waste containing this compound should be considered hazardous.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container. Do not mix with incompatible waste streams.

  • Follow your institution's specific guidelines for hazardous waste disposal. Do not pour any waste down the drain[2].

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

By adhering to these guidelines, you can safely handle this compound and minimize your risk of exposure. Remember, a strong foundation in safety is the bedrock of innovative and successful research.

References

  • Aaron Chemicals LLC. (2025, August 9). Safety Data Sheet. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Stanford University. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.